Inz-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H14F4N2O2 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate |
InChI |
InChI=1S/C18H14F4N2O2/c1-10-4-3-5-12-16(23-24(17(10)12)9-15(25)26-2)13-8-11(18(20,21)22)6-7-14(13)19/h3-8H,9H2,1-2H3 |
InChI Key |
HNOVBJYCGAYMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NN2CC(=O)OC)C3=C(C=CC(=C3)C(F)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of INZ-701 in ENPP1 Deficiency
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) deficiency is a rare, life-threatening genetic disorder characterized by mutations in the ENPP1 gene.[1][2] These mutations lead to reduced or absent activity of the ENPP1 enzyme, a critical regulator of extracellular pyrophosphate (PPi) and adenosine levels.[1][3] The resulting biochemical imbalance disrupts the body's mineralization process, leading to a paradoxical state of concurrent soft tissue overmineralization and skeletal undermineralization.[3]
The clinical manifestations of ENPP1 deficiency are severe and progressive, presenting as a spectrum of disease.[2] In infants, it often manifests as Generalized Arterial Calcification of Infancy (GACI), characterized by extensive calcification of arteries and neointimal proliferation, which can lead to heart failure and a mortality rate of approximately 50% within the first six months of life.[2][4][5] Children and adults who survive infancy often develop Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2) or osteomalacia (softened bones), leading to skeletal deformities, fractures, pain, and mobility issues.[2][5][6] INZ-701 is an investigational enzyme replacement therapy designed to address the root cause of this devastating disease.[7][8]
The PPi-Adenosine Pathway and its Disruption in ENPP1 Deficiency
The ENPP1 enzyme plays a central role in the PPi-Adenosine pathway, which is crucial for regulating mineralization. ENPP1 is a transmembrane protein that hydrolyzes extracellular adenosine triphosphate (ATP) to generate two key molecules: inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP).[3][9] PPi is a potent inhibitor of hydroxyapatite crystal formation, thereby preventing pathological calcification in soft tissues like arteries.[3][9] AMP is further converted by the ecto-5'-nucleotidase (CD73) enzyme into adenosine, which has roles in preventing intimal proliferation, the overgrowth of smooth muscle cells inside blood vessels.[2][9][10]
In ENPP1 deficiency, the lack of functional ENPP1 enzyme disrupts this pathway, leading to critically low levels of extracellular PPi and adenosine.[1][2] The PPi deficiency removes the natural inhibition of mineralization, allowing for the widespread deposition of hydroxyapatite crystals in soft tissues.[9] Concurrently, the inadequate supply of PPi impairs the proper mineralization of bone, resulting in rickets and osteomalacia.[5][11]
INZ-701: A Recombinant ENPP1 Enzyme Replacement Therapy
INZ-701 is a soluble, recombinant human ENPP1 enzyme fused to the Fc fragment of an IgG1 antibody.[6][9] This fusion design enhances the molecule's stability and circulatory half-life, allowing for systemic delivery via subcutaneous injection.[9][12] As an enzyme replacement therapy (ERT), INZ-701 is designed to directly replace the function of the deficient or absent native ENPP1 enzyme.[1][7]
Core Mechanism of Action
The fundamental mechanism of action of INZ-701 is the restoration of the PPi-Adenosine pathway.[9] Once administered, INZ-701 circulates throughout the body and utilizes endogenous extracellular ATP as a substrate.[9][11] It enzymatically cleaves ATP to produce PPi and AMP, thereby increasing the plasma concentrations of these crucial metabolites.[9] The replenishment of PPi is expected to:
-
Inhibit Ectopic Calcification: By restoring the primary inhibitor of hydroxyapatite deposition, INZ-701 aims to prevent or reverse the pathological calcification of arteries and other soft tissues.[7][13]
-
Promote Bone Mineralization: Correcting the PPi deficit helps normalize the mineralization process in the skeleton, addressing the underlying cause of rickets and osteomalacia.[14]
The concurrent generation of AMP, which is subsequently converted to adenosine, is also expected to contribute to vascular health by preventing intimal proliferation.[9][10]
Preclinical and Clinical Evidence
The mechanism of action of INZ-701 is supported by robust preclinical and clinical data demonstrating its ability to restore PPi levels and impact disease manifestations.
Preclinical Studies
Studies in the Enpp1asj/asj mouse model, which recapitulates the features of human ENPP1 deficiency, have been pivotal.[14]
Table 1: Summary of Key Preclinical Findings in Enpp1asj/asj Mice
| Parameter | Observation in Vehicle-Treated Mice | Result with INZ-701 Treatment | Citation |
|---|---|---|---|
| Plasma PPi | Undetectable | Restored to circulating levels | [14] |
| Ectopic Calcification | Severe calcification in multiple tissues (aorta, kidney, etc.) | Pathological calcification prevented | [14] |
| Bone Defects | Impaired growth, characteristics of rickets/osteomalacia | Bone defects corrected, growth parameters restored | [14] |
| Survival | Increased mortality | Decreased mortality | [14] |
| PPi Response | N/A | Durable response for over 3 days after a single dose |[14] |
-
Animal Model: Enpp1asj/asj mice, a murine model of ENPP1 deficiency.
-
Diet: An "acceleration diet" high in phosphate and low in magnesium was used to exacerbate the phenotype.
-
Treatment Groups: Mice were divided into a vehicle control group and an INZ-701 treatment group.
-
Dosing Regimen: INZ-701 was administered via subcutaneous injection every other day for 8 weeks.
-
Endpoints Measured:
-
Pharmacodynamics: Plasma PPi levels were measured to confirm target engagement.
-
Efficacy: Tissues (including aorta, kidneys, and vibrissae) were examined histopathologically for ectopic calcification. Bone architecture was analyzed to assess effects on skeletal defects.
-
Clinical Outcomes: Overall clinical signs, growth parameters, and mortality were monitored throughout the study.
-
Clinical Trials
Human clinical trials have demonstrated that INZ-701 is generally well-tolerated and shows promising activity in patients with ENPP1 deficiency across all age groups.[4][12]
Table 2: Summary of Key Clinical Data for INZ-701
| Study Population | Metric | Baseline | Post-INZ-701 Treatment Result | Citation |
|---|---|---|---|---|
| Adults (Phase 1/2) | Mean Plasma PPi | 426 ± 407 nM | Sustained elevation to ~1300 nM (healthy range) through week 48 | [12] |
| Bone Mineral Density (BMD) | N/A | Improvements observed in spine BMD | [12] | |
| Pediatrics (ENERGY 3, Interim) | Mean Serum Phosphate Change (Week 13) | N/A | +8.2% (vs. -0.04% in control) | [15] |
| Mean Serum Phosphate Change (Week 26) | N/A | +6.8% (vs. -5.5% in control) | [15] | |
| Infants (ENERGY 1, Interim) | Survival Rate | ~50% (historical) | 80% of treated infants survived beyond one year | [4] |
| Arterial Calcification | Present | Substantial reduction or stabilization in all surviving patients | [4] |
| | Rickets | At-risk | No radiographic evidence of rickets in at-risk patients |[4] |
-
Study Design: A Phase 1/2, multi-center, open-label, multiple ascending dose (MAD) study.
-
Population: Adult patients with a confirmed genetic diagnosis of ENPP1 Deficiency and low plasma PPi (<1300 nM).
-
Intervention: Multiple ascending doses of INZ-701 administered subcutaneously. The study design was a 3+3 dose-escalation followed by a long-term extension period.
-
Primary Objectives: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of INZ-701.
-
Key Endpoints:
-
Safety: Monitoring of adverse events.
-
Pharmacokinetics: Measurement of INZ-701 drug concentration over time to determine parameters like half-life (~126 hours).[12]
-
Pharmacodynamics: Measurement of plasma PPi levels as a key biomarker of enzyme activity.
-
Efficacy: Assessment of bone mineral biomarkers, bone mineral density (DEXA scans), functional performance (e.g., 6-minute walk test), and patient-reported outcomes.[12]
-
Conclusion
INZ-701 is an enzyme replacement therapy that directly targets the underlying pathophysiology of ENPP1 deficiency. Its mechanism of action is centered on restoring the enzymatic hydrolysis of extracellular ATP, thereby increasing systemic levels of the critical mineralization inhibitor PPi and the signaling molecule adenosine.[9] Preclinical studies have validated this mechanism, showing that INZ-701 can prevent ectopic calcification and correct bone defects in animal models.[14] These promising findings are supported by clinical data in infants, children, and adults, which demonstrate a favorable safety profile, sustained increases in plasma PPi, and positive impacts on key clinical and biochemical markers of the disease.[4][12][15] INZ-701 represents a targeted therapeutic approach with the potential to fundamentally alter the course of this severe and progressive rare disease.[8]
References
- 1. inozyme.com [inozyme.com]
- 2. gaciglobal.org [gaciglobal.org]
- 3. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Human Heterozygous ENPP1 Deficiency Is Associated With Early Onset Osteoporosis, a Phenotype Recapitulated in a Mouse Model of Enpp1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsped.org.uk [bsped.org.uk]
- 7. What is INZ-701 used for? [synapse.patsnap.com]
- 8. INZ-701 for ENPP1 Deficiency · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. inozyme.com [inozyme.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
- 14. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. contemporarypediatrics.com [contemporarypediatrics.com]
INZ-701: A Recombinant ENPP1 Enzyme Replacement Therapy for Pathologic Mineralization Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Boston, MA – December 8, 2025 – INZ-701, an investigational enzyme replacement therapy, is emerging as a promising therapeutic candidate for a range of rare genetic disorders characterized by abnormal tissue mineralization and intimal proliferation. This technical guide provides a comprehensive overview of the structure, function, and preclinical evidence supporting INZ-701, with a focus on its mechanism of action and data from key experimental studies.
Introduction to INZ-701
INZ-701 is a recombinant fusion protein meticulously engineered to address the root cause of diseases stemming from deficiencies in the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme.[1] Developed by Inozyme Pharma, this therapy is designed to replace the function of deficient or absent ENPP1, a critical regulator of extracellular pyrophosphate (PPi) and adenosine levels.[2][3]
Structure: INZ-701 consists of the active extracellular domain of the human ENPP1 enzyme fused to the Fc fragment of a human immunoglobulin G1 (IgG1).[3][4] This fusion design enhances the protein's stability and circulatory half-life, allowing for systemic delivery and sustained enzymatic activity.
Therapeutic Rationale: Deficiencies in ENPP1 or the upstream transporter ABCC6 lead to decreased levels of extracellular PPi, a potent inhibitor of hydroxyapatite crystal formation and deposition in soft tissues.[5][6] The resulting pathology manifests as severe and often life-threatening conditions, including Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2) in ENPP1 deficiency, and Pseudoxanthoma Elasticum (PXE) in ABCC6 deficiency.[5][6] INZ-701 aims to restore the physiological balance of PPi and adenosine, thereby preventing ectopic calcification and mitigating the progression of these devastating diseases.[3]
Mechanism of Action: The PPi-Adenosine Pathway
INZ-701 functions by targeting the central node of the PPi-Adenosine Pathway. Extracellular adenosine triphosphate (ATP), transported out of the cell by proteins such as ABCC6 and ANKH, serves as the substrate for ENPP1.[4] INZ-701, as a soluble and circulating enzyme, efficiently hydrolyzes this extracellular ATP into two key molecules: inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP).[4]
-
Pyrophosphate (PPi): PPi is a critical endogenous inhibitor of mineralization. It directly prevents the formation and growth of hydroxyapatite crystals in soft tissues, thereby protecting against pathological calcification of the vasculature, skin, and other organs.[4]
-
Adenosine Monophosphate (AMP): AMP is subsequently converted to adenosine by the ecto-5'-nucleotidase (CD73). Adenosine plays a crucial role in regulating vascular tone and inhibiting the proliferation of smooth muscle cells in the arterial intima, a key pathological feature in GACI.[4][7]
The diagram below illustrates the central role of INZ-701 in this critical metabolic pathway.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. inozyme.com [inozyme.com]
- 5. Lifelong impact of ENPP1 Deficiency and the early onset form of ABCC6 Deficiency from patient or caregiver perspective | PLOS One [journals.plos.org]
- 6. gaciglobal.org [gaciglobal.org]
- 7. A new method for the quantification of aortic calcification by three-dimensional micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of INZ-701: A Therapeutic Approach for ABCC6 Deficiency
This technical guide provides an in-depth analysis of the pharmacodynamics of INZ-701 in preclinical models of ATP-binding cassette sub-family C member 6 (ABCC6) deficiency. INZ-701 is an investigational enzyme replacement therapy designed to address the underlying metabolic defect in rare genetic disorders characterized by abnormal mineralization. This document is intended for researchers, scientists, and drug development professionals investigating novel treatments for ABCC6 deficiency and related conditions.
Introduction: The Pathophysiology of ABCC6 Deficiency
ABCC6 deficiency is a rare, inherited metabolic disorder caused by inactivating mutations in the ABCC6 gene.[1][2] This genetic defect manifests clinically in several ways, most notably as Pseudoxanthoma Elasticum (PXE), a progressive condition characterized by the calcification of elastic fibers in the skin, eyes, and cardiovascular system.[2][3][4] In infants, a severe form can present as Generalized Arterial Calcification of Infancy (GACI) Type 2.[2][5]
The ABCC6 protein functions as an ATP efflux transporter, primarily in the liver.[3][6] Its proper function is crucial for maintaining systemic levels of extracellular inorganic pyrophosphate (PPi), a potent inhibitor of soft tissue calcification.[1][3][7] In ABCC6 deficiency, the reduced transport of ATP from hepatocytes leads to decreased extracellular PPi production.[8] This PPi deficiency is the primary driver of the ectopic calcification seen in PXE and other associated pathologies.[1][7]
INZ-701 is a recombinant human ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) protein.[1][7] ENPP1 is the principal enzyme responsible for generating PPi from extracellular ATP. By administering INZ-701, a soluble and circulating form of this enzyme, the therapy is designed to bypass the need for ABCC6-mediated ATP transport, utilizing available circulating ATP to restore physiological PPi levels and thereby prevent pathological mineralization.[7][8][9]
Mechanism of Action of INZ-701 in ABCC6 Deficiency
The core of INZ-701's therapeutic potential lies in its ability to directly address the PPi deficit central to ABCC6 deficiency. The mechanism can be understood through the PPi-Adenosine Pathway.
-
Normal Physiology: The ABCC6 transporter releases ATP from liver cells into circulation. Extracellular ENPP1, which is typically membrane-bound, hydrolyzes this ATP into PPi and adenosine monophosphate (AMP). PPi directly inhibits hydroxyapatite crystal formation in soft tissues, while AMP is further converted to adenosine, a molecule involved in maintaining vascular health.[8][9]
-
Pathophysiology in ABCC6 Deficiency: Mutations in ABCC6 impair ATP release, leading to a shortage of extracellular ATP substrate for ENPP1. Consequently, PPi and adenosine levels drop, removing the natural inhibition of calcification and leading to the clinical manifestations of PXE.[8]
-
Pharmacodynamic Intervention with INZ-701: INZ-701 is a soluble, recombinant form of the ENPP1 enzyme fused to an Fc fragment, which allows it to circulate throughout the body.[9][10][11] It acts on circulating ATP, which may be accessible to this soluble enzyme but not to the endogenous membrane-bound ENPP1.[10] This action efficiently generates PPi and AMP, restoring the key inhibitors of calcification and potentially ameliorating the disease process.[7][12][13]
Preclinical Pharmacodynamics in Abcc6-/- Mouse Models
The primary evidence for the pharmacodynamic effect of INZ-701 in ABCC6 deficiency comes from studies using Abcc6-/- knockout mice, a well-established model for PXE that spontaneously develops ectopic calcification.[6][7]
Experimental Protocols
Detailed methodologies from key preclinical studies are outlined below.
-
Animal Model: Abcc6-/- mice, which exhibit progressive ectopic calcification starting as early as 5-6 weeks of age, were used. Wild-type (WT) mice served as controls.[1][7]
-
Study Design: An 8-week efficacy study was conducted. Treatment was initiated in 6-week-old Abcc6-/- mice. The animals were divided into groups receiving a vehicle control, 2 mg/kg INZ-701, or 10 mg/kg INZ-701.[1][7]
-
Dosing Regimen: INZ-701 was administered via subcutaneous injection every other day for the duration of the 2-week or 8-week studies.[14]
-
Biomarker Analysis: Plasma samples were collected to measure ENPP1 activity and PPi concentrations. Endogenous ENPP1 activity in control mice is typically at background levels, as it is a membrane-bound protein with minimal shedding into circulation.[7]
-
Calcification Assessment: Ectopic calcification was quantified in the muzzle skin, specifically in the dermal sheath of vibrissae (whiskers), which serves as a reliable biomarker for the systemic calcification process in this model.[1][7] This was done through histopathologic examination and direct measurement of calcium content.
Quantitative Data
Administration of INZ-701 resulted in significant, dose-dependent changes in key pharmacodynamic markers.
Table 1: Plasma PPi and ENPP1 Activity in Abcc6-/- Mice (8-Week Study)
| Treatment Group | Plasma ENPP1 Activity | Plasma PPi Concentration | Outcome |
| Wild-Type (WT) Control | Background Levels | ~100% (Normalized) | Healthy Baseline |
| Abcc6-/- Vehicle Control | Background Levels | ~30% of WT levels[7] | PPi Deficiency |
| Abcc6-/- + INZ-701 (2 mg/kg) | Significantly Increased[7] | Restored to WT levels[7] | PPi Normalization |
| Abcc6-/- + INZ-701 (10 mg/kg) | Significantly Increased[7] | Significantly increased above WT levels[7] | Supra-physiological PPi |
Note: Data are summarized from published findings. Absolute values for activity are not provided as they depend on specific assay conditions, but the relative changes are consistently reported.
Table 2: Effect of INZ-701 on Ectopic Calcification
| Treatment Group | Muzzle Skin (Vibrissae) Calcification |
| Abcc6-/- Vehicle Control | Extensive mineralization observed[14] |
| Abcc6-/- + INZ-701 (2 mg/kg & 10 mg/kg) | Significantly reduced calcification[1][7] |
These preclinical results provide strong proof-of-principle that INZ-701 can reverse the biochemical deficit in ABCC6 deficiency and prevent its primary pathological consequence, ectopic calcification.[7]
Clinical Pharmacodynamics in Humans with ABCC6 Deficiency
The promising preclinical data supported the transition of INZ-701 into clinical trials for adults with ABCC6 deficiency (PXE).[15][16]
An ongoing Phase 1/2 clinical trial is assessing the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple ascending doses of INZ-701.[16][17][18]
Table 3: Summary of Phase 1/2 Clinical Trial in Adults with ABCC6 Deficiency
| Parameter | Details |
| Study Population | Adults with ABCC6 Deficiency (PXE)[17][18] |
| Primary Endpoints | Safety, Tolerability, PK, and PD (including plasma PPi levels)[16][17] |
| Dose Cohorts | 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg (subcutaneous, twice weekly)[17] |
| Key PD Findings | - Plasma PPi levels increased from baseline.[17][19]- At the highest dose (1.8 mg/kg), PPi levels were brought into the normal range.[13] |
| Exploratory Efficacy | - Improvements observed in carotid intima-media thickness.[13]- Thickening of the choroid layer of the eye, leading to visual function improvements.[13] |
These clinical data indicate that the pharmacodynamic effects observed in mouse models translate to humans. INZ-701 effectively increases plasma PPi levels in patients with ABCC6 deficiency, supporting its potential as a disease-modifying therapy.[17]
Conclusion
The pharmacodynamic profile of INZ-701 in both preclinical Abcc6-/- mouse models and in humans with ABCC6 deficiency demonstrates a clear and consistent mechanism of action. By acting as a soluble enzyme that generates the critical calcification inhibitor PPi from circulating ATP, INZ-701 directly targets the metabolic cause of the disease. Preclinical studies have definitively shown that this leads to a restoration of normal PPi levels and a significant reduction in the progression of ectopic calcification.[7][14] Early clinical data corroborate these findings, showing a dose-dependent increase in plasma PPi into the normal physiological range.[13] These results establish a strong foundation for the continued development of INZ-701 as a promising therapeutic for Pseudoxanthoma Elasticum and other manifestations of ABCC6 deficiency.
References
- 1. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gaciglobal.org [gaciglobal.org]
- 3. The molecular and physiological roles of ABCC6: more than meets the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. academic.oup.com [academic.oup.com]
- 7. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inozyme.com [inozyme.com]
- 9. inozyme.com [inozyme.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What is INZ-701 used for? [synapse.patsnap.com]
- 13. checkrare.com [checkrare.com]
- 14. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. inozyme.com [inozyme.com]
- 17. biospace.com [biospace.com]
- 18. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 19. hcplive.com [hcplive.com]
Preclinical Profile of INZ-701 for Calciphylaxis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INZ-701 is an investigational enzyme replacement therapy being developed for the treatment of calciphylaxis, a rare and life-threatening disorder characterized by vascular calcification and skin necrosis. This technical guide provides a comprehensive overview of the preclinical research on INZ-701, focusing on its mechanism of action, pharmacodynamics, and efficacy in relevant animal models of ectopic calcification. The data presented herein supports the therapeutic potential of INZ-701 in mitigating the pathological mineralization central to the pathophysiology of calciphylaxis.
Introduction to INZ-701 and the PPi-Adenosine Pathway
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) fused to the Fc fragment of human IgG1 (ENPP1-Fc).[1][2] ENPP1 is a key enzyme in the PPi-Adenosine pathway, responsible for the extracellular hydrolysis of adenosine triphosphate (ATP) to produce inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP). PPi is a potent inhibitor of hydroxyapatite crystal formation and vascular calcification, while adenosine plays a role in regulating blood vessel health.[1] Calciphylaxis is often associated with dysregulation of this pathway, leading to decreased levels of PPi and subsequent uncontrolled mineralization of soft tissues.[1] INZ-701 is designed to restore the balance of the PPi-Adenosine pathway by systemically delivering a soluble and active form of the ENPP1 enzyme.[1]
Mechanism of Action
INZ-701 acts as an enzyme replacement therapy, supplementing the function of endogenous ENPP1. By circulating throughout the body, INZ-701 catalyzes the conversion of extracellular ATP into PPi and AMP. The generated PPi directly inhibits the formation and deposition of calcium phosphate crystals in the vasculature and other soft tissues. AMP is further metabolized to adenosine, which may contribute to the therapeutic effect by preventing the overgrowth of smooth muscle cells in blood vessels.[1]
Preclinical Efficacy in Animal Models
The efficacy of INZ-701 in preventing ectopic calcification has been evaluated in two key preclinical models: a rat model of chronic kidney disease (CKD) which is highly relevant to calciphylaxis, and a mouse model of pseudoxanthoma elasticum (PXE), a genetic disorder of PPi deficiency.
Adenine-Induced Chronic Kidney Disease (CKD) Rat Model
This model recapitulates key features of CKD-associated mineral and bone disorder, including vascular calcification.
-
Animal Model: Thirteen to 14-week-old male Sprague Dawley rats were utilized.[3]
-
Induction of CKD:
-
Rats were fed a diet containing 0.75% adenine for the first week to induce kidney injury.[3]
-
From the second week until the end of the 8.5-week study, the adenine concentration in the diet was reduced to 0.25%.[3]
-
Starting on day 7, calcitriol (100 ng/mL) or vehicle was administered every other day to further promote vascular calcification.[3]
-
-
Treatment:
-
INZ-701 (10 mg/mL) or vehicle was administered via subcutaneous injection every other day for the entire duration of the study.[3]
-
-
Assessments:
| Parameter | Vehicle-Treated CKD Rats | INZ-701-Treated CKD Rats | Healthy Control Rats |
| Vascular & Soft Tissue Calcification | Significantly increased | Significantly lower than vehicle-treated | Normal |
| Plasma Phosphate | Elevated | Significantly decreased vs. vehicle | Normal |
| Blood Urea Nitrogen (BUN) | ~5-fold increase vs. baseline | No significant impact vs. vehicle | Normal |
| Plasma PPi | Normal | Not reported | Normal |
Table 1: Summary of key findings in the adenine-induced CKD rat model.
Abcc6-/- Mouse Model of Pseudoxanthoma Elasticum (PXE)
This model is characterized by a systemic deficiency in PPi, leading to spontaneous and progressive ectopic calcification, providing a valuable tool to study the direct anti-calcification effects of INZ-701.
-
Animal Model: Abcc6-/- mice, which are deficient in a key regulator of extracellular PPi, were used.[4][5]
-
Treatment Initiation: Treatment was initiated at 6 weeks of age, coinciding with the earliest stages of ectopic calcification in this model.[4][5]
-
Dosing Regimen: INZ-701 was administered via subcutaneous injection at doses of 2 mg/kg or 10 mg/kg every other day for 8 weeks.[4][5]
-
Assessments:
References
- 1. Recombinant ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) decreases vascular calcification and prevents osteomalacia in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) decreases vascular calcification and prevents osteomalacia in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
INZ-701: A Recombinant Enzyme Therapy for the Regulation of Extracellular Pyrophosphate
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of INZ-701, an investigational enzyme replacement therapy, and its role in the regulation of extracellular inorganic pyrophosphate (PPi). It details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.
Introduction: The Critical Role of Extracellular Pyrophosphate
Extracellular inorganic pyrophosphate (PPi) is a critical endogenous inhibitor of soft tissue and vascular calcification. It functions primarily by binding to nascent hydroxyapatite crystals, preventing their growth and aggregation. The physiological balance of PPi is tightly regulated by a network of enzymes and transporters. Two key proteins in this pathway are ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and ATP-binding cassette sub-family C member 6 (ABCC6).
-
ENPP1 is a transmembrane enzyme that hydrolyzes extracellular adenosine triphosphate (ATP) to generate PPi and adenosine monophosphate (AMP).
-
ABCC6 is a transporter protein, primarily in the liver, that facilitates the release of ATP into the extracellular space, which then serves as the substrate for ENPP1.
Genetic deficiencies in either the ENPP1 or ABCC6 gene disrupt this pathway, leading to critically low levels of extracellular PPi. This deficiency is the underlying cause of several rare and severe genetic disorders characterized by abnormal mineralization, including:
-
ENPP1 Deficiency: This can manifest as Generalized Arterial Calcification of Infancy (GACI), a condition with high mortality due to widespread arterial calcification, or Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2), which affects bone mineralization.[1][2]
-
ABCC6 Deficiency: This causes Pseudoxanthoma Elasticum (PXE), a progressive disorder characterized by calcification of elastic fibers in the skin, eyes, and cardiovascular system.[3][4]
These conditions represent a significant unmet medical need, as there are currently no approved therapies that address the root cause of PPi deficiency.[5]
INZ-701: Mechanism of Action
INZ-701 is a recombinant human ENPP1-Fc fusion protein developed as an enzyme replacement therapy.[1] It is designed to restore the crucial function of the ENPP1 enzyme in patients with ENPP1 or ABCC6 deficiency. By circulating in the bloodstream, INZ-701 can access its substrate, extracellular ATP, and catalyze its hydrolysis into PPi and AMP.[5] This action is intended to directly increase plasma PPi levels, thereby restoring the body's natural defense against ectopic calcification and promoting proper bone mineralization.[3][6]
The diagram below illustrates the signaling pathway and the therapeutic intervention of INZ-701.
Quantitative Data from Preclinical and Clinical Studies
INZ-701 has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative findings to date.
Table 1: Preclinical Efficacy of INZ-701 in Abcc6-/- Mouse Model of PXE
| Study Duration | Treatment Group (Dose) | Key Metric | Result | Citation |
| 8 Weeks | INZ-701 (2 mg/kg) | Muzzle Skin Calcium Content | Reduced by 68% vs. vehicle | [7] |
| 8 Weeks | INZ-701 (10 mg/kg) | Muzzle Skin Calcium Content | Reduced by 74% vs. vehicle (p < 0.01) | [7] |
| 2 Weeks | INZ-701 (2 mg/kg) | Plasma PPi Levels | Restored to wild-type levels | [3] |
| 2 Weeks | INZ-701 (10 mg/kg) | Plasma PPi Levels | Significantly increased above wild-type levels | [3] |
Table 2: Clinical Efficacy of INZ-701 in Patients with ENPP1 Deficiency
| Trial / Program | Patient Population | Treatment Group / Duration | Key Metric | Result | Citation |
| ENERGY 1 / EAP | Infants with GACI (n=5) | INZ-701 (3 weeks to 22 months) | Survival Beyond 1 Year | 80% (vs. ~50% historical survival) | [1][2] |
| ENERGY 1 / EAP | Infants with GACI | INZ-701 | Arterial Calcification | Substantial reduction or stabilization in all surviving patients | [1][2] |
| ENERGY 3 | Pediatric (1 to <13 yrs, n=17) | INZ-701, 13 Weeks | Mean Serum Phosphate Change | +8.2% from baseline | [8][9] |
| ENERGY 3 | Pediatric (Control, n=7) | Conventional Therapy, 13 Weeks | Mean Serum Phosphate Change | -0.04% from baseline | [8][9] |
| ENERGY 3 | Pediatric (1 to <13 yrs, n=11) | INZ-701, 26 Weeks | Mean Serum Phosphate Change | +6.8% from baseline | [8][9] |
| ENERGY 3 | Pediatric (Control, n=6) | Conventional Therapy, 26 Weeks | Mean Serum Phosphate Change | -5.5% from baseline | [8][9] |
| ENERGY 3 | Pediatric (1 to <13 yrs, n=4) | INZ-701, 39 Weeks | Mean Serum Phosphate Change | +12.1% from baseline | [9] |
| ENERGY 3 | Pediatric (Control, n=2) | Conventional Therapy, 39 Weeks | Mean Serum Phosphate Change | -9.0% from baseline | [9] |
| Phase 1/2 | Adults with ENPP1 Deficiency | INZ-701 (0.2 mg/kg) | Plasma PPi Levels | Rapid, significant, and sustained increases | [6] |
Table 3: Clinical Efficacy of INZ-701 in Patients with ABCC6 Deficiency (PXE)
| Trial | Patient Population | Treatment Group / Duration | Key Metric | Result | Citation |
| Phase 1/2 | Adults with ABCC6 Deficiency (n=3) | INZ-701 (0.2 mg/kg), 32 days | Mean Plasma PPi | Increased from 851 nM (baseline) to 1057 nM | [10] |
| Phase 1/2 | Adults with ABCC6 Deficiency | INZ-701 (1.8 mg/kg) | Plasma PPi Levels | Sustained increase observed | [11] |
| Phase 1/2 | Adults with ABCC6 Deficiency | INZ-701 | Vascular & Retinal Health | Positive improvements after 48 weeks | [1] |
Experimental Protocols
The assessment of INZ-701's efficacy relies on a set of specialized biochemical and histological assays. The generalized methodologies for key experiments are described below.
Measurement of ENPP1 Enzymatic Activity
The enzymatic activity of INZ-701 (a recombinant ENPP1) can be determined using a colorimetric assay.
-
Principle: This assay uses a chromogenic substrate, such as p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP). ENPP1 hydrolyzes this substrate, releasing p-nitrophenol (pNP), which is yellow and can be quantified spectrophotometrically.
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris, 250 mM NaCl, pH 9.5)
-
Recombinant ENPP1 protein (INZ-701)
-
Substrate: p-nitrophenyl thymidine 5′-monophosphate
-
Stop Solution (e.g., 100 mM NaOH)
-
-
Procedure:
-
Prepare serial dilutions of the ENPP1 standard and the INZ-701 samples in assay buffer.
-
Add the enzyme samples to the wells of a microplate.
-
Initiate the reaction by adding the pNP-TMP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate enzyme activity based on a pNP standard curve.
-
Quantification of Plasma Pyrophosphate (PPi)
Plasma PPi levels are a primary pharmacodynamic biomarker for INZ-701. A commonly used method is the ATP sulfurylase-based bioluminescence assay.
-
Principle: This is a multi-step enzymatic assay. PPi reacts with adenosine 5'-phosphosulfate (APS) in the presence of ATP sulfurylase to produce ATP. The newly formed ATP is then used by firefly luciferase to generate light, which is proportional to the initial PPi concentration.
-
Reagents:
-
Platelet-free plasma samples
-
ATP sulfurylase enzyme
-
Adenosine 5'-phosphosulfate (APS)
-
Firefly luciferase enzyme
-
D-luciferin substrate
-
PPi standards
-
-
Procedure:
-
Collect blood samples in tubes containing an anticoagulant and prepare platelet-free plasma by centrifugation.
-
Add plasma samples and PPi standards to a white, opaque microplate.
-
Add the reaction mixture containing ATP sulfurylase, APS, luciferase, and luciferin to all wells.
-
Incubate the plate in the dark at room temperature.
-
Measure the luminescence using a microplate luminometer.
-
Calculate the PPi concentration in the samples by comparing their luminescence to the standard curve.
-
Assessment of Ectopic Calcification
Histological staining is used to visualize and assess the extent of calcification in tissues from preclinical models.
-
Principle: The von Kossa staining method is a histochemical technique used to detect calcium deposits in tissue sections. Silver nitrate reacts with the phosphate in calcium phosphate deposits, and under light, the silver is reduced to its metallic form, appearing black.
-
Procedure (for mouse tissue):
-
Harvest tissues of interest (e.g., muzzle skin containing vibrissae, aorta) and fix them in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount them on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Incubate the slides in a silver nitrate solution under a UV lamp or bright light.
-
Rinse thoroughly and treat with sodium thiosulfate to remove unreacted silver.
-
Counterstain with a solution like Nuclear Fast Red to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides for microscopic examination.
-
Calcified deposits will appear black or dark brown.
-
-
Quantitative Analysis: For a quantitative measure, tissues can be decalcified using hydrochloric acid (HCl), and the calcium content in the resulting solution can be measured using a colorimetric calcium assay kit.[7]
Experimental and Clinical Development Workflow
The development of INZ-701 follows a structured path from preclinical validation to human clinical trials.
Conclusion
INZ-701 represents a targeted therapeutic approach for rare genetic disorders of abnormal mineralization by directly addressing the underlying deficiency in extracellular PPi. Preclinical data have demonstrated its ability to increase plasma PPi and reduce ectopic calcification in relevant animal models. Ongoing clinical trials have shown promising results, including increased PPi and serum phosphate levels in patients, and improved clinical outcomes in infants with the most severe form of ENPP1 deficiency.[1][8] As a potential first-in-class enzyme replacement therapy for these devastating conditions, INZ-701 holds the promise of transforming the standard of care for patients with ENPP1 and ABCC6 deficiencies. Further data from pivotal clinical trials will be crucial in fully establishing its safety and efficacy profile.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. contemporarypediatrics.com [contemporarypediatrics.com]
- 3. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sec.gov [sec.gov]
- 6. hcplive.com [hcplive.com]
- 7. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
- 8. contemporarypediatrics.com [contemporarypediatrics.com]
- 9. Inozyme ENERGY 3 Trial Shows Disease-Modifying Potential in ENPP1 Deficiency | INZY Stock News [stocktitan.net]
- 10. Inozyme Pharma Announces Positive Preliminary Data from [globenewswire.com]
- 11. pharmexec.com [pharmexec.com]
The Genetic Underpinnings of ENPP1 and ABCC6 Deficiencies and the Therapeutic Promise of INZ-701: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and ATP-binding cassette sub-family C member 6 (ABCC6) deficiencies are rare, autosomal recessive genetic disorders characterized by dysregulated extracellular pyrophosphate (PPi) and adenosine metabolism. These deficiencies lead to a spectrum of severe and progressive diseases, including Generalized Arterial Calcification of Infancy (GACI), Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2), and Pseudoxanthoma Elasticum (PXE). The profound clinical manifestations, ranging from life-threatening infantile arterial calcification to debilitating skeletal and cardiovascular complications in later life, underscore the urgent need for effective therapies. This technical guide provides a comprehensive overview of the genetic basis of ENPP1 and ABCC6 deficiencies, the associated pathophysiology, and the development of INZ-701, a promising enzyme replacement therapy. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough understanding of the current scientific landscape and the therapeutic potential of INZ-701.
Introduction: The Critical Role of the PPi-Adenosine Pathway
The homeostasis of extracellular inorganic pyrophosphate (PPi) and adenosine is crucial for preventing ectopic calcification and maintaining vascular and skeletal health.[1][2] PPi is a potent inhibitor of hydroxyapatite crystal formation, the primary mineral component of bone, while adenosine plays a key role in regulating vascular smooth muscle cell proliferation.[2][3] Disruptions in the PPi-adenosine pathway, primarily due to genetic deficiencies in the ENPP1 and ABCC6 genes, lead to a cascade of pathological events culminating in severe clinical phenotypes.[1][4]
ENPP1 Deficiency: The ENPP1 gene encodes the ectonucleotide pyrophosphatase/phosphodiesterase 1 enzyme, a type II transmembrane glycoprotein that hydrolyzes extracellular adenosine triphosphate (ATP) to generate PPi and adenosine monophosphate (AMP).[1] Loss-of-function mutations in ENPP1 result in low levels of both PPi and adenosine, leading to the dual pathologies of ectopic calcification and intimal proliferation.[5]
ABCC6 Deficiency: The ABCC6 gene encodes the multidrug resistance-associated protein 6 (MRP6), a transporter protein primarily expressed in the liver and kidneys.[6][7] While its exact substrate is still under investigation, it is understood that ABCC6 facilitates the release of ATP from cells.[6] Consequently, mutations in ABCC6 lead to reduced extracellular ATP, the substrate for ENPP1, thereby causing a secondary deficiency in PPi and adenosine.[4]
Genetic Basis and Clinical Manifestations
Genetic Prevalence and Mutations
Mutations in ENPP1 and ABCC6 are inherited in an autosomal recessive manner.[7][8] The genetic prevalence of these deficiencies varies among populations.
| Disorder | Gene | Estimated Genetic Prevalence | Number of Known Disease-Causing Mutations |
| ENPP1 Deficiency | ENPP1 | Approximately 1 in 64,000 pregnancies[9][10][11] | Over 140[12] |
| ABCC6 Deficiency | ABCC6 | 1 in 25,000 to 1 in 50,000 people[4][13][14] | Over 200[6] |
Clinical Spectrum of ENPP1 and ABCC6 Deficiencies
The clinical presentation of ENPP1 and ABCC6 deficiencies is heterogeneous and age-dependent, encompassing a spectrum of life-threatening and debilitating conditions.
| Clinical Manifestation | Associated Deficiency | Key Clinical Features | Quantitative Data |
| Generalized Arterial Calcification of Infancy (GACI) | ENPP1 (Type 1) and ABCC6 (Type 2) | Widespread calcification of the internal elastic lamina of medium and large arteries, leading to stenosis and ischemia.[7][15][16] | Approximately 50% mortality within the first 6 months of life.[15][17] |
| Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2) | ENPP1 | Develops in survivors of GACI or can be the initial presentation. Characterized by renal phosphate wasting, leading to rickets, osteomalacia, bone pain, and skeletal deformities.[8][17] | Over 70% of patients who survive GACI will develop ARHR2.[18] |
| Pseudoxanthoma Elasticum (PXE) | ABCC6 | Progressive calcification of elastic fibers in the skin, eyes (angioid streaks), and cardiovascular system.[4][6] | Neurological issues and developmental delays present in approximately 50% of patients with GACI Type 2.[4] |
| Other Manifestations | ENPP1 and ABCC6 | Hearing loss, joint calcification, and cardiovascular complications in adults.[12][16][17] | Around 85% of adult ENPP1 deficiency patients experience issues related to bone or joint pain, fatigue, mobility, and calcification.[17] |
INZ-701: An Enzyme Replacement Therapy
INZ-701 is an investigational, subcutaneously administered enzyme replacement therapy designed to address the root cause of ENPP1 and ABCC6 deficiencies.[19] It is a recombinant human ENPP1-Fc fusion protein that circulates systemically, converting extracellular ATP to PPi and AMP, thereby restoring the deficient components of the PPi-adenosine pathway.[20]
Mechanism of Action
Preclinical and Clinical Development of INZ-701
Preclinical studies in mouse models of ENPP1 and ABCC6 deficiency have demonstrated the potential of INZ-701 to correct the underlying biochemical defects and prevent pathological calcification.
| Animal Model | INZ-701 Dose | Key Findings |
| Abcc6-/- mouse model of PXE | 2 and 10 mg/kg subcutaneously every other day for 8 weeks | Dose-dependent increase in plasma PPi levels.[1] Significant reduction in muzzle skin calcification by 68% and 74% at 2 and 10 mg/kg doses, respectively (p < 0.01).[1][21] |
Clinical trials of INZ-701 in patients with ENPP1 and ABCC6 deficiencies have shown promising results in terms of safety, pharmacokinetics, and pharmacodynamics.
Table 3: Summary of INZ-701 Clinical Trial Data
| Trial/Program | Patient Population | Key Outcomes |
| ENERGY 1 Trial and Expanded Access Program | Infants and young children with ENPP1 Deficiency (GACI) | 80% survival rate beyond the first year (compared to ~50% historical survival).[20][22] Substantial reduction or stabilization of arterial calcifications.[22] |
| Phase 1/2 Trial in Adults with ENPP1 Deficiency | Adults with ENPP1 Deficiency | Rapid and sustained increase in plasma PPi levels into the normal range.[18] Mean PPi levels from day 32 to week 48 were 1299±131 nM (0.2 mg/kg), 1356±136 nM (0.6 mg/kg), and 1282±81 nM (1.8 mg/kg) from a baseline of 426±407 nM.[18] Improvements in bone mineral biomarkers, including a decrease in FGF-23 and an increase in bone-specific alkaline phosphatase.[11][18] |
| Phase 1/2 Trial in Adults with ABCC6 Deficiency | Adults with ABCC6 Deficiency (PXE) | Normalization of PPi levels at the highest dose (1.8 mg/kg).[19] Stabilization and reduction of carotid intima-media thickness.[11] |
Signaling Pathways in ENPP1 and ABCC6 Deficiencies
Key Experimental Protocols
This section provides an overview of essential methodologies for studying ENPP1 and ABCC6 deficiencies and the effects of therapeutic interventions like INZ-701.
ENPP1 Enzyme Activity Assay (Colorimetric)
This protocol describes a colorimetric method to determine ENPP1 enzyme activity.
Principle: ENPP1 hydrolyzes the substrate p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) to produce p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm.
Materials:
-
Cell lysate or purified ENPP1
-
p-nitrophenyl thymidine 5′-monophosphate (Sigma)
-
Lysis buffer: 1% Triton X-100, 200 mM Tris, pH 8.0
-
100 mM NaOH
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add equivalent amounts of protein from each sample.
-
Add 1 mg/ml of p-nitrophenyl thymidine 5′-monophosphate to each well.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 100 mM NaOH.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate ENPP1 activity relative to the protein concentration.[23]
Measurement of Plasma Inorganic Pyrophosphate (PPi)
This protocol outlines a method for quantifying PPi levels in plasma.
Principle: An enzymatic assay using ATP sulfurylase converts PPi to ATP, which is then measured using a luciferase-based bioluminescence assay.
Materials:
-
Platelet-free plasma (obtained by filtration)
-
ATP sulfurylase
-
Adenosine 5'-phosphosulfate (APS)
-
Luciferin-luciferase reagent
-
PPi standards
-
Luminometer
Procedure:
-
Collect blood in EDTA tubes and prepare platelet-free plasma by filtration through a 300,000 Da molecular weight cut-off filter.[24][25]
-
In a luminometer tube, combine the plasma sample with a reaction mixture containing ATP sulfurylase and APS.
-
Incubate to allow the conversion of PPi to ATP.
-
Add the luciferin-luciferase reagent.
-
Measure the resulting bioluminescence using a luminometer.
-
Quantify the PPi concentration by comparing the luminescence signal to a standard curve generated with known PPi concentrations.[13][26][27]
Alizarin Red S Staining for Calcification
This protocol details the staining of calcium deposits in tissue sections.
Principle: Alizarin Red S forms a red-orange chelate complex with calcium salts, allowing for the visualization of mineralized nodules.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Alizarin Red S staining solution (2% aqueous, pH 4.1-4.3)
-
Acetone
-
Xylene
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Immerse slides in Alizarin Red S solution for 2-5 minutes.
-
Briefly rinse in distilled water.
-
Dehydrate through graded alcohols or acetone.
-
Clear in xylene.
-
Mount with a synthetic mounting medium.
-
Visualize calcium deposits (orange-red) under a light microscope.[9][22]
For Quantification:
-
After staining, the dye can be extracted from the tissue using 10% acetic acid.
-
The extract is then neutralized with 10% ammonium hydroxide.
-
The absorbance of the extracted dye is measured at 405 nm.
-
The amount of calcium is quantified by comparing the absorbance to a standard curve of known Alizarin Red S concentrations.[28]
Conclusion and Future Directions
The elucidation of the genetic and molecular basis of ENPP1 and ABCC6 deficiencies has paved the way for the development of targeted therapies. INZ-701, as a pioneering enzyme replacement therapy, has demonstrated considerable promise in preclinical and clinical studies by directly addressing the underlying biochemical defects. The quantitative data presented in this guide highlight the potential of INZ-701 to improve clinical outcomes for patients suffering from these devastating rare diseases.
Future research should focus on long-term safety and efficacy of INZ-701, the identification of additional genetic modifiers that may influence disease severity, and the development of standardized protocols for diagnosis and monitoring of these conditions. A deeper understanding of the intricate regulatory networks of the PPi-adenosine pathway will be instrumental in refining therapeutic strategies and improving the lives of patients with ENPP1 and ABCC6 deficiencies.
References
- 1. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
- 2. benchchem.com [benchchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. gaciglobal.org [gaciglobal.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The molecular and physiological roles of ABCC6: more than meets the eye [frontiersin.org]
- 8. Human Heterozygous ENPP1 Deficiency Is Associated With Early Onset Osteoporosis, a Phenotype Recapitulated in a Mouse Model of Enpp1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 10. benchchem.com [benchchem.com]
- 11. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 12. ENPP1 deficiency: A clinical update on the relevance of individual variants using a locus‐specific patient database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of inorganic pyrophosphate in biological fluids. Elevated levels in some patients with osteoarthritis, pseudogout, acromegaly, and uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimation of ENPP1 deficiency genetic prevalence using a comprehensive literature review and population databases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inozyme.com [inozyme.com]
- 17. gaciglobal.org [gaciglobal.org]
- 18. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Data Reported From Trials of Drug Developed at Yale Pathology to Treat Rare, Often Fatal Neonatal Disorder | Yale School of Medicine [medicine.yale.edu]
- 20. contemporarypediatrics.com [contemporarypediatrics.com]
- 21. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stainsfile.com [stainsfile.com]
- 23. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Using a Filtration Technique to Isolate Platelet Free Plasma for Assaying Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 26. researchgate.net [researchgate.net]
- 27. A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Era: A Technical Guide to the Early-Stage Discovery and Development of INZ-701
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage discovery and development of INZ-701, a promising enzyme replacement therapy. We will delve into its mechanism of action, summarize key preclinical and clinical data, and outline the experimental methodologies that have been pivotal in its evaluation.
Introduction to INZ-701 and its Therapeutic Rationale
INZ-701 is a recombinant Fc fusion protein of the human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme.[1] It is being developed by Inozyme Pharma as a potential first-in-class treatment for rare genetic disorders characterized by deficiencies in the PPi-Adenosine Pathway, namely ENPP1 Deficiency and ABCC6 Deficiency.[2][3] These conditions lead to low levels of extracellular inorganic pyrophosphate (PPi) and adenosine, resulting in pathological soft tissue calcification, neointimal proliferation, and skeletal abnormalities.[1][4]
The therapeutic rationale for INZ-701 is to restore the balance of the PPi-Adenosine Pathway. By replacing the deficient or dysfunctional ENPP1 enzyme, INZ-701 aims to increase the levels of PPi and adenosine. PPi is a potent inhibitor of ectopic calcification, while adenosine plays a role in regulating blood vessel health and preventing stenosis.[5][6]
Mechanism of Action
INZ-701 is designed to circulate throughout the body and enzymatically convert extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and PPi.[5] AMP is subsequently broken down into adenosine and phosphate. This action directly addresses the underlying biochemical deficiencies in ENPP1 and ABCC6 deficient states.
Preclinical Discovery and Development
Animal Models
The efficacy of INZ-701 was evaluated in mouse models that recapitulate the phenotypes of ENPP1 and ABCC6 deficiencies.
-
ENPP1 Deficiency Model: The Enpp1asj/asj mouse model was utilized to demonstrate that INZ-701 could prevent arterial calcification.[4] A study also used the ttw/ttw mouse model to show that INZ-701 prevents neointimal proliferation after carotid injury.[4]
-
ABCC6 Deficiency Model: The Abcc6-/- mouse model of pseudoxanthoma elasticum (PXE) was used to assess the effect of INZ-701 on ectopic calcification.[7][8]
Preclinical Efficacy Data
Subcutaneous administration of INZ-701 in these models demonstrated significant therapeutic effects.
| Animal Model | Dosage | Duration | Key Findings |
| Abcc6-/- mice | 2 and 10 mg/kg (every other day) | 2 and 8 weeks | Dose-dependent increase in plasma PPi levels.[9] Significantly reduced soft tissue mineralization in muzzle skin biopsies (68% and 74% reduction at 2 and 10 mg/kg, respectively).[9] |
| ttw/ttw mice (ENPP1 deficient) | Not specified | 14 and 28 days | Significantly reduced intimal area and intimal/medial ratio after carotid ligation.[4] |
Clinical Development
INZ-701 has progressed into clinical trials for both ENPP1 and ABCC6 deficiencies.
Clinical Trial Design: An Overview
The clinical development program for INZ-701 includes Phase 1/2 open-label, multiple ascending dose studies to evaluate safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[10][11]
Clinical Data Summary
Interim results from clinical trials have been encouraging.
Table 1: Interim Clinical Trial Results for INZ-701 in ENPP1 Deficiency
| Trial Phase | Patient Population | Key Findings |
| Phase 1/2 (Adults) | Adults with ENPP1 Deficiency | Rapid and sustained increase in PPi levels.[2] Well-tolerated with no drug-related serious or severe adverse events.[2] |
| ENERGY 1 (Infants) | Infants with GACI (a severe form of ENPP1 Deficiency) | 80% survival beyond the first year (compared to ~50% historical survival).[12] Reduction or stabilization of arterial calcifications.[12] |
| ENERGY 3 (Pediatric) | Pediatric patients with ENPP1 Deficiency | At Week 39, mean serum phosphate increased by 12.1% from baseline in the INZ-701 group (n=4) versus a 9.0% decline in the conventional treatment group (n=2).[13] |
Table 2: Interim Clinical Trial Results for INZ-701 in ABCC6 Deficiency
| Trial Phase | Patient Population | Key Findings |
| Phase 1/2 (Adults) | Adults with ABCC6 Deficiency | Favorable safety and immunogenicity profile.[14] Clinical improvements in vascular pathology and visual function.[15] |
Experimental Protocols
Detailed, step-by-step protocols for the following key experiments are crucial for the technical audience of this guide.
Preclinical Studies in Abcc6-/- Mice
-
Animal Husbandry and Dosing: Abcc6-/- mice were administered INZ-701 subcutaneously at doses of 2 or 10 mg/kg every other day for either 2 or 8 weeks, starting at 6 weeks of age.[8][9]
-
Measurement of Plasma PPi: Plasma PPi concentrations were measured using a validated enzymatic assay.[16] A recently developed assay utilizes ATP sulfurylase to convert PPi to ATP, which is then quantified by firefly luciferase-based bioluminescence.[12][15] An internal ATP standard is used to correct for sample-specific matrix interference.[12][15]
-
Histopathological Examination of Tissue Mineralization: Muzzle skin biopsies containing vibrissae were used as a biomarker for the mineralization process.[7][8] Tissues were fixed, decalcified if necessary, embedded in paraffin, and sectioned.[6][17] Staining methods included:
-
Quantitative Calcium Assay: The amount of calcium in tissue biopsies was quantified to assess the extent of mineralization.[9]
Clinical Trial Protocols (e.g., NCT04686175)
-
Study Design: A Phase 1/2, multicenter, open-label, multiple ascending dose (MAD) study with a 3+3 dose-escalation design, followed by a long-term open-label extension.[10]
-
Patient Population: Adults aged 18 to <65 years with a confirmed genetic diagnosis of ENPP1 Deficiency and biochemical evidence of hypopyrophosphatemia (PPi <1300 nM).[2]
-
Dosing Regimen: Subcutaneous injections of INZ-701 at doses of 0.2, 0.6, and 1.8 mg/kg.[2] Participants were dosed on Day 1, then twice weekly from Day 8.[2]
-
Outcome Measures:
-
Primary: Safety and tolerability (monitoring of treatment-emergent adverse events).[10]
-
Secondary: Pharmacokinetics (PK) and Pharmacodynamics (PD), including plasma PPi levels.[10]
-
Exploratory: Skeletal assessments (X-ray, DEXA), arterial and organ calcification (CT scans, echocardiogram), and patient-reported outcomes.[10]
-
-
Immunogenicity Assessment: The presence of anti-drug antibodies (ADAs) was assessed.[10]
Conclusion and Future Directions
The early-stage discovery and development of INZ-701 have provided a strong foundation for its potential as a transformative therapy for ENPP1 and ABCC6 deficiencies. Preclinical studies have demonstrated its ability to correct the underlying biochemical defects and prevent pathological calcification. Early clinical data have shown promising safety and efficacy signals.
Ongoing and future studies will further elucidate the long-term safety and clinical benefits of INZ-701 in diverse patient populations, including pediatric patients who are at high risk for severe complications. The continued investigation of this novel enzyme replacement therapy holds the promise of addressing a significant unmet medical need for individuals with these devastating rare diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency | INZY Stock News [stocktitan.net]
- 4. researchgate.net [researchgate.net]
- 5. The ENABLE Study: Safety and Efficacy Study of INZ-701 in Patients With ENPP1 Deficiency [ctv.veeva.com]
- 6. Preparation of mineralized tissue for light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. inozyme.com [inozyme.com]
- 12. medrxiv.org [medrxiv.org]
- 13. contemporarypediatrics.com [contemporarypediatrics.com]
- 14. Inozyme to run Phase III trial of INZ-701 in paediatric ABCC6 deficiency [clinicaltrialsarena.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. Multicolor Histochemical Staining for Identification of Mineralized and Non-Mineralized Musculoskeletal Tissue: Immunohistochemical and Radiological Validation in Decalcified Bone Samples - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Enzymatic Activity of INZ-701: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) fused to the Fc fragment of human IgG1, developed as an enzyme replacement therapy.[1][2][3][4][5] It is designed to address the underlying enzymatic deficiency in rare diseases such as ENPP1 Deficiency and ABCC6 Deficiency.[6][7] The core mechanism of INZ-701 is its enzymatic activity, which involves the hydrolysis of extracellular adenosine triphosphate (ATP) to generate inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP). This activity aims to restore the physiological balance of PPi and adenosine, which are crucial for regulating tissue mineralization and vascular function.[5][6] This technical guide provides an in-depth overview of the in vitro studies on INZ-701's enzymatic activity, including detailed experimental protocols and a summary of the available quantitative data.
Enzymatic Activity of INZ-701
INZ-701 functions as a soluble form of the ENPP1 enzyme. In preclinical and clinical studies, administration of INZ-701 has been shown to lead to a dose-dependent increase in plasma ENPP1 activity and a corresponding elevation of plasma PPi levels.[1][8] While specific in vitro enzyme kinetic parameters such as Km and Vmax for INZ-701 with its physiological substrate ATP are not publicly available in the reviewed literature, the consistent pharmacodynamic effect of increased PPi levels across multiple studies underscores its enzymatic efficacy.
Quantitative Data from Preclinical Studies
Preclinical studies in mouse models of ENPP1 and ABCC6 deficiency have demonstrated the dose-dependent enzymatic activity of INZ-701.
| Animal Model | INZ-701 Dose | Observation | Reference |
| Abcc6-/- mice | 2 mg/kg and 10 mg/kg (subcutaneous) | Dose-dependent increase in plasma ENPP1 activity and restoration of plasma PPi to wild-type levels or higher. | [8] |
Experimental Protocols
The enzymatic activity of INZ-701 and the resulting increase in PPi can be measured using various in vitro assays. The following sections detail the methodologies for two common types of assays.
Colorimetric Assay for ENPP1 Activity
This assay measures the phosphodiesterase activity of ENPP1 using a chromogenic substrate. While not the physiological substrate, this method is useful for quantifying relative enzyme activity.
Principle: The enzyme hydrolyzes a synthetic substrate, such as p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP), releasing p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically at 405 nm.
Materials:
-
INZ-701
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl, 2 mM CaCl2, 2 mM MgCl2)
-
Substrate: p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of INZ-701 in a suitable buffer.
-
Prepare a working solution of the pNP-TMP substrate in the assay buffer.
-
Add a defined amount of INZ-701 to each well of a 96-well microplate.
-
Initiate the reaction by adding the pNP-TMP substrate solution to each well.
-
Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of p-nitrophenol production.
-
The enzymatic activity can be calculated from the rate of change in absorbance over time, using a standard curve generated with known concentrations of p-nitrophenol.
Luminescence-Based Assay for Pyrophosphate (PPi) Quantification
This assay directly measures the product of INZ-701's enzymatic activity on its physiological substrate, ATP.
Principle: The assay is based on the conversion of PPi to ATP by the enzyme ATP sulfurylase. The newly formed ATP is then detected using a luciferase-luciferin reaction, which produces a light signal proportional to the amount of PPi in the sample.
Materials:
-
INZ-701
-
Reaction Buffer (e.g., Tris-based buffer with appropriate salts and cofactors)
-
Adenosine triphosphate (ATP) as the substrate
-
ATP sulfurylase
-
Adenosine 5'-phosphosulfate (APS)
-
Luciferase/Luciferin reagent
-
Luminometer
Procedure:
-
Incubate INZ-701 with a known concentration of ATP in the reaction buffer at 37°C for a defined period to allow for the enzymatic production of PPi.
-
Stop the enzymatic reaction (e.g., by heat inactivation or addition of a specific inhibitor).
-
In a separate reaction vessel (e.g., a luminometer tube or well of a white microplate), add the sample containing the generated PPi.
-
Add a reagent mixture containing ATP sulfurylase and APS to convert PPi to ATP.
-
Add the luciferase/luciferin reagent.
-
Measure the light output using a luminometer.
-
The amount of PPi in the original sample is quantified by comparing the luminescence signal to a standard curve generated with known concentrations of PPi.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by INZ-701 and a typical experimental workflow for evaluating its enzymatic activity.
Conclusion
INZ-701 is a promising enzyme replacement therapy that has demonstrated clear enzymatic activity in preclinical and clinical settings, leading to increased levels of the key metabolite PPi. While detailed in vitro kinetic parameters are not extensively published, the available data strongly support its mechanism of action. The experimental protocols described in this guide provide a framework for the continued in vitro characterization of INZ-701 and similar ENPP1-based therapeutics. Further studies to elucidate the specific kinetic properties of INZ-701 will be valuable for a more comprehensive understanding of its pharmacological profile.
References
- 1. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. bsped.org.uk [bsped.org.uk]
- 4. BioMarin Strengthens Enzyme Therapy Business with Acquisition of Inozyme Pharma - BioMarin Corporate [biomarin.com]
- 5. Inozyme Pharma Announces Positive Interim Data for INZ-701 [globenewswire.com]
- 6. What is INZ-701 used for? [synapse.patsnap.com]
- 7. Inozyme Pharma Reports Encouraging Preliminary Results from Phase 1/2 INZ-701 Studies in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 8. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Efficacy of INZ-701: A Technical Guide to Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical evaluation of INZ-701, a promising enzyme replacement therapy for disorders characterized by abnormal mineralization. We delve into the core animal models utilized to establish its efficacy, providing a comprehensive overview of experimental protocols, quantitative data, and the underlying signaling pathways.
Introduction to INZ-701 and its Mechanism of Action
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) fused to the Fc fragment of IgG1.[1] It is designed to address conditions caused by ENPP1 deficiency, such as Generalized Arterial Calcification of Infancy (GACI), and other disorders of abnormal mineralization like Pseudoxanthoma Elasticum (PXE), which is caused by mutations in the ABCC6 gene.[2][3] The core of its therapeutic action lies in restoring the balance of extracellular pyrophosphate (PPi), a potent inhibitor of calcification.[2]
The PPi-Adenosine Signaling Pathway
INZ-701 functions by modulating the PPi-Adenosine pathway. Extracellular adenosine triphosphate (ATP) is a key substrate in this pathway. The ABCC6 transporter protein plays a role in the release of ATP from cells.[4] Circulating ENPP1, the enzyme deficient in some of these disorders, hydrolyzes ATP into adenosine monophosphate (AMP) and PPi.[4] PPi directly inhibits the formation and growth of hydroxyapatite crystals, thereby preventing soft tissue calcification.[4] AMP is further converted to adenosine by the ecto-5'-nucleotidase (CD73), which has its own signaling functions. Conversely, tissue-nonspecific alkaline phosphatase (TNAP) degrades PPi, promoting mineralization.[4] INZ-701 acts as a replacement for deficient ENPP1, thereby increasing the levels of PPi and helping to prevent pathological calcification.[5]
Animal Models for Efficacy Testing
Two primary animal models have been instrumental in demonstrating the preclinical efficacy of INZ-701: a mouse model of Pseudoxanthoma Elasticum (Abcc6-/- mice) and a rat model of Chronic Kidney Disease (CKD).
Abcc6-/- Mouse Model of Pseudoxanthoma Elasticum
This model is genetically engineered to lack the Abcc6 gene, mimicking the underlying cause of PXE and leading to reduced plasma PPi levels and subsequent soft tissue calcification.[2][3]
-
Animal Model: Abcc6-/- mice.[2]
-
Age at Treatment Initiation: 6 weeks of age, coinciding with the onset of ectopic calcification.[2]
-
Treatment Groups:
-
Vehicle control (Abcc6-/- mice)
-
INZ-701 (2 mg/kg)
-
INZ-701 (10 mg/kg)
-
Wild-type (WT) control mice[4]
-
-
Dosing Regimen: Subcutaneous injections administered every other day.[5]
-
Study Duration: 8 weeks.[2]
-
Primary Endpoints:
INZ-701 demonstrated a significant, dose-dependent efficacy in the Abcc6-/- mouse model.
| Parameter | Wild-Type Control | Vehicle Control (Abcc6-/-) | INZ-701 (2 mg/kg) | INZ-701 (10 mg/kg) |
| Plasma PPi (µM) | ~1.5 ± 0.2[4] | ~0.75 ± 0.1[4] | ~1.4 ± 0.2[4] | ~1.8 ± 0.3[4] |
| Reduction in Muzzle Skin Calcification | N/A | Baseline | 68% (p < 0.01)[5] | 74% (p < 0.01)[5] |
Data for Plasma PPi are estimated from graphical representations in the cited source and presented as mean ± SD.
Adenine-Induced Rat Model of Chronic Kidney Disease
This model utilizes a diet containing adenine to induce renal failure, which is a common cause of secondary hyperparathyroidism and vascular calcification.[6]
-
Animal Model: Sprague Dawley rats.[6]
-
Age: 13-14 weeks old.[6]
-
Disease Induction:
-
Treatment Groups:
-
Control (normal chow)
-
Vehicle + Adenine/Calcitriol
-
INZ-701 (10 mg/mL) + Adenine/Calcitriol
-
-
Dosing Regimen: Subcutaneous injections of INZ-701 or vehicle every other day for the entire 8.5-week study.[6]
-
Primary Endpoints:
Preclinical studies in this rat model of CKD have shown that INZ-701 treatment prevents vascular and renal calcification.[6] While specific quantitative data on the percentage reduction in calcification or changes in plasma PPi levels in this particular study are not detailed in the available literature, the findings support the therapeutic potential of INZ-701 in mitigating the pathological calcification associated with chronic kidney disease.[6]
Summary and Conclusion
The preclinical data derived from the Abcc6-/- mouse and adenine-induced CKD rat models provide a strong foundation for the clinical development of INZ-701. In the Abcc6-/- mouse model, INZ-701 demonstrated a statistically significant and dose-dependent reduction in soft tissue calcification, accompanied by a restoration of plasma PPi levels to near or above wild-type concentrations.[4][5] The studies in the CKD rat model further substantiate the anti-calcification properties of INZ-701 in a different disease context.[6]
These robust preclinical findings, supported by a clear understanding of the drug's mechanism of action within the PPi-Adenosine signaling pathway, highlight the potential of INZ-701 as a transformative therapy for patients suffering from debilitating disorders of abnormal mineralization. Further clinical investigation is warranted and is currently underway to translate these promising preclinical results into tangible benefits for patients.
References
- 1. contemporarypediatrics.com [contemporarypediatrics.com]
- 2. annualreports.com [annualreports.com]
- 3. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
INZ-701: A Targeted Enzyme Replacement Therapy for ENPP1 and ABCC6 Deficiencies
Introduction
INZ-701 is an investigational enzyme replacement therapy being developed by Inozyme Pharma for the treatment of rare genetic disorders characterized by deficiencies in ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and ATP-binding cassette sub-family C member 6 (ABCC6). These deficiencies lead to low levels of inorganic pyrophosphate (PPi) and adenosine, resulting in abnormal soft tissue calcification and other systemic complications. INZ-701 is a soluble, recombinant fusion protein composed of the extracellular domain of human ENPP1 and the Fc domain of human immunoglobulin G1 (IgG1). This design is intended to replace the function of the deficient ENPP1 enzyme, thereby restoring normal mineral metabolism.
Primary Molecular Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)
The primary molecular target of INZ-701 is the ENPP1 enzyme. ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular pyrophosphate levels. It catalyzes the hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).
Function of ENPP1:
-
Production of PPi: PPi is a potent inhibitor of hydroxyapatite crystal formation and deposition in soft tissues. By generating PPi, ENPP1 helps to prevent pathological calcification.
-
Regulation of Adenosine Signaling: The hydrolysis of ATP by ENPP1 also influences the availability of adenosine, a signaling molecule with various physiological roles, including the regulation of tissue calcification.
Pathophysiology of ENPP1 Deficiency:
In individuals with ENPP1 deficiency, the reduced enzymatic activity leads to:
-
Low Extracellular PPi: This disinhibits hydroxyapatite crystal formation, leading to aberrant and widespread arterial and soft tissue calcification.
-
Altered Adenosine Levels: The disruption of ATP metabolism also affects adenosine signaling pathways.
These biochemical imbalances manifest clinically as generalized arterial calcification of infancy (GACI) and autosomal recessive hypophosphatemic rickets type 2 (ARHR2).
Mechanism of Action of INZ-701
INZ-701 is designed as an enzyme replacement therapy to restore the catalytic activity of ENPP1. By administering this recombinant ENPP1-Fc fusion protein, the therapy aims to increase the systemic levels of functional ENPP1.
The proposed mechanism of action involves:
-
Restoration of PPi Levels: INZ-701 circulates in the bloodstream and hydrolyzes extracellular ATP to produce PPi and AMP. The normalization of PPi levels is expected to inhibit the progression of vascular and soft tissue calcification.
-
Generation of Adenosine: The enzymatic activity of INZ-701 also produces AMP, which can be further converted to adenosine. Adenosine has been shown to play a role in inhibiting tissue calcification.
Below is a diagram illustrating the proposed mechanism of action of INZ-701.
Caption: Proposed mechanism of action of INZ-701.
Secondary Molecular Target: ABCC6 Deficiency
INZ-701 is also being developed for the treatment of ABCC6 deficiency, which clinically manifests as pseudoxanthoma elasticum (PXE). ABCC6 is a transmembrane transporter protein primarily expressed in the liver.
Function of ABCC6:
The precise function of ABCC6 is still under investigation, but it is believed to be involved in the release of ATP from hepatocytes into the circulation. This circulating ATP then serves as a substrate for ENPP1 to generate PPi.
Pathophysiology of ABCC6 Deficiency:
In ABCC6 deficiency, the transport of ATP out of liver cells is impaired, leading to low levels of circulating ATP. This, in turn, results in reduced substrate for ENPP1 and consequently, low levels of PPi. The downstream effect is a systemic deficiency of PPi, leading to the pathological calcification characteristic of PXE.
Therapeutic Rationale for INZ-701 in ABCC6 Deficiency:
While INZ-701 does not address the primary defect in ABCC6, it is proposed to act downstream by restoring PPi levels. By providing a circulating, active form of ENPP1, INZ-701 can utilize the available extracellular ATP to generate PPi, thereby compensating for the reduced PPi production caused by the lack of ATP release from the liver.
The logical relationship for the therapeutic rationale in ABCC6 deficiency is depicted below.
Caption: Therapeutic rationale for INZ-701 in ABCC6 deficiency.
Quantitative Data and Experimental Protocols
As of the current date, detailed quantitative data from preclinical and clinical studies, such as binding affinities, enzyme kinetics, and dose-response relationships, are not extensively available in the public domain. Similarly, detailed experimental protocols for the studies conducted on INZ-701 have not been publicly disclosed by Inozyme Pharma. The information presented here is based on corporate presentations, press releases, and publicly available study designs. For detailed and specific data, direct consultation of Inozyme Pharma's publications and presentations is recommended.
Experimental Workflow: An Overview
Based on standard drug development processes for enzyme replacement therapies, a general experimental workflow can be conceptualized. This would typically involve preclinical characterization and clinical evaluation.
The diagram below outlines a hypothetical experimental workflow for the development and validation of INZ-701.
Methodological & Application
Application Notes and Protocols for Measuring INZ-701 Activity in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme replacement therapy designed to treat deficiencies in ENPP1 and ABCC6.[1][2] The core function of INZ-701 is to restore the body's ability to regulate mineralization by converting adenosine triphosphate (ATP) into inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP).[3] A deficiency in ENPP1 leads to low extracellular PPi levels, resulting in pathological calcification of soft tissues and abnormal bone mineralization.[1]
The primary pharmacodynamic measure of INZ-701 activity in plasma is the level of inorganic pyrophosphate (PPi). Monitoring plasma PPi concentrations is crucial for assessing the efficacy of INZ-701 in clinical trials and research settings.[1][4][5][6][7] Additionally, direct measurement of ENPP1 enzymatic activity in plasma can provide valuable pharmacokinetic and pharmacodynamic data.
These application notes provide detailed protocols for the two key techniques used to measure INZ-701 activity in plasma: the quantification of plasma PPi levels and the determination of ENPP1 enzyme activity.
I. Quantification of Inorganic Pyrophosphate (PPi) in Plasma
The most common and sensitive method for quantifying PPi in plasma is an enzymatic assay that converts PPi to ATP, which is then measured using a luciferase-based bioluminescence reaction.[1][3][8][9]
Experimental Principle
The assay relies on the enzyme ATP sulfurylase, which catalyzes the conversion of PPi to ATP in the presence of adenosine 5'-phosphosulfate (APS). The newly formed ATP is then quantified using the firefly luciferase enzyme, which produces light in the presence of ATP and luciferin. The amount of light generated is directly proportional to the PPi concentration in the sample.
Sample Collection and Preparation
Proper sample handling is critical to prevent the artificial generation or degradation of PPi.
-
Anticoagulant: Blood should be collected in tubes containing EDTA.[1][8][9] EDTA chelates magnesium ions, which are required for the activity of enzymes like ENPP1 that can alter PPi levels post-collection.[3]
-
Plasma Preparation: Centrifuge the blood sample at 1,000 x g for 10 minutes at 4°C to separate the plasma.
-
Filtration: To remove interfering substances and ATP enclosed in cellular components like platelets, filter the plasma through a 300,000 Da molecular weight cut-off membrane.[1][8] This can be done by centrifuging at 2,250 x g for 20 minutes at 4°C.
-
Storage: Store the filtered plasma at -80°C until analysis.
Protocol: Bioluminescent PPi Assay
This protocol is adapted from the method described by Jansen et al.[1][8]
Materials:
-
ATP sulfurylase
-
Adenosine 5'-phosphosulfate (APS)
-
Firefly luciferase and luciferin (e.g., as a commercial ATP assay kit)
-
PPi standards
-
Tris-EDTA (TE) buffer
-
Microplate luminometer
-
White opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare PPi standards of known concentrations (e.g., 0.1 µM to 10 µM) in TE buffer.
-
Prepare a reaction mixture containing ATP sulfurylase, APS, luciferase, and luciferin in TE buffer.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of filtered plasma sample or PPi standard to the wells of a white opaque 96-well plate.
-
For each sample, prepare a parallel well for background ATP measurement which will contain a reaction mix without ATP sulfurylase and APS.
-
-
Reaction and Measurement:
-
Add the reaction mixture to each well.
-
Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow for the conversion of PPi to ATP.
-
Measure the bioluminescence using a microplate luminometer.
-
-
Calculation:
-
Subtract the background ATP luminescence (from wells without ATP sulfurylase) from the total luminescence for each sample.
-
Construct a standard curve using the luminescence values of the PPi standards.
-
Determine the PPi concentration in the plasma samples by interpolating their luminescence values on the standard curve.
-
Data Presentation: PPi Assay Performance
| Parameter | Typical Value | Reference |
| Precision (CV%) | < 3.5% | [1][8] |
| Accuracy (Recovery) | 93-106% | [1][8] |
| Lower Limit of Detection | 0.15 µM | [10] |
| Quantitative Range | 0.15 - 10 µM | [10] |
II. Measurement of ENPP1 Enzyme Activity in Plasma
Directly measuring the enzymatic activity of INZ-701 (recombinant ENPP1) in plasma provides a direct assessment of the administered drug's functional presence. A common method is a colorimetric assay using a synthetic substrate.
Experimental Principle
This assay utilizes a chromogenic substrate, p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP), which is hydrolyzed by ENPP1 to produce p-nitrophenol. At an alkaline pH, p-nitrophenol has a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol production is proportional to the ENPP1 activity in the sample.
Protocol: Colorimetric ENPP1 Activity Assay
This protocol is based on methods described for measuring ENPP1 activity.[11][12]
Materials:
-
p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) substrate
-
Tris buffer (pH 8.0)
-
Sodium hydroxide (NaOH), 100 mM
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
If necessary, dilute the plasma samples in a suitable buffer to ensure the activity falls within the linear range of the assay.
-
-
Assay Plate Setup:
-
Add diluted plasma samples to the wells of a 96-well microplate.
-
Include a blank control (buffer only) and a positive control (recombinant ENPP1 of known activity), if available.
-
-
Reaction Initiation:
-
Prepare a solution of pNP-TMP in Tris buffer.
-
Add the pNP-TMP solution to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 100 mM NaOH to each well. The NaOH also develops the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the ENPP1 activity based on the amount of p-nitrophenol produced, using the molar extinction coefficient of p-nitrophenol.
-
Data Presentation: ENPP1 Activity Assay Parameters
| Parameter | Description |
| Substrate | p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP) |
| Detection Wavelength | 405 nm |
| Enzyme Product | p-nitrophenol |
| Assay Format | Endpoint colorimetric |
III. Integrated Workflow for INZ-701 Activity Measurement
The following diagram illustrates the overall workflow from patient sample collection to the final data analysis for both PPi and ENPP1 activity measurements.
IV. Signaling Pathway of INZ-701
INZ-701 functions within the PPi-adenosine pathway to restore the balance of extracellular pyrophosphate.
References
- 1. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 3. medrxiv.org [medrxiv.org]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Inozyme Pharma Announces Positive Interim Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ENPP1 Deficiency and ABCC6 Deficiency (PXE) - BioSpace [biospace.com]
- 6. inozyme.com [inozyme.com]
- 7. Inozyme Pharma to Present Recently Announced Data from Phase 1/2 Trials of INZ-701 in Adults with ENPP1 Deficiency and ABCC6 Deficiency (PXE) at Upcoming Medical Conferences | santé log [santelog.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) decreases vascular calcification and prevents osteomalacia in a rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INZ-701 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) Fc fusion protein developed as an enzyme replacement therapy.[1][2] It is designed to address rare diseases characterized by deficiencies in the PPi-Adenosine pathway, such as ENPP1 deficiency and ABCC6 deficiency.[2][3] These conditions can lead to severe health issues including generalized arterial calcification of infancy (GACI), autosomal recessive hypophosphatemic rickets type 2 (ARHR2), and pseudoxanthoma elasticum (PXE).[4][5]
INZ-701 works by metabolizing extracellular adenosine triphosphate (ATP) to produce inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP).[2] PPi is a potent inhibitor of pathological mineralization, while AMP is further converted to adenosine, which plays a role in inhibiting intimal proliferation.[2] Preclinical studies, both in vitro and in vivo, have demonstrated the potential of INZ-701 to prevent abnormal mineralization and the overgrowth of smooth muscle cells within blood vessels.[5][6]
These application notes provide detailed protocols for utilizing INZ-701 in cell culture experiments to study its effects on vascular smooth muscle cell proliferation and mineralization.
Mechanism of Action: The PPi-Adenosine Pathway
INZ-701's therapeutic effect is centered on the restoration of balance within the PPi-Adenosine pathway. In a healthy state, the ENPP1 enzyme is crucial for hydrolyzing extracellular ATP. This process generates PPi, which prevents soft tissue calcification, and AMP, which is subsequently converted to adenosine by the ecto-5'-nucleotidase CD73. Adenosine then acts to control vascular smooth muscle cell proliferation. Disruptions in this pathway due to ENPP1 deficiency lead to low levels of PPi and adenosine, resulting in pathological calcification and intimal proliferation. INZ-701 acts as a replacement for the deficient ENPP1 enzyme, thereby restoring the production of PPi and AMP from extracellular ATP.
Caption: The PPi-Adenosine signaling pathway and the action of INZ-701.
Data Summary
While extensive quantitative data from in-vitro cell culture experiments with INZ-701 are not widely available in the public domain, preclinical studies have qualitatively demonstrated its efficacy. The following table summarizes the key findings from in vitro experiments.
| Cell Type | Experiment | Treatment | Observed Effect | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | Proliferation Assay | Recombinant ENPP1 (0.2 µg/mL) + ATP (0.3 mM) | Significant decrease in cell proliferation. | [7] |
| Vascular Smooth Muscle Cells (VSMCs) | HPLC Analysis | Recombinant ENPP1 (0.2 µg/mL) + ATP (0.3 mM) | Production of AMP and its conversion to adenosine. | [7] |
Experimental Protocols
Protocol 1: Assessment of INZ-701 on Vascular Smooth Muscle Cell (VSMC) Proliferation
This protocol details the methodology to evaluate the anti-proliferative effects of INZ-701 on cultured VSMCs.
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. abnova.com [abnova.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of VH domains that allosterically inhibit ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INZ-701 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and key experimental protocols for the preclinical evaluation of INZ-701, a recombinant ENPP1 enzyme replacement therapy. INZ-701 is under investigation for the treatment of rare genetic disorders characterized by abnormal mineralization, such as ENPP1 Deficiency and ABCC6 Deficiency.[1][2][3]
I. Introduction to INZ-701
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) fused to the Fc fragment of IgG1.[4] Its primary mechanism of action is to restore deficient ENPP1 enzyme activity, thereby increasing extracellular levels of pyrophosphate (PPi) and adenosine.[2][5] PPi is a potent inhibitor of soft tissue calcification, while adenosine plays a role in regulating vascular smooth muscle cell proliferation.[5][6][7] Preclinical studies have demonstrated the potential of INZ-701 to prevent pathological calcification and correct bone abnormalities in animal models of ENPP1 and ABCC6 deficiencies.[1][8]
II. Data Presentation: Preclinical Dosage and Efficacy
The following tables summarize the quantitative data from preclinical studies of INZ-701 in mouse models of genetic mineralization disorders.
Table 1: INZ-701 Dosage and Administration in Preclinical Mouse Models
| Parameter | Details | Reference |
| Animal Model | ABCC6-deficient mice (a model for pseudoxanthoma elasticum - PXE) | [1][9] |
| Dosage | 2 mg/kg and 10 mg/kg | [1][9] |
| Administration Route | Subcutaneous (SC) injection | [1][9] |
| Dosing Frequency | Every other day | [1] |
| Treatment Duration | 2 weeks and 8 weeks | [1][8] |
| Age at Treatment Initiation | 5 to 6 weeks of age | [1] |
Table 2: Key Efficacy Endpoints in ABCC6-Deficient Mice Treated with INZ-701
| Efficacy Endpoint | Results | Reference |
| Plasma PPi Levels | Dose-dependent increase observed at both 2 and 8 weeks. At 2 mg/kg, PPi levels were restored to wild-type levels. At 10 mg/kg, PPi levels exceeded wild-type levels. | [1][8] |
| Plasma ENPP1 Activity | Increased steady-state plasma ENPP1 activity at both doses. | [8] |
| Soft Tissue Mineralization | Significantly lower levels of soft tissue mineralization. 68% to 74% reduction in calcification. | [1][9] |
| Histopathology | Significantly reduced calcification in the muzzle skin containing vibrissae. | [8][10] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of INZ-701. These protocols are based on established and published methods.
A. INZ-701 Administration in Mice (Subcutaneous Injection)
Objective: To administer INZ-701 to mice to evaluate its pharmacokinetic, pharmacodynamic, and efficacy profile.
Materials:
-
INZ-701 (lyophilized powder)
-
Sterile, pyrogen-free vehicle for reconstitution (e.g., sterile water for injection or saline)
-
Insulin syringes (e.g., 28-30 gauge)
-
ABCC6-deficient mice or other appropriate animal model
Protocol:
-
Reconstitution: Reconstitute the lyophilized INZ-701 powder with the appropriate volume of sterile vehicle to achieve the desired final concentration for dosing. Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.
-
Animal Handling: Acclimatize mice to handling prior to the study initiation.
-
Dosing:
-
Administer INZ-701 via subcutaneous injection in the dorsal region (scruff of the neck).
-
The injection volume should be adjusted based on the animal's body weight to deliver the target dose (e.g., 2 or 10 mg/kg).
-
For the control group, administer an equivalent volume of the vehicle.
-
-
Frequency: Administer injections every other day for the duration of the study (e.g., 2 or 8 weeks).[1]
-
Monitoring: Monitor animals regularly for any adverse reactions at the injection site and for general health.
B. Measurement of Plasma Pyrophosphate (PPi)
Objective: To quantify the concentration of PPi in plasma samples from treated and control animals. This protocol is based on an enzymatic bioluminescence assay.[11][12][13]
Materials:
-
Plasma samples collected in EDTA tubes
-
ATP sulfurylase
-
Adenosine 5'-phosphosulfate (APS)
-
Luciferase/luciferin reagent
-
PPi standard solutions
-
96-well microplate (opaque, suitable for luminescence)
-
Luminometer
Protocol:
-
Sample Preparation:
-
Collect whole blood into EDTA-containing tubes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Transfer the plasma to a new tube and store at -80°C until analysis.
-
-
Assay Procedure:
-
Prepare a standard curve using PPi standard solutions of known concentrations.
-
In a 96-well plate, add plasma samples, standards, and blanks.
-
Reaction 1 (PPi to ATP conversion): Add a reaction mixture containing ATP sulfurylase and APS to each well. This reaction converts PPi to ATP.[13]
-
Incubate the plate according to the manufacturer's instructions.
-
Reaction 2 (ATP detection): Add the luciferase/luciferin reagent to each well. Luciferase catalyzes the reaction of ATP with luciferin to produce light.[13]
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting the luminescence values of the standards against their known concentrations.
-
Determine the PPi concentration in the plasma samples by interpolating their luminescence values on the standard curve.
-
C. Measurement of ENPP1 Enzyme Activity
Objective: To determine the enzymatic activity of ENPP1 in plasma samples. This protocol utilizes a colorimetric substrate.[2]
Materials:
-
Plasma samples
-
p-nitrophenyl thymidine 5′-monophosphate (p-NPTM) as substrate
-
Tris buffer (pH 8.0) with 1% Triton X-100
-
Sodium hydroxide (NaOH) solution
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Sample Preparation:
-
Lyse cells or use plasma directly. For cell lysates, use a buffer containing 1% Triton X-100 and 200 mM Tris, pH 8.0.[2]
-
-
Assay Procedure:
-
Add equivalent amounts of protein from each sample to the wells of a 96-well plate.
-
Initiate the reaction by adding the p-NPTM substrate (e.g., 1 mg/ml final concentration).[2]
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a NaOH solution (e.g., 100 mM).[2]
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a spectrophotometer.[2] The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the ENPP1 activity.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
-
D. Histopathological Assessment of Ectopic Calcification
Objective: To visualize and quantify the extent of ectopic calcification in tissue sections. Von Kossa and Alizarin Red S are common stains for this purpose.[10]
Materials:
-
Tissue samples (e.g., muzzle skin, aorta) fixed in 10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
For Von Kossa Staining:
-
Silver nitrate solution
-
Sodium thiosulfate solution
-
Nuclear Fast Red counterstain
-
-
For Alizarin Red S Staining:
-
Alizarin Red S solution (pH 4.1-4.3)
-
Acetone
-
Xylene
-
Protocol:
-
Tissue Processing and Sectioning:
-
Fix tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues through a series of alcohol and xylene washes and embed in paraffin wax.
-
Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on microscope slides.
-
-
Staining Procedure (Von Kossa):
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the slides in silver nitrate solution under a bright light. Calcium salts will be reduced to metallic silver, appearing black.
-
Rinse with distilled water.
-
Treat with sodium thiosulfate to remove unreacted silver salts.
-
Counterstain with Nuclear Fast Red to visualize cell nuclei.
-
Dehydrate and mount the slides.
-
-
Staining Procedure (Alizarin Red S):
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate the slides in the Alizarin Red S solution. Calcium deposits will form a red-orange precipitate.
-
Briefly rinse with acetone and then an acetone-xylene mixture.
-
Clear with xylene and mount.
-
-
Analysis:
-
Examine the stained slides under a microscope.
-
Quantify the area of calcification using image analysis software.
-
E. Quantification of Tissue Calcium Content
Objective: To determine the total calcium content in tissue samples.
Materials:
-
Tissue samples
-
Trichloroacetic acid (TCA) or hydrochloric acid (HCl) for decalcification[5][14]
-
Calcium assay kit (e.g., o-cresolphthalein complexone method)[14]
-
Spectrophotometer
Protocol:
-
Sample Preparation:
-
Excise and weigh the tissue samples.
-
Dry the tissues to obtain the dry weight.
-
-
Calcium Extraction:
-
Decalcify the tissue by incubating it in an acid solution (e.g., 0.6 N HCl) overnight.[14]
-
-
Quantification:
-
Centrifuge the samples and collect the supernatant containing the extracted calcium.
-
Use a commercial calcium assay kit to measure the calcium concentration in the supernatant according to the manufacturer's instructions. This typically involves a colorimetric reaction where calcium binds to a dye, leading to a change in absorbance.[14]
-
Measure the absorbance using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the calcium concentration based on a standard curve.
-
Normalize the calcium content to the dry weight of the tissue (e.g., µg of calcium per mg of dry tissue).
-
IV. Visualizations
Signaling Pathway
Caption: Mechanism of action of INZ-701 in the PPi-Adenosine Pathway.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of INZ-701.
References
- 1. benchchem.com [benchchem.com]
- 2. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. benchchem.com [benchchem.com]
- 5. bwbtech.com [bwbtech.com]
- 6. biospace.com [biospace.com]
- 7. Inozyme Pharma Shares Preclinical Data on INZ-701 for Rare Bone and Blood Vessel Diseases [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency | INZY Stock News [stocktitan.net]
- 10. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. Plasma inorganic pyrophosphate and alkaline phosphatase in patients with pseudoxanthoma elasticum - Sánchez-Tévar - Annals of Translational Medicine [atm.amegroups.org]
- 14. Calcium deposition quantification [bio-protocol.org]
Application Notes and Protocols for Quantifying the Effects of INZ-701
For Researchers, Scientists, and Drug Development Professionals
Introduction
INZ-701 is an innovative enzyme replacement therapy designed to address rare genetic disorders characterized by abnormal tissue mineralization.[1] Developed by Inozyme Pharma, INZ-701 is a recombinant fusion protein of human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and the Fc fragment of human IgG1.[2][3] Its primary mechanism of action is to restore the function of the deficient ENPP1 enzyme, a key regulator of extracellular inorganic pyrophosphate (PPi) and adenosine levels.[1][4] Deficiencies in ENPP1 lead to conditions such as Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2), which are marked by pathological calcification of soft tissues and abnormal bone mineralization.[1] By replenishing the ENPP1 enzyme, INZ-701 aims to normalize PPi levels, thereby preventing ectopic calcification and correcting skeletal abnormalities.[1][5]
These application notes provide detailed protocols for key assays to quantify the pharmacodynamic effects of INZ-701, assess its immunogenicity, and evaluate its impact on tissue mineralization.
Key Pharmacodynamic and Efficacy Assays
The therapeutic efficacy of INZ-701 can be assessed by measuring its direct enzymatic activity, its effect on the downstream biomarker inorganic pyrophosphate (PPi), and its ability to reduce pathological tissue calcification.
Table 1: Key Quantitative Assays for INZ-701
| Assay | Purpose | Sample Type | Key Parameters Measured |
| ENPP1 Enzyme Activity Assay | To measure the enzymatic activity of INZ-701 in biological matrices. | Plasma, Serum | Rate of substrate conversion (e.g., p-nitrophenol or AMP/GMP production). |
| Inorganic Pyrophosphate (PPi) Assay | To quantify the key pharmacodynamic biomarker of INZ-701 activity. | Plasma | Concentration of inorganic pyrophosphate (µM). |
| Anti-Drug Antibody (ADA) Assay | To assess the immunogenicity of INZ-701. | Serum, Plasma | Presence and titer of anti-INZ-701 antibodies. |
| Quantification of Tissue Calcification | To evaluate the efficacy of INZ-701 in reducing pathological calcification. | Aorta, Kidney, Skin Biopsies | Calcium content (e.g., µg/mg tissue), area of calcification (%). |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of INZ-701 and the general workflow for assessing its effects.
Caption: Mechanism of action of INZ-701 in the extracellular space.
Caption: General experimental workflow for assessing INZ-701 effects.
Detailed Experimental Protocols
Protocol 1: Colorimetric ENPP1 Enzyme Activity Assay
This protocol is adapted from methods using p-nitrophenyl thymidine 5′-monophosphate as a substrate.[6]
Principle: ENPP1 hydrolyzes the substrate to produce p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant INZ-701 or plasma/serum samples
-
p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP)
-
Tris buffer (200 mM, pH 8.0)
-
1% Triton X-100
-
100 mM NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
For plasma/serum samples, lyse cells by adding 1% Triton X-100.
-
Prepare serial dilutions of INZ-701 standard in Tris buffer.
-
-
Reaction Setup:
-
Add 50 µL of sample or standard to each well of a 96-well plate.
-
Prepare a substrate solution of 1 mg/mL pNP-TMP in Tris buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of 100 mM NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve using the INZ-701 standards.
-
Determine the ENPP1 activity in the samples by interpolating from the standard curve.
-
Protocol 2: Plasma Inorganic Pyrophosphate (PPi) Assay
This protocol is based on an enzymatic assay that converts PPi to ATP, which is then detected by bioluminescence.[2][4][7]
Principle: ATP sulfurylase converts PPi to ATP in the presence of adenosine 5'-phosphosulfate (APS). The newly formed ATP is then quantified using a luciferase-based assay.
Materials:
-
ATP sulfurylase
-
Adenosine 5'-phosphosulfate (APS)
-
Luciferase/Luciferin reagent
-
PPi standard solution
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Sample Preparation:
-
Reaction Setup:
-
Prepare a reaction mixture containing ATP sulfurylase and APS in an appropriate buffer.
-
Add 50 µL of plasma sample or PPi standard to each well of the 96-well plate.
-
Add 50 µL of the reaction mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow for the conversion of PPi to ATP.
-
-
ATP Detection:
-
Prepare the luciferase/luciferin reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase/luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using the PPi standards.
-
Calculate the PPi concentration in the plasma samples based on the standard curve.
-
Protocol 3: Anti-Drug Antibody (ADA) Bridging ELISA
This is a general protocol for a bridging ELISA to detect antibodies against INZ-701.[5][8][9]
Principle: ADAs, which are bivalent, act as a bridge between INZ-701 coated on the plate and labeled INZ-701 in solution, generating a detectable signal.
Materials:
-
INZ-701
-
Biotinylated INZ-701
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST)
-
Serum or plasma samples
-
High-binding 96-well ELISA plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of INZ-701 (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times.
-
Add 100 µL of diluted serum/plasma samples and controls to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of biotinylated INZ-701 (at an optimized concentration) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP (at an optimized dilution) to each well and incubate for 30 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
A cut-point is established to differentiate between positive and negative samples. Confirmatory assays are then performed on positive samples.
-
Protocol 4: Quantification of Tissue Calcification
This protocol describes the histological assessment of tissue calcification using Von Kossa staining.[10]
Principle: The Von Kossa stain is a silver reduction method that identifies calcium deposits in tissues. The silver nitrate reacts with the phosphate in calcium phosphate, and under light, the silver is reduced to its metallic form, appearing as black deposits.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (e.g., aorta, kidney)
-
5% Silver nitrate solution
-
Distilled water
-
UV light source or bright lamp
-
5% Sodium thiosulfate
-
Nuclear Fast Red counterstain
-
Microscope with imaging software
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Silver Impregnation:
-
Incubate the slides in 5% silver nitrate solution and expose to a UV light source or a bright lamp for 20-60 minutes, until the calcium salts turn black.
-
-
Washing and Fixing:
-
Rinse the slides thoroughly with distilled water.
-
Place the slides in 5% sodium thiosulfate for 5 minutes to remove unreacted silver.
-
Rinse again with distilled water.
-
-
Counterstaining:
-
Counterstain the sections with Nuclear Fast Red for 5 minutes to stain the cell nuclei red.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Capture images of the stained tissue sections using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the area of black deposits (calcification) relative to the total tissue area. The results can be expressed as a percentage of calcified area.
-
For a more direct quantification of calcium, a quantitative calcium assay can be performed on tissue homogenates.[3]
Principle: The tissue is homogenized and the calcium is extracted. The calcium concentration is then determined using a colorimetric assay, often based on the formation of a colored complex with o-cresolphthalein complexone.
Materials:
-
Tissue samples
-
Homogenization buffer
-
Acidic solution for calcium extraction (e.g., 0.6 N HCl)
-
Calcium colorimetric assay kit
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Homogenize a known weight of the tissue sample in homogenization buffer.
-
-
Calcium Extraction:
-
Incubate the homogenate in an acidic solution overnight to extract the calcium.
-
Centrifuge the mixture and collect the supernatant.
-
-
Colorimetric Assay:
-
Perform the calcium assay on the supernatant according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance and calculate the calcium concentration based on a standard curve.
-
Normalize the calcium content to the initial tissue weight (e.g., µg calcium/mg tissue).
-
Conclusion
The assays described in these application notes provide a robust framework for the preclinical and clinical evaluation of INZ-701. Consistent and standardized application of these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing the development of this promising therapy for patients with rare mineralization disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma inorganic pyrophosphate and alkaline phosphatase in patients with pseudoxanthoma elasticum - Sánchez-Tévar - Annals of Translational Medicine [atm.amegroups.org]
- 8. Frontiers | Development and Validation of an Enzyme-Linked Immunosorbent Assay for the Detection of Binding Anti-Drug Antibodies against Interferon Beta [frontiersin.org]
- 9. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
Best Practices for Storing and Handling INZ-701: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
INZ-701 is a pioneering investigational enzyme replacement therapy developed to address rare genetic disorders characterized by abnormal mineralization of bones and soft tissues.[1] As a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) Fc-fusion protein, INZ-701 is designed to restore the function of the deficient ENPP1 enzyme.[2][3][4][5] The core mechanism of INZ-701 involves the hydrolysis of extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] This action helps to normalize PPi levels, a critical inhibitor of pathological calcification, and increase adenosine, which plays a role in regulating intimal proliferation.[1][3]
These application notes provide detailed protocols and best practices for the storage, handling, and experimental use of INZ-701 in a research setting.
Quantitative Data Summary
The following table summarizes key quantitative data for the experimental use of INZ-701 based on preclinical and clinical studies.
| Parameter | Value | Species/System | Administration/Assay Type | Reference |
| In Vivo Dosing | ||||
| 2 or 10 mg/kg | Mouse (Abcc6-/- model) | Subcutaneous, every other day | [6] | |
| 1250, 2500, or 5000 U/kg | Mouse (Enpp1asj-2J model) | Subcutaneous, weekly | [2] | |
| 10 mg/kg | Mouse (ttw/ttw model) | Subcutaneous, every other day | [7] | |
| 0.2, 0.6, and 1.8 mg/kg | Human (Adults with ENPP1 Deficiency) | Subcutaneous, twice weekly | [8][9] | |
| 2.4 mg/kg | Human (Pediatric patients with ENPP1 Deficiency) | Subcutaneous, once weekly | [4][10] | |
| In Vitro Concentration | ||||
| 0.01 - 5 µg/mL | Human Vascular Smooth Muscle Cells (VSMCs) | Proliferation Assay | [7][11] | |
| Pharmacokinetics | ||||
| Half-life | ~126 hours | Human (Adults with ENPP1 Deficiency) | Subcutaneous | [9] |
| 37 - 204 hours (engineered variants) | Rodent | Not specified | [12][13] | |
| Stability | ||||
| Lyophilized Powder | Up to 3 years | Not applicable | Shelf-life | [8] |
Storage and Handling
Proper storage and handling of INZ-701 are critical to maintain its stability and enzymatic activity.
Storage of Lyophilized Powder
The lyophilized form of INZ-701 has been shown to be stable for up to three years.[8] For optimal stability, it is recommended to store the lyophilized powder at -20°C .
Reconstitution
Reconstitute the lyophilized INZ-701 powder using sterile, high-purity water or a buffered solution such as phosphate-buffered saline (PBS), pH 7.4. The specific volume of the diluent should be calculated to achieve the desired final protein concentration.
Reconstitution Protocol:
-
Allow the vial of lyophilized INZ-701 to equilibrate to room temperature before opening.
-
Add the calculated volume of sterile diluent (e.g., sterile water or PBS) to the vial.
-
Gently swirl or rock the vial to dissolve the powder. Do not shake or vortex , as this can cause denaturation of the protein.
-
Allow the solution to stand for a few minutes to ensure complete dissolution.
Storage of Reconstituted Solution
Once reconstituted, the INZ-701 solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the protein.
-
Short-term storage: Store aliquots at 4°C for immediate use (within a few days).
-
Long-term storage: For extended storage, it is recommended to freeze the aliquots at -20°C or -80°C .
Safety Precautions
As with all laboratory reagents, appropriate safety precautions should be taken when handling INZ-701.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times when handling INZ-701.
-
Avoid Inhalation and Contact: Do not breathe dust from the lyophilized powder. Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.
-
Spills: In the event of a spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal. Clean the spill area with a suitable disinfectant.
-
Disposal: Dispose of unused INZ-701 and contaminated materials in accordance with local, state, and federal regulations for biohazardous waste.
Experimental Protocols
The following are example protocols for common experimental applications of INZ-701.
Protocol 1: In Vivo Administration in a Mouse Model
This protocol is based on studies using mouse models of ENPP1 deficiency.[2][6][7]
Materials:
-
Reconstituted INZ-701 solution
-
Sterile PBS (or other appropriate vehicle)
-
Insulin syringes (or other appropriate syringes for subcutaneous injection)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Calculate the required dose of INZ-701 based on the animal's body weight and the desired dosage (e.g., 2 or 10 mg/kg).[6]
-
Dilute the reconstituted INZ-701 solution to the final injection concentration with sterile PBS if necessary.
-
Anesthetize the mouse according to your institution's approved animal care and use protocols.
-
Disinfect the injection site (typically the scruff of the neck) with 70% ethanol.
-
Gently lift the skin to form a tent and insert the needle into the subcutaneous space.
-
Inject the calculated volume of the INZ-701 solution.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
Repeat dosing as required by the experimental design (e.g., every other day or weekly).[2][6][7]
Protocol 2: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This protocol is based on a study investigating the effect of an ENPP1-Fc fusion protein on VSMC proliferation.[7][11]
Materials:
-
Human Vascular Smooth Muscle Cells (VSMCs)
-
Complete growth medium for VSMCs
-
Serum-free medium
-
Reconstituted INZ-701 solution
-
ATP solution
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., BrdU or MTT-based)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed VSMCs into a 96-well plate at a density of approximately 2,500 cells per well in complete growth medium.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
After 24 hours, aspirate the growth medium and replace it with serum-free medium for 24 hours to synchronize the cells.
-
Prepare a dilution series of INZ-701 in serum-free medium to achieve final concentrations ranging from 0.01 to 5 µg/mL.[7][11]
-
Treat the cells with the different concentrations of INZ-701 in the presence or absence of a stimulating agent like ATP (e.g., 300 µM).[7] Include appropriate controls (e.g., vehicle-treated cells).
-
Incubate the cells for 3 days, replacing the treatment medium daily.[7]
-
On the final day, assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway of INZ-701
Caption: The PPi-Adenosine signaling pathway modulated by INZ-701.
Experimental Workflow for In Vitro Proliferation Assay
Caption: A typical experimental workflow for a VSMC proliferation assay with INZ-701.
References
- 1. What is INZ-701 used for? [synapse.patsnap.com]
- 2. ENPP1 enzyme replacement therapy improves blood pressure and cardiovascular function in a mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. bsped.org.uk [bsped.org.uk]
- 5. ADAPT Study: Long-term Safety Study of INZ-701 in Patients With ENPP1 Deficiency and ABCC6 Deficiency [ctv.veeva.com]
- 6. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENPP1-Fc prevents neointima formation in generalized arterial calcification of infancy through the generation of AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inozyme Pharma Announces First Self-Administration of INZ-701 in Ongoing ENPP1 Deficiency Phase 1/2 Clinical Trial [drug-dev.com]
- 9. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of INZ-701 in the Study of Mineralization Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)-Fc fusion protein developed as an enzyme replacement therapy.[1][2] It is designed to address rare genetic disorders characterized by abnormal mineralization, primarily ENPP1 Deficiency and ABCC6 Deficiency.[3][4] These conditions are marked by low levels of plasma pyrophosphate (PPi), a critical inhibitor of soft tissue calcification and a key regulator of bone mineralization.[2][5] INZ-701 works by restoring the deficient ENPP1 enzyme activity, thereby normalizing PPi levels and mitigating the pathological calcification of soft tissues while promoting healthy bone formation.[1][6]
These application notes provide a comprehensive overview of the use of INZ-701 as a research tool to investigate mineralization pathways, complete with detailed experimental protocols and a summary of key preclinical and clinical findings.
Mechanism of Action and the PPi-Adenosine Pathway
INZ-701's primary mechanism of action is the restoration of the PPi-Adenosine pathway.[6][7] In healthy individuals, the ENPP1 enzyme plays a crucial role in hydrolyzing extracellular adenosine triphosphate (ATP) into inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP).[6] PPi is a potent inhibitor of hydroxyapatite crystal formation, thus preventing soft tissue calcification.[5] AMP is further converted to adenosine, which has vasodilatory and anti-inflammatory properties.[6]
In ENPP1 and ABCC6 deficiencies, this pathway is disrupted, leading to low PPi levels and subsequent pathological mineralization.[3][4] INZ-701, as a soluble and circulating form of ENPP1, effectively restores the conversion of ATP to PPi and AMP, thereby addressing the root cause of the disease.[1][6]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of INZ-701 in restoring biochemical markers of mineral metabolism has been demonstrated in both animal models and human clinical trials.
Table 1: Summary of INZ-701 Effects on Key Biomarkers in Preclinical Models
| Model | Treatment | Duration | Key Findings | Reference |
| Abcc6-/- mouse (model for PXE) | INZ-701 (2 and 10 mg/kg) | 8 weeks | Dose-dependent increase in plasma PPi. Reduction in muzzle skin calcium content by 68% and 74% for 2 and 10 mg/kg doses, respectively. | [8] |
| Enpp1asj/asj mouse (model for ENPP1 Deficiency) | INZ-701 | 8 weeks | Restored circulating PPi levels, prevented pathological calcification in multiple organs, and corrected bone defects. | [9] |
Table 2: Summary of INZ-701 Effects on Key Biomarkers in Human Clinical Trials
| Study Population | Treatment | Duration | Baseline PPi (nM) | PPi Level Post-Treatment (nM) | Other Key Findings | Reference |
| Adults with ENPP1 Deficiency (Phase 1/2) | INZ-701 (0.2, 0.6, 1.8 mg/kg) | 48 weeks | 426 ± 407 | 1299 ± 131 (0.2 mg/kg), 1356 ± 136 (0.6 mg/kg), 1282 ± 81 (1.8 mg/kg) | Improvements in FGF-23 and serum phosphate levels. | [2] |
| ESKD Patients on Hemodialysis (Phase 1) | INZ-701 (1.8 mg/kg weekly) | 4 weeks | 619 (mean) | 1551 (mean at Day 24) | Reductions in serum phosphate and FGF-23. | [7][10] |
| Infants with ENPP1 Deficiency (ENERGY 1 & EAP) | INZ-701 | 3 weeks to 22 months | Not reported | Substantial transient increases in PPi | 80% survival beyond one year (vs. ~50% historical). Reduction or stabilization of arterial calcification. | [4][11] |
| Pediatric Patients with ENPP1 Deficiency (ENERGY 3) | INZ-701 | Up to 39 weeks | Not reported | Not reported | Increase in mean serum phosphate levels compared to conventional therapy. | [12][13] |
Experimental Protocols
The following protocols are fundamental for studying the effects of INZ-701 on mineralization in vitro.
Experimental Workflow for In Vitro Efficacy Testing of INZ-701
This workflow outlines the key steps for assessing the ability of INZ-701 to prevent or rescue a pathological mineralization phenotype in a cell-based model.
Protocol 1: Alizarin Red S Staining for Calcium Deposition
This protocol is used to qualitatively and quantitatively assess calcium deposits in cell culture.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Deionized water (diH₂O)
-
2% Alizarin Red S (ARS) solution, pH 4.1-4.3
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
96-well plate for colorimetric reading
Procedure:
-
Cell Fixation:
-
Aspirate culture medium and gently wash cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15-30 minutes at room temperature.
-
Carefully aspirate the PFA and wash the cells three times with diH₂O.
-
-
Staining:
-
Remove all diH₂O and add a sufficient volume of 2% ARS solution to cover the cell monolayer.
-
Incubate for 20-30 minutes at room temperature.
-
Remove the ARS solution and wash the cells four to five times with diH₂O to remove excess dye.
-
At this stage, plates can be imaged under a bright-field microscope for qualitative assessment.
-
-
Quantification:
-
After the final wash, remove all diH₂O.
-
Add 1 mL of 10% acetic acid to each well and incubate for 30 minutes with shaking to dissolve the stain.
-
Use a cell scraper to lift the cell layer and transfer the cell/acetic acid slurry to a 1.5 mL microcentrifuge tube.
-
Heat the slurry at 85°C for 10 minutes, then transfer to ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and add 10% ammonium hydroxide to neutralize the pH to 4.1-4.5.
-
Transfer 150 µL of the neutralized supernatant to a 96-well plate and read the absorbance at 405 nm.
-
Protocol 2: Von Kossa Staining for Mineralized Nodules
This method detects the phosphate component of calcium phosphate deposits.
Materials:
-
PBS
-
10% Formalin or 4% PFA
-
Deionized water (diH₂O)
-
5% Silver Nitrate solution
-
5% Sodium Thiosulfate solution
-
Nuclear Fast Red (optional counterstain)
Procedure:
-
Cell Fixation:
-
Aspirate culture medium and wash cells twice with PBS.
-
Fix cells in 10% formalin for 20 minutes at room temperature.
-
Aspirate formalin and rinse thoroughly with diH₂O.
-
-
Staining:
-
Add 5% silver nitrate solution to cover the cells.
-
Expose the plate to a bright light (e.g., 60-100W bulb or UV light) for 30-60 minutes, until black deposits are visible.
-
Aspirate the silver nitrate and wash thoroughly with diH₂O.
-
Add 5% sodium thiosulfate for 5 minutes to remove unreacted silver.
-
Rinse cells three times with diH₂O.
-
-
Imaging:
-
The mineralized nodules will appear black.
-
A counterstain like Nuclear Fast Red can be used to visualize cell nuclei.
-
Image the plate using a light microscope.
-
Protocol 3: Measurement of Biomarkers
Inorganic Pyrophosphate (PPi):
-
PPi levels in plasma or cell culture supernatant can be measured using a commercially available enzymatic assay that utilizes ATP sulfurylase to convert PPi to ATP, which is then quantified via a luciferase-based bioluminescence reaction.[14][15] It is crucial to use plasma collected with EDTA to prevent the ex vivo conversion of ATP to PPi and to remove platelets, which are rich in PPi, by filtration or ultracentrifugation.[15][16]
Fibroblast Growth Factor-23 (FGF-23):
-
FGF-23 is a key hormone in phosphate and vitamin D metabolism. Its levels can be quantified in serum or plasma using a commercially available sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kit.[5][17]
Bone-Specific Alkaline Phosphatase (BSAP):
-
BSAP is a marker of osteoblast activity and bone formation. It can be measured in serum using a quantitative immunoassay.[9][10] Samples should be collected at a consistent time of day, and grossly hemolyzed samples should be avoided.[8][10]
Conclusion
INZ-701 is a promising therapeutic agent that also serves as a valuable tool for researchers studying the intricate pathways of mineralization and calcification. By restoring the physiological balance of PPi, INZ-701 allows for the detailed investigation of the downstream effects of this critical molecule on bone and soft tissue homeostasis. The protocols and data presented here provide a framework for utilizing INZ-701 in preclinical and in vitro models to further elucidate the mechanisms of pathological calcification and to evaluate novel therapeutic strategies.
References
- 1. Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification [jove.com]
- 2. store.astm.org [store.astm.org]
- 3. Alizarin red S (AR-S) staining and mineralization assays [bio-protocol.org]
- 4. mybiosource.com [mybiosource.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. Bone Specific Alkaline Phosphatase | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. Bone Specific ALP (BALP) (BAP, BSAP, BSALP) - North West London Pathology [nwlpathology.nhs.uk]
- 11. boneandcancer.org [boneandcancer.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. labcorp.com [labcorp.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Using a Filtration Technique to Isolate Platelet Free Plasma for Assaying Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
Introduction: INZ-701 is an investigational enzyme replacement therapy designed to address rare diseases characterized by abnormal mineralization and intimal proliferation.[1][2] It is a recombinant fusion protein combining the active portion of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme with a human antibody fragment (Fc).[2] The primary function of INZ-701 is to restore the balance of key molecules in the PPi-Adenosine pathway by metabolizing extracellular adenosine triphosphate (ATP) to produce inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP).[2][3] PPi is a potent natural inhibitor of pathological mineralization, while AMP is further converted to adenosine, which helps control intimal proliferation.[3]
Deficiencies in the ENPP1 or ABCC6 genes disrupt this pathway, leading to low levels of PPi and adenosine.[4] This can cause severe conditions such as Generalized Arterial Calcification of Infancy (GACI), Autosomal-Recessive Hypophosphatemic Rickets Type 2 (ARHR2), and Pseudoxanthoma Elasticum (PXE).[5][6][7] INZ-701 aims to treat these conditions by replacing the deficient ENPP1 enzyme activity, thereby increasing PPi and adenosine levels.[5]
Signaling Pathway and Mechanism of Action
INZ-701 functions within the extracellular space to modulate the PPi-Adenosine pathway. The process begins with the transport of ATP out of the cell, a step mediated by transporters like ABCC6.[2] Extracellularly, ENPP1 (the enzyme provided by INZ-701) hydrolyzes ATP into PPi and AMP.[2][8] PPi directly inhibits the formation and growth of hydroxyapatite crystals, preventing soft tissue and vascular calcification.[6][9] Concurrently, the ecto-5'-nucleotidase (CD73) converts AMP into adenosine and phosphate.[2] Adenosine plays a crucial role in regulating blood flow and inhibiting the excessive growth of smooth muscle cells within blood vessel walls (intimal proliferation).[2][3]
Experimental Protocols
Protocol 1: In Vitro Assessment of INZ-701 on Vascular Smooth Muscle Cell (VSMC) Proliferation
Objective: To determine the effect of INZ-701 on the proliferation of human aortic vascular smooth muscle cells (VSMCs) in vitro. This assay is based on the principle that INZ-701 generates AMP from ATP, which is then converted to adenosine, an inhibitor of VSMC growth.[3]
Materials:
-
Human Aortic Smooth Muscle Cells (HA-VSMC)
-
VSMC growth medium (supplemented with growth factors, 5% FBS)
-
Basal medium (0.5% FBS)
-
INZ-701 (recombinant human ENPP1-Fc)
-
ATP, AMP, Adenosine solutions
-
Cell proliferation assay kit (e.g., BrdU or CyQUANT™)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or fluorometer)
Methodology:
-
Cell Seeding: Culture HA-VSMCs in growth medium. Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with basal medium (0.5% FBS) and incubate for 24 hours to synchronize the cell cycle.
-
Treatment Application: Prepare treatment solutions in basal medium. A suggested treatment matrix includes:
-
Vehicle Control (basal medium only)
-
Proliferation Control (growth medium)
-
INZ-701 (e.g., 10 µg/mL) + ATP (e.g., 100 µM)
-
AMP (positive control, e.g., 50 µM)
-
Adenosine (positive control, e.g., 50 µM)
-
INZ-701 alone
-
ATP alone
-
-
Incubation: Add 100 µL of the respective treatment solutions to the wells. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assay: Quantify cell proliferation according to the manufacturer's instructions for the chosen assay kit (e.g., BrdU incorporation).
-
Data Analysis: Measure absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control. Calculate the percentage inhibition of proliferation compared to the proliferation control.
Protocol 2: In Vivo Evaluation of INZ-701 in a Mouse Model of Ectopic Calcification
Objective: To evaluate the efficacy of INZ-701 in preventing or reducing ectopic calcification in a relevant animal model, such as the Abcc6-/- mouse model of Pseudoxanthoma Elasticum (PXE).[1][10]
Materials:
-
Abcc6-/- mice and wild-type (WT) littermates (6-8 weeks old)
-
INZ-701 solution for subcutaneous (SC) injection
-
Vehicle control (e.g., sterile saline)
-
Blood collection supplies (for plasma PPi analysis)
-
Tissue harvesting tools
-
Reagents for calcium quantification (e.g., o-cresolphthalein complexone method)
-
Histology supplies (formalin, paraffin, von Kossa stain)
Methodology:
-
Animal Acclimation & Grouping: Acclimate mice for at least one week. Randomly assign Abcc6-/- mice to treatment groups (n=8-10 per group):
-
Group 1: Abcc6-/- + Vehicle Control (SC injection)
-
Group 2: Abcc6-/- + INZ-701 (e.g., 2 mg/kg, SC)
-
Group 3: Abcc6-/- + INZ-701 (e.g., 10 mg/kg, SC)
-
Group 4: Wild-Type + Vehicle Control (for baseline comparison)
-
-
Dosing: Administer INZ-701 or vehicle via subcutaneous injection twice weekly for a duration of 8 weeks.
-
Monitoring: Monitor animal health, body weight, and any adverse reactions throughout the study.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at baseline and at the end of the study. Process blood to plasma and store at -80°C for PPi analysis.
-
Tissue Harvesting and Analysis: At the end of the 8-week treatment period, euthanize the mice.
-
Harvest tissues prone to calcification, such as the muzzle skin (containing vibrissae), aorta, and kidneys.[1][10]
-
Histology: Fix a portion of the tissues in 10% neutral buffered formalin, embed in paraffin, and perform von Kossa staining to visualize calcium deposits.
-
Calcium Quantification: Use the remaining tissue for a quantitative calcium assay. Lyse the tissue and measure calcium content, normalizing to tissue weight.
-
-
Data Analysis: Compare plasma PPi levels and tissue calcium content between the vehicle-treated and INZ-701-treated groups using statistical tests (e.g., ANOVA or t-test).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of INZ-701.
Table 1: Preclinical Efficacy of INZ-701 in Abcc6-/- Mouse Model [1]
| Treatment Group (8 weeks) | Dose Level | Reduction in Muzzle Skin Calcium vs. Vehicle |
| INZ-701 | 2 mg/kg | 68% (p < 0.01) |
| INZ-701 | 10 mg/kg | 74% (p < 0.01) |
Table 2: Interim Clinical Data for Infants with ENPP1 Deficiency (ENERGY 1 Trial & EAP) [11][12]
| Metric | INZ-701 Treated Infants (n=5) | Historical Cohort |
| Survival Beyond 1 Year | 80% (4 out of 5) | ~50% |
| Arterial Calcification | Reduction or stabilization in all survivors | N/A |
| Rickets Development (in at-risk patients) | No radiographic evidence observed (n=3) | Common manifestation |
Table 3: Interim Phase III Clinical Data in Pediatric Patients (ENERGY 3 Trial) [13]
| Metric (at Week 39) | INZ-701 Arm (n=17) | Conventional Therapy Arm (n=7) |
| Change in Mean Serum Phosphate from Baseline | +12.1% | -9.0% |
| Patients Achieving Normal Serum Phosphate | ~35% (at least once) | 0% |
Experimental Workflow Visualization
A typical clinical trial for an enzyme replacement therapy like INZ-701 follows a structured workflow from patient identification to long-term follow-up. The diagram below illustrates the key phases of a study like the ENERGY trial, which evaluates safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[14]
References
- 1. biospace.com [biospace.com]
- 2. inozyme.com [inozyme.com]
- 3. Inozyme Pharma Shares Preclinical Data on INZ-701 for Rare Bone and Blood Vessel Diseases [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is INZ-701 used for? [synapse.patsnap.com]
- 6. checkrare.com [checkrare.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 9. Role of the extracellular ATP/pyrophosphate metabolism cycle in vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. contemporarypediatrics.com [contemporarypediatrics.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Inozyme’s INZ-701 shows promise for rare disease ENPP1 deficiency | BioWorld [bioworld.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Model Diseases Treatable by INZ-701
For Researchers, Scientists, and Drug Development Professionals
Introduction
INZ-701 is an enzyme replacement therapy in development for rare diseases characterized by pathological mineralization and intimal proliferation.[1][2] Developed by Inozyme Pharma, INZ-701 is a recombinant human ENPP1-Fc fusion protein designed to restore deficient levels of plasma pyrophosphate (PPi) and adenosine.[2][3] This therapy targets the underlying cause of diseases driven by dysregulation of the PPi-Adenosine Pathway, primarily ENPP1 Deficiency and ABCC6 Deficiency.[3][4]
Mutations in the ENPP1 gene lead to a deficiency of the ENPP1 enzyme, resulting in low levels of PPi and adenosine.[5][6] This deficiency manifests as a spectrum of severe and progressive conditions, including Generalized Arterial Calcification of Infancy (GACI), a life-threatening disease causing widespread arterial calcification, and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2), which is characterized by skeletal deformities and bone pain.[6][7]
Similarly, mutations in the ABCC6 gene cause ABCC6 Deficiency, leading to reduced extracellular ATP, the substrate for ENPP1, and consequently, low PPi and adenosine levels.[8][9] This results in conditions like Pseudoxanthoma Elasticum (PXE), which affects the skin, eyes, and cardiovascular system, and can also present as GACI in infancy (GACI Type 2).[8][10]
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to create robust in vitro and in vivo models of ENPP1 and ABCC6 deficiencies. These models are invaluable for studying disease pathogenesis and evaluating the efficacy of therapeutic interventions like INZ-701.
The PPi-Adenosine Signaling Pathway
The PPi-Adenosine pathway is critical for regulating extracellular pyrophosphate and adenosine levels, which are key in preventing soft tissue calcification and maintaining vascular health.
Caption: The PPi-Adenosine signaling pathway and the mechanism of action of INZ-701.
Quantitative Data on INZ-701 Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies of INZ-701.
Table 1: Preclinical Efficacy of INZ-701 in an Abcc6⁻/⁻ Mouse Model of PXE
| Dosage of INZ-701 | Treatment Duration | Outcome Measure | Result | Reference |
| 2 mg/kg | 8 weeks | Reduction in calcium content in muzzle skin biopsies | 68% reduction (p < 0.01) | [7][11] |
| 10 mg/kg | 8 weeks | Reduction in calcium content in muzzle skin biopsies | 74% reduction (p < 0.01) | [7][11] |
Table 2: Clinical Efficacy of INZ-701 in Adults with ENPP1 Deficiency (Phase 1/2 Study)
| Dosage of INZ-701 | Time Point | Outcome Measure | Result | Reference |
| 0.2 mg/kg | Day 32 to Week 48 | Mean Plasma PPi | 1299 ± 131 nM | [12] |
| 0.6 mg/kg | Day 32 to Week 48 | Mean Plasma PPi | 1356 ± 136 nM | [12] |
| 1.8 mg/kg | Day 32 to Week 48 | Mean Plasma PPi | 1282 ± 81 nM | [12] |
| Baseline (all cohorts) | - | Mean Plasma PPi | 426 ± 407 nM | [12] |
Table 3: Interim Clinical Efficacy of INZ-701 in Infants and Young Children with ENPP1 Deficiency
| Treatment Group | Time Point | Outcome Measure | Result | Reference |
| INZ-701 (n=17) | Week 13 | Mean change in serum phosphate | +8.2% | |
| Conventional Therapy (n=7) | Week 13 | Mean change in serum phosphate | -0.04% | |
| INZ-701 (n=11) | Week 26 | Mean change in serum phosphate | +6.8% | |
| Conventional Therapy (n=6) | Week 26 | Mean change in serum phosphate | -5.5% | |
| INZ-701 (n=4) | Week 39 | Mean change in serum phosphate | +12.1% | |
| Conventional Therapy (n=2) | Week 39 | Mean change in serum phosphate | -9.0% | |
| INZ-701 treated infants | > 1 year | Survival Rate | 80% | [1][10] |
| Historical Control | > 1 year | Survival Rate | ~50% | [1][10] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ENPP1 in a Human Cell Line
This protocol describes the generation of an ENPP1 knockout cell line using CRISPR-Cas9 technology, which can serve as an in vitro model to study the cellular effects of ENPP1 deficiency.
Caption: Workflow for generating an ENPP1 knockout cell line using CRISPR-Cas9.
Materials:
-
HEK293T or other suitable human cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459))
-
Validated gRNA sequences targeting ENPP1 (see Table 4)
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Anti-ENPP1 antibody for Western blotting
-
Reagents for ENPP1 activity assay (see Protocol 4)
Table 4: Validated gRNA Sequences for Human ENPP1 Knockout
| gRNA ID | Target Sequence (5'-3') |
| ENPP1_gRNA_1 | GCTGCTGCCCGCCGCCGTCG |
| ENPP1_gRNA_2 | GCGCCGCCGTCGCCGTCGCC |
| ENPP1_gRNA_3 | GTCGCCGTCGCCGTCGCCGG |
Procedure:
-
gRNA Cloning: Synthesize and clone the desired ENPP1 gRNA sequences into the Cas9 expression vector according to the manufacturer's protocol.
-
Transfection:
-
One day prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate.
-
Transfect the cells with the gRNA-Cas9 plasmid using Lipofectamine 3000, following the manufacturer's instructions.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for 3-5 days until non-transfected control cells are eliminated.
-
-
Single-Cell Cloning:
-
After selection, dilute the surviving cells and seed into 96-well plates at a density of 0.5-1 cell per well.
-
Allow individual cells to form colonies over 1-2 weeks.
-
-
Screening and Validation:
-
Expand the clonal populations.
-
Extract genomic DNA from a portion of the cells from each clone.
-
Perform PCR to amplify the targeted region of the ENPP1 gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of ENPP1 protein expression in candidate clones by Western blotting.
-
Functionally validate the knockout by performing an ENPP1 enzymatic activity assay (see Protocol 4).
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of Abcc6 in a Mouse Model
This protocol outlines the generation of an Abcc6 knockout mouse model, which is essential for in vivo studies of PXE and for testing the efficacy of therapies like INZ-701.
Materials:
-
C57BL/6J mouse embryos (zygotes)
-
Cas9 mRNA or protein
-
Validated gRNA sequences targeting Abcc6 (see Table 5)
-
Microinjection apparatus
-
Pseudopregnant female mice
Table 5: gRNA Sequences for Mouse Abcc6 Knockout
| gRNA ID | Target Sequence (5'-3') |
| Abcc6_gRNA_1 | GGTCTCCAGTGGAACCGTGC |
| Abcc6_gRNA_2 | GCTGTTCATCGTCCTCATCG |
Procedure:
-
Preparation of Microinjection Mix: Prepare a microinjection mix containing Cas9 mRNA (e.g., 100 ng/µL) and sgRNAs (e.g., 50 ng/µL each) in an appropriate injection buffer.
-
Microinjection:
-
Harvest zygotes from superovulated C57BL/6J female mice.
-
Microinject the Cas9/sgRNA mix into the cytoplasm or pronuclei of the zygotes.
-
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
-
Generation of Founder Mice:
-
Allow the surrogate mothers to carry the embryos to term.
-
Genotype the resulting pups by PCR amplification of the targeted Abcc6 locus from tail-tip DNA, followed by Sanger sequencing to identify founder mice with indels.
-
-
Breeding and Colony Establishment:
-
Breed founder mice with wild-type C57BL/6J mice to establish germline transmission of the mutated allele.
-
Intercross heterozygous F1 mice to generate homozygous Abcc6 knockout mice.
-
-
Phenotypic Characterization:
-
Monitor the knockout mice for the development of a PXE-like phenotype, including skin laxity, vision problems, and vascular calcification (see Protocol 3).
-
Protocol 3: Quantification of Vascular Calcification in Mouse Aortas
This protocol details the use of Alizarin Red S staining to visualize and quantify calcium deposition in the aortas of disease model mice.
Materials:
-
Mouse aortas
-
4% paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v, pH 4.2)
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Harvest and Fixation:
-
Euthanize the mouse and perfuse with PBS followed by 4% PFA.
-
Dissect the entire aorta from the arch to the iliac bifurcation.
-
Fix the aorta in 4% PFA overnight at 4°C.
-
-
Staining:
-
Wash the aorta with PBS.
-
Incubate the aorta in Alizarin Red S solution for 30 minutes at room temperature.
-
Destain in PBS until the non-calcified areas are clear.
-
-
Imaging and Quantification:
-
Photograph the stained aorta under a dissecting microscope.
-
Use image analysis software to quantify the Alizarin Red S-positive area as a percentage of the total aortic area.
-
Protocol 4: ENPP1 Enzymatic Activity Assay
This colorimetric assay measures the phosphodiesterase activity of ENPP1.
Materials:
-
Cell or tissue lysates
-
p-Nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP) as a substrate
-
Assay buffer (e.g., 200 mM Tris-HCl, pH 8.0, 1% Triton X-100)
-
100 mM NaOH
-
96-well plate
-
Plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in the assay buffer.
-
Assay Reaction:
-
Add a standardized amount of protein from the lysate to the wells of a 96-well plate.
-
Add the substrate p-Nph-5'-TMP to a final concentration of 1 mg/mL.
-
Incubate at 37°C for 1 hour.
-
-
Stopping the Reaction: Add 100 mM NaOH to each well to stop the reaction.
-
Measurement: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ENPP1 activity.
Protocol 5: In Vitro Mineralization Assay
This protocol uses Alizarin Red S staining to assess the mineralization of in vitro cell cultures, such as osteoblasts derived from disease models.
Materials:
-
Cultured cells (e.g., primary osteoblasts) in multi-well plates
-
Osteogenic differentiation medium
-
4% PFA in PBS
-
Alizarin Red S staining solution (2% w/v, pH 4.2)
-
Cetylpyridinium chloride (10% w/v) for quantification
Procedure:
-
Cell Culture and Differentiation:
-
Culture cells in osteogenic differentiation medium for 14-21 days to induce mineralization.
-
-
Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with deionized water.
-
Stain with Alizarin Red S solution for 20 minutes.
-
Wash thoroughly with deionized water.
-
-
Quantification:
-
Visually inspect and photograph the stained wells.
-
For quantitative analysis, elute the stain by adding 10% cetylpyridinium chloride to each well and incubating for 1 hour.
-
Transfer the eluate to a new plate and measure the absorbance at 562 nm.
-
Protocol 6: Assessment of Retinal Pathology in Mouse Models
This protocol provides a method for evaluating retinal pathologies, such as those observed in PXE, using fundus photography and optical coherence tomography (OCT).
Materials:
-
Anesthetized mouse
-
Tropicamide and phenylephrine for pupil dilation
-
Fundus camera and OCT imaging system for small animals
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Dilate the pupils with topical tropicamide and phenylephrine.
-
-
Fundus Photography:
-
Position the mouse and acquire fundus images to document any visible abnormalities, such as angioid streaks or optic disc drusen.
-
-
OCT Imaging:
-
Obtain OCT scans of the retina to visualize cross-sectional retinal layers.
-
Analyze the OCT images for changes in retinal layer thickness, the presence of subretinal deposits (pseudodrusen), and other structural abnormalities.
-
-
Quantitative Analysis:
-
Use the software provided with the imaging systems to measure retinal layer thickness and quantify the area and volume of any observed lesions.
-
Conclusion
The application of CRISPR-Cas9 technology to generate preclinical models of ENPP1 and ABCC6 deficiencies provides a powerful platform for investigating the pathophysiology of these rare diseases and for the preclinical evaluation of novel therapeutics. The protocols outlined in this document offer a comprehensive guide for researchers to create and characterize these models, and to assess the efficacy of interventions such as INZ-701. The quantitative data from preclinical and clinical studies of INZ-701 demonstrate its potential to address the underlying biochemical defects in these disorders and to improve clinical outcomes for affected patients.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Inozyme Pharma Reports Positive Topline Data from Ongoing [globenewswire.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. genscript.com [genscript.com]
- 5. A Protocol to Evaluate and Quantify Retinal Pigmented Epithelium Pathologies in Mouse Models of Age-Related Macular Degeneration – McPherson Eye Research Institute – UW–Madison [vision.wisc.edu]
- 6. Quantitative Analysis of Mouse Retinal Layers Using Automated Segmentation of Spectral Domain Optical Coherence Tomography Images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inozyme.com [inozyme.com]
- 9. youtube.com [youtube.com]
- 10. contemporarypediatrics.com [contemporarypediatrics.com]
- 11. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
- 12. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing INZ-701 Delivery to Target Tissues
Welcome to the INZ-701 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the delivery of INZ-701 to its target tissues: the vasculature, soft tissues, and skeleton. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Understanding INZ-701 and its Delivery
INZ-701 is a recombinant human ENPP1-Fc fusion protein developed as an enzyme replacement therapy for ENPP1 and ABCC6 deficiencies.[1][2][3] These genetic disorders lead to low levels of plasma pyrophosphate (PPi), a critical inhibitor of mineralization, resulting in pathological calcification of soft tissues and the vasculature, as well as skeletal abnormalities.[4] INZ-701 is designed to restore circulating PPi levels, thereby preventing and potentially reversing these pathological manifestations.[5][6]
Currently, INZ-701 is formulated as a lyophilized powder for reconstitution and administered via subcutaneous injection.[7][8] While this method is convenient for patient administration, researchers may seek to optimize the delivery of INZ-701 to specific target sites to enhance its therapeutic efficacy.
Signaling Pathway and Experimental Workflow
To effectively troubleshoot delivery, it is essential to understand the biological pathway INZ-701 influences and the typical experimental workflow for its evaluation.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting tips for improving the delivery of INZ-701.
FAQ 1: How can we improve the concentration of INZ-701 at sites of vascular calcification?
Answer: Enhancing the delivery of INZ-701 to calcified vascular tissues is a key objective for maximizing its therapeutic effect. Several strategies can be explored to achieve this:
-
Nanoparticle-based Delivery: Encapsulating INZ-701 in nanoparticles can improve its circulation time and allow for targeted delivery.[9]
-
Liposomes: These lipid-based vesicles can protect INZ-701 from degradation and can be surface-modified with targeting ligands.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release of INZ-701.
-
-
Targeting Moieties: Functionalizing INZ-701 or its carrier with molecules that have a high affinity for components of calcified tissues can increase local concentration.
-
Hydroxyapatite-binding molecules: Since vascular calcifications are primarily composed of hydroxyapatite, ligands that bind to this mineral can be effective targeting agents.[9] Examples include bisphosphonates and certain peptides.
-
-
Permeation Enhancers: For localized delivery, co-administration with agents that temporarily increase vascular permeability could enhance tissue penetration, although this approach requires careful consideration of potential side effects.
| Delivery Strategy | Potential Advantage | Key Consideration |
| Liposomal Formulation | Protects enzyme from degradation; allows for surface modification for targeting. | Formulation stability; potential for immunogenicity. |
| Polymeric Nanoparticles | Sustained release profile; biodegradable. | Control of particle size and drug loading. |
| Bisphosphonate Conjugation | High affinity for hydroxyapatite in calcified tissues. | Potential for altering the pharmacokinetic profile of INZ-701. |
| Peptide-based Targeting | High specificity for target tissue components. | Identification and validation of suitable peptide ligands. |
FAQ 2: What are the challenges in delivering INZ-701 to bone tissue and how can they be overcome?
Answer: The dense extracellular matrix of bone presents a significant barrier to drug delivery.[10] Strategies to overcome this challenge focus on leveraging the unique physiology of bone.
-
Bone-Targeting Moieties: Similar to targeting vascular calcification, molecules with a high affinity for the bone matrix can be used.
-
Bisphosphonates: These are well-established bone-targeting agents that bind to hydroxyapatite.[11]
-
Tetracycline and its analogs: These molecules also exhibit an affinity for the bone mineral matrix.[10]
-
Acidic Peptides: Certain peptide sequences, such as those containing repeating aspartic acid or glutamic acid residues, can bind to hydroxyapatite.
-
-
Nanoparticle Systems: Nanocarriers can help transport INZ-701 through the bone vasculature and into the bone matrix.[11] The size of the nanoparticles is a critical factor, as they need to be small enough to extravasate from blood vessels and penetrate the bone tissue.
-
Local vs. Systemic Delivery: For localized bone defects, direct injection of INZ-701, potentially in a sustained-release formulation, could be considered. For systemic conditions, targeted systemic delivery is necessary.
| Targeting Moiety | Mechanism of Action | Experimental Protocol Highlight |
| Bisphosphonates | High affinity for hydroxyapatite in the bone matrix. | Conjugate bisphosphonate to INZ-701 or nanoparticle surface and assess bone accumulation in a relevant animal model. |
| Tetracycline Derivatives | Binds to the mineral component of bone. | Incorporate a tetracycline derivative into the delivery system and quantify bone uptake using imaging or ex vivo analysis. |
| Acidic Peptides | Electrostatic interaction with calcium in hydroxyapatite. | Synthesize a peptide-INZ-701 conjugate and evaluate its binding to hydroxyapatite in vitro and bone targeting in vivo. |
FAQ 3: How can the subcutaneous delivery of INZ-701 be optimized for better systemic absorption and bioavailability?
Answer: While subcutaneous administration is convenient, the bioavailability of large protein therapeutics can be variable. Optimizing the formulation and delivery device can improve absorption into the systemic circulation.
-
Formulation Strategies:
-
Permeation Enhancers: Co-formulation with agents like hyaluronidase can temporarily depolymerize hyaluronan in the subcutaneous tissue, increasing the dispersion and absorption of INZ-701.
-
Excipient Selection: The choice of buffers, stabilizers, and tonicity-modifying agents in the formulation can impact the stability and absorption of INZ-701.
-
-
Delivery Device Technology:
-
High-Volume Injectors: For higher doses, devices that can deliver larger volumes subcutaneously over a controlled period may improve absorption and reduce injection site reactions.[12]
-
-
Physicochemical Properties of INZ-701:
-
Fc-Fusion Protein Nature: INZ-701 is an Fc-fusion protein, which already provides it with a longer half-life through the neonatal Fc receptor (FcRn) recycling pathway.[3][13][14][15] Understanding the specifics of INZ-701's interaction with FcRn could open avenues for protein engineering to further enhance its pharmacokinetic profile.
-
Detailed Experimental Protocols
Protocol 1: Preparation and Characterization of INZ-701 Loaded Liposomes
-
Lipid Film Hydration:
-
Dissolve a mixture of phospholipids (e.g., DSPC, cholesterol, and DSPE-PEG) in a suitable organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with a buffered solution containing INZ-701 by gentle agitation.
-
-
Size Extrusion:
-
Subject the resulting liposome suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Purification:
-
Remove unencapsulated INZ-701 by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine particle size and zeta potential using dynamic light scattering.
-
Quantify INZ-701 encapsulation efficiency using a suitable protein assay (e.g., BCA or ELISA) after lysing the liposomes with a detergent.
-
Assess the in vitro release profile of INZ-701 from the liposomes in a relevant buffer system.
-
Protocol 2: In Vivo Biodistribution Study of Targeted INZ-701
-
Animal Model:
-
Utilize a relevant animal model of ENPP1 or ABCC6 deficiency that develops vascular and/or skeletal calcification (e.g., Enpp1asj/asj mice).
-
-
Test Articles:
-
Prepare fluorescently or radioactively labeled INZ-701 and targeted INZ-701 (e.g., bisphosphonate-conjugated).
-
-
Administration:
-
Administer a single subcutaneous dose of the labeled test articles to the animals.
-
-
Tissue Harvesting:
-
At predetermined time points, euthanize the animals and collect blood and target tissues (e.g., aorta, heart, kidneys, femur).
-
-
Quantification:
-
For fluorescently labeled INZ-701, homogenize the tissues and measure the fluorescence intensity.
-
For radioactively labeled INZ-701, measure the radioactivity in each tissue using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each group and compare the biodistribution of the targeted versus non-targeted INZ-701.
-
Quantitative Data Summary
Preclinical studies in a mouse model of ABCC6 Deficiency have demonstrated the efficacy of INZ-701 in reducing soft tissue calcification.
| Dose of INZ-701 | Reduction in Calcium Content in Muzzle Skin Biopsies |
| 2 mg/kg | 68% |
| 10 mg/kg | 74% |
| Data from a study in an ABCC6-deficient mouse model.[16][17] |
Clinical trials in adults with ENPP1 Deficiency have shown a favorable pharmacokinetic profile for INZ-701.
| Pharmacokinetic Parameter | Value |
| Half-life | Approximately 126 hours |
| This long half-life suggests the potential for once-weekly dosing.[4] |
This technical support center provides a starting point for researchers working to enhance the delivery of INZ-701. As more data on the specific pharmacokinetic and biodistribution properties of INZ-701 becomes available, more targeted and refined delivery strategies can be developed.
References
- 1. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 2. ADAPT Study: Long-term Safety Study of INZ-701 in Patients With ENPP1 Deficiency and ABCC6 Deficiency [ctv.veeva.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inozyme Pharma Announces First Self-Administration of INZ-701 in Ongoing ENPP1 Deficiency Phase 1/2 Clinical Trial [drug-dev.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Calcium-binding nanoparticles for vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Bone-Targeting Drug Delivery: Emerging Strategies Using Adeno-Associated Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone-Targeted Drug Delivery Systems - CD Bioparticles [cd-bioparticles.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Competition for FcRn-mediated transport gives rise to short half-life of human IgG3 and offers therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ichor.bio [ichor.bio]
- 16. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
- 17. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency | INZY Stock News [stocktitan.net]
Troubleshooting inconsistent results in INZ-701 experiments
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with INZ-701.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to inconsistent results in experiments involving INZ-701, a recombinant human ENPP1-Fc fusion protein.
Q1: We are observing high variability in plasma pyrophosphate (PPi) levels after INZ-701 administration in our animal model. What could be the cause?
A1: High variability in plasma PPi, the primary pharmacodynamic marker for INZ-701 activity, can stem from several factors:
-
Anti-Drug Antibodies (ADAs): The most significant source of variability can be the development of ADAs against INZ-701.[1][2][3] In some preclinical and clinical studies, particularly in infants, high ADA levels have been shown to significantly affect the pharmacokinetics (PK) and pharmacodynamics (PD) of INZ-701.[1][3]
-
Troubleshooting:
-
Screen for ADAs: Implement an ADA assay to test plasma samples from your experimental animals. This will help stratify your results and identify if ADA development correlates with altered PPi response.
-
Assay Interference: Be aware that high concentrations of circulating INZ-701 or the soluble target can interfere with ADA assays, potentially causing false-negative or false-positive results.
-
-
-
Sample Handling: PPi is susceptible to degradation. Inconsistent sample handling can lead to significant variability.
-
Troubleshooting:
-
Anticoagulant Choice: Use EDTA as the anticoagulant for blood collection. EDTA chelates magnesium ions, which are required for ENPP1 activity, thus preventing ex vivo ATP degradation into PPi after sample collection.
-
Platelet Removal: Platelets can release PPi upon activation. Ensure plasma is made platelet-free by an additional centrifugation step.
-
Storage: Store plasma samples at -80°C immediately after processing and avoid repeated freeze-thaw cycles.
-
-
-
Administration Technique: As a subcutaneously administered biologic, injection technique can influence absorption.
-
Troubleshooting:
-
Consistency: Ensure the injection technique, needle size, and injection site are consistent across all animals and operators.
-
Volume and Formulation: Be mindful of the injection volume and formulation, as these can impact absorption from the subcutaneous space.
-
-
Q2: The in vitro calcification-inhibiting effect of INZ-701 is less potent or more variable than expected. Why might this be happening?
A2: Inconsistent results in cell-based calcification assays can be due to several factors related to the compound, the assay system, or the cells themselves.
-
INZ-701 Reagent Integrity:
-
Troubleshooting:
-
Reconstitution and Storage: INZ-701 is a lyophilized powder that should be reconstituted according to the manufacturer's instructions.[4] Avoid vigorous vortexing. Store reconstituted aliquots at the recommended temperature and avoid multiple freeze-thaw cycles.
-
Activity Check: If in doubt, verify the enzymatic activity of your INZ-701 stock using a standardized ENPP1 activity assay (see Experimental Protocols section).
-
-
-
Cell Culture Conditions:
-
Troubleshooting:
-
Calcification Media: The composition of the calcification-inducing media is critical. High concentrations of phosphate and/or calcium are used to stimulate mineralization. Ensure the media is prepared consistently for every experiment.
-
pH Stability: The pH of the culture media can significantly impact calcium phosphate precipitation. Bicarbonate-based buffers are sensitive to CO2 levels. Ensure consistent CO2 incubation and consider using HEPES-buffered media for better pH control.
-
Cell Passage Number: The calcification potential of cells like vascular smooth muscle cells (VSMCs) can change with increasing passage number. Use cells within a consistent and low passage range for your experiments.
-
-
-
Assay Readout:
-
Troubleshooting:
-
Staining and Washing: When using Alizarin Red S staining to quantify mineralization, ensure that the staining and subsequent washing steps are performed consistently to avoid variability in dye retention.
-
Quantification Method: Extracting the Alizarin Red S dye for colorimetric quantification is generally more robust and less subjective than image-based analysis alone.
-
-
Q3: We are seeing inconsistent enzymatic activity of INZ-701 in our in vitro assays. What are the common pitfalls?
A3: Inconsistent results in enzyme activity assays are often related to assay conditions and reagent handling.
-
Assay Buffer Composition: ENPP1 activity is dependent on specific ions.
-
Troubleshooting: Ensure your assay buffer contains the appropriate concentrations of cofactors like MgCl₂. Conversely, chelating agents like EDTA will inhibit activity.
-
-
Substrate Concentration: The concentration of the substrate (e.g., ATP) relative to its Michaelis constant (Km) will affect the reaction rate.
-
Troubleshooting: Use a substrate concentration that is appropriate for the assay's objectives (e.g., at or near Km for inhibitor screening, or at saturating levels for determining Vmax). Ensure the substrate has not degraded due to improper storage.
-
-
Reaction Time and Temperature: Enzyme reaction rates are highly sensitive to time and temperature.
-
Troubleshooting: Ensure that the reaction is measured within the linear range (initial velocity). Perform incubations at a consistent, controlled temperature.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of INZ-701.
Table 1: Preclinical Efficacy of INZ-701 in Abcc6-/- Mouse Model of PXE
| Treatment Group (8 weeks) | Dose | Plasma ENPP1 Activity | Plasma PPi Levels | Reduction in Skin Calcium Content |
| Vehicle Control | - | Background Levels | Deficient | 0% |
| INZ-701 | 2 mg/kg | Dose-dependent increase | Increased | 68% |
| INZ-701 | 10 mg/kg | Dose-dependent increase | Increased | 74% |
| (Data summarized from a study on an Abcc6-/- mouse model) |
Table 2: Interim Clinical Trial Results in Pediatric Patients with ENPP1 Deficiency (ENERGY 3 Trial)
| Parameter (at Week 13) | INZ-701 Group (n=17) | Conventional Treatment Group (n=7) |
| Mean Change in Serum Phosphate from Baseline | +8.2% | -0.04% |
| (Data from an interim analysis of the ENERGY 3 trial)[2] |
| Parameter (at Week 26) | INZ-701 Group (n=11) | Conventional Treatment Group (n=6) |
| Mean Change in Serum Phosphate from Baseline | +6.8% | -5.5% |
| (Data from an interim analysis of the ENERGY 3 trial)[2] |
Table 3: Clinical Trial Results in Adult Patients with ABCC6 Deficiency (PXE)
| Dose Cohort | Primary Outcome | Key Observations (at 48 weeks) |
| 0.2 mg/kg | Favorable safety and tolerability | Stabilization or reduction in carotid intima-media thickness. |
| 0.6 mg/kg | Favorable safety and tolerability | Increase in choroidal thickness. |
| 1.8 mg/kg | Favorable safety and tolerability | Preservation or improvement in visual function scores. |
| (Data summarized from a Phase 1/2 clinical trial in adults with ABCC6 Deficiency) |
Signaling Pathways and Workflows
INZ-701 Mechanism of Action in the PPi-Adenosine Pathway
General Experimental Workflow for Testing INZ-701 In Vitro
Experimental Protocols
Protocol 1: In Vitro ENPP1 Enzymatic Activity Assay (Colorimetric)
This protocol describes a method to determine the enzymatic activity of INZ-701 by measuring the hydrolysis of a colorimetric substrate.
Materials:
-
Recombinant INZ-701
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5
-
Substrate: p-Nitrophenyl thymidine 5'-monophosphate (pNP-TMP), 100 mM stock in dH₂O
-
Stop Solution: 100 mM NaOH
-
96-well clear, flat-bottom plate
-
Plate reader capable of measuring absorbance at 405 nm
-
Calibration Standard: 4-Nitrophenol
Procedure:
-
Reagent Preparation:
-
Prepare fresh dilutions of INZ-701 in Assay Buffer. A final concentration of 0.5-1.0 µ g/well is a good starting point.
-
Prepare the working Substrate solution by diluting the stock to 10 mM in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of diluted INZ-701 to the appropriate wells of the 96-well plate.
-
Include a "Substrate Blank" control for each plate, containing 50 µL of Assay Buffer without the enzyme. This will be used to correct for non-enzymatic substrate hydrolysis.
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the 10 mM working Substrate solution to all wells, bringing the total volume to 100 µL. The final substrate concentration will be 5 mM.
-
-
Incubation and Measurement:
-
Immediately place the plate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 5-10 minutes. The rate of increase in absorbance is proportional to the ENPP1 activity.
-
-
Data Analysis:
-
Determine the reaction rate (Vmax) in OD/min from the linear portion of the kinetic curve.
-
Subtract the rate of the Substrate Blank from the rates of the enzyme-containing wells.
-
Convert the adjusted rate (OD/min) to specific activity (pmol/min/µg) using a conversion factor derived from a 4-Nitrophenol standard curve.
-
Protocol 2: In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This protocol provides a method to induce calcification in a VSMC monolayer and assess the inhibitory potential of INZ-701.
Materials:
-
Human or rodent aortic smooth muscle cells
-
Growth Medium: DMEM supplemented with 10% FBS, Penicillin/Streptomycin
-
Calcification Medium: Growth Medium supplemented with inorganic phosphate (a mix of NaH₂PO₄ and Na₂HPO₄ to a final concentration of 2-3 mM, pH 7.4).
-
INZ-701
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Staining Solution: 2% Alizarin Red S (ARS), pH adjusted to 4.1-4.3
-
Destaining Solution (for quantification): 10% Acetic Acid
-
Neutralization Buffer: 10% Ammonium Hydroxide
-
24-well or 48-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed VSMCs into multi-well plates and allow them to grow to ~90% confluency in Growth Medium.
-
-
Induction of Calcification:
-
Aspirate the Growth Medium and switch to Calcification Medium.
-
Simultaneously, add INZ-701 at various concentrations to the treatment wells. Include a "Vehicle Control" (Calcification Medium only) and a "No Treatment Control" (Growth Medium only).
-
-
Incubation:
-
Incubate the cells for 7 to 21 days. Replace the medium with freshly prepared Calcification Medium (with or without INZ-701) every 2-3 days.
-
-
Alizarin Red S Staining:
-
Aspirate the medium and gently wash the cell monolayer twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add sufficient ARS Staining Solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.
-
Aspirate the ARS solution and wash the cells 4-5 times with deionized water to remove unbound dye.
-
-
Visualization and Quantification:
-
Visualization: After the final wash, add PBS to the wells to prevent drying and visualize the red-orange calcium deposits using a bright-field microscope.
-
Quantification:
-
After the final wash, aspirate all water and add the Destaining Solution (e.g., 400 µL of 10% acetic acid per well in a 24-well plate).
-
Incubate for 30 minutes with gentle shaking to dissolve the stain.
-
Transfer the supernatant to a microcentrifuge tube, add Neutralization Buffer to bring the pH to 4.1-4.5, and centrifuge to pellet any cell debris.
-
Read the absorbance of the supernatant at 405 nm. The amount of absorbance is proportional to the amount of calcification.
-
-
References
Technical Support Center: Optimizing INZ-701 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing INZ-701 concentration in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for INZ-701 in in vitro studies?
A1: As a recombinant enzyme, the optimal concentration of INZ-701 will depend on the specific cell type, assay system, and experimental endpoint. Based on in vitro assays with recombinant human ENPP1, a starting concentration in the range of 100-200 pM is recommended for enzymatic activity assays.[1] For cell-based assays, a wider range should be tested to determine the optimal concentration.
Q2: How can I determine the enzymatic activity of INZ-701 in my in vitro system?
A2: The enzymatic activity of INZ-701, which is a recombinant form of ENPP1, can be measured by quantifying the production of pyrophosphate (PPi) from a substrate like ATP. Commercially available pyrophosphate assay kits that use colorimetric or fluorometric detection are suitable for this purpose.[2] A typical protocol involves incubating INZ-701 with its substrate and then measuring the generated PPi.
Q3: What cell types are appropriate for in vitro studies with INZ-701?
A3: The choice of cell line depends on the research question. For studies on vascular calcification, human aortic smooth muscle cells (HASMCs) are a relevant model.[3][4] For investigating bone mineralization, osteoblast-like cell lines such as MC3T3-E1 can be used.[5] It is crucial to select a cell line that is relevant to the pathological conditions INZ-701 is designed to treat, such as ENPP1 Deficiency or ABCC6 Deficiency.
Q4: How can I assess the effect of INZ-701 on cell calcification in vitro?
A4: In vitro calcification can be induced in susceptible cell types, like vascular smooth muscle cells, by culturing them in a high-phosphate medium.[4][6] The extent of calcification can then be quantified using methods such as Alizarin Red S staining, which stains calcium deposits. The inhibitory effect of INZ-701 on calcification can be evaluated by comparing the extent of staining in cells treated with INZ-701 to untreated control cells.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no detectable INZ-701 activity | Improper storage of INZ-701. | Store INZ-701 according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Inactive enzyme due to experimental conditions. | Ensure the assay buffer has the optimal pH (around 7.4-9.5 for ENPP1 activity) and contains necessary co-factors if required.[7] | |
| Substrate degradation. | Prepare fresh substrate solutions for each experiment. | |
| High background in PPi assay | Contamination of reagents with pyrophosphate. | Use high-purity reagents and PPi-free water. |
| Interference from components in the cell culture medium. | When measuring PPi in conditioned media, include a "medium only" blank to subtract background levels. Consider deproteinizing the sample if necessary.[2] | |
| Inconsistent results between experiments | Variation in cell density or passage number. | Use cells within a consistent passage number range and ensure uniform cell seeding density. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Observed cytotoxicity at higher concentrations of INZ-701 | Off-target effects or impurities. | Perform a dose-response curve for cytotoxicity using a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range. |
| Contamination of the recombinant protein solution. | Ensure the INZ-701 solution is sterile. |
Experimental Protocols
Protocol 1: In Vitro ENPP1 Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of INZ-701 by quantifying the generation of pyrophosphate (PPi).
Materials:
-
Recombinant INZ-701
-
ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.4)
-
ATP solution (Substrate)
-
Pyrophosphate (PPi) standard solution
-
Commercial PPi assay kit (colorimetric or fluorometric)
-
96-well microplate
Procedure:
-
Prepare Standards: Create a standard curve of PPi using the provided standard in the assay kit.
-
Prepare INZ-701 Dilutions: Prepare a series of dilutions of INZ-701 in ENPP1 Assay Buffer. A starting point could be a 2-fold serial dilution from a high concentration (e.g., 1 nM).
-
Reaction Setup: In a 96-well plate, add the diluted INZ-701 to the wells. Include a "no enzyme" control containing only the assay buffer.
-
Initiate Reaction: Add the ATP solution to all wells to start the reaction. The final ATP concentration should be in the low micromolar range.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Measurement: Stop the reaction and measure the amount of PPi produced using the PPi assay kit according to the manufacturer's instructions.
-
Data Analysis: Subtract the background PPi from the "no enzyme" control. Plot the PPi concentration against the INZ-701 concentration to determine the enzyme's activity.
Protocol 2: In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This protocol assesses the ability of INZ-701 to inhibit phosphate-induced calcification of VSMCs.
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth Muscle Cell Growth Medium
-
Calcification Medium (Growth medium supplemented with high phosphate, e.g., 2-3 mM sodium phosphate)
-
INZ-701
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S solution (2%, pH 4.2)
Procedure:
-
Cell Seeding: Seed HASMCs in a multi-well plate and allow them to reach confluence.
-
Induction of Calcification: Replace the growth medium with Calcification Medium.
-
Treatment: Treat the cells with different concentrations of INZ-701 in the Calcification Medium. Include a vehicle control (no INZ-701).
-
Incubation: Incubate the cells for 7-14 days, changing the medium and retreating with INZ-701 every 2-3 days.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with deionized water.
-
Stain with Alizarin Red S solution for 20-30 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
-
Quantification (Optional): To quantify the staining, the dye can be extracted with a solution of 10% acetic acid and the absorbance measured at 405 nm.
-
Analysis: Compare the intensity of Alizarin Red S staining between the control and INZ-701 treated wells to determine the effect of INZ-701 on calcification.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Recombinant ENPP1 Concentration (Enzymatic Assay) | 100 - 200 pM | [1] |
| Recombinant ENPP1 Concentration (General Use) | 1 ng/µL | [7] |
| Phosphate Concentration for Calcification Induction | 2 - 5 mM | [5][6] |
| ENPP1 Assay Buffer pH | 7.4 - 9.5 | [1][7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification | PLOS One [journals.plos.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
INZ-701 Technical Support Center: Investigating and Managing Potential Off-Target and Unintended Effects
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding, identifying, and addressing potential off-target and unintended effects during preclinical and clinical research involving INZ-701.
Understanding "Off-Target" Effects of a Biologic Therapy
For a recombinant fusion protein like INZ-701, the concept of "off-target effects" differs from that of small molecule inhibitors. Instead of binding to unintended proteins, the concerns with a biologic therapy primarily revolve around:
-
Immunogenicity: The potential for the therapeutic protein to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs).
-
Unexpected Physiological Consequences: Unforeseen effects arising from the modulation of the biological pathway, in this case, the PPi-adenosine pathway.
-
Adverse Events: Unwanted side effects that may or may not be directly related to the primary mechanism of action.
This guide will address these aspects in a question-and-answer format to provide clear and actionable information for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the known adverse events associated with INZ-701 in clinical studies?
A1: INZ-701 has been generally well-tolerated in clinical trials.[1][2][3] The most commonly reported treatment-related adverse event is mild injection site reactions.[1][2] No serious treatment-related adverse events have been reported in infants and young children.[1][2]
Q2: What is the immunogenicity profile of INZ-701?
A2: The development of anti-drug antibodies (ADAs) has been observed in some patients treated with INZ-701. However, these have generally been at low titers and often transient.[1][3][4] In most pediatric and adult patients, these ADAs have not been found to impact the pharmacokinetics (PK) or pharmacodynamics (PD) of the drug, nor have they been associated with adverse events.[1][5][6]
Q3: Has immunogenicity affected the efficacy of INZ-701?
A3: In some infants with high ADA levels, an impact on the drug's pharmacokinetics and pharmacodynamics has been observed.[1][2] However, even in these cases, substantial transient increases in plasma pyrophosphate (PPi) were seen after dosing, consistent with the desired clinical effect.[1][2] In pediatric and adult studies, low-titer ADAs have not been shown to affect patient tolerability or cause adverse events.[5][6]
Troubleshooting Guide
Problem 1: I am observing an unexpected phenotype in my in vitro/in vivo model after INZ-701 treatment.
Possible Cause: This could be due to an unexpected physiological consequence of modulating the PPi-adenosine pathway in your specific model system.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that INZ-701 is active in your system by measuring an increase in PPi levels or another relevant biomarker of ENPP1 activity.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the unexpected phenotype is dose-dependent. This can help differentiate a specific biological effect from non-specific toxicity.
-
Literature Review: Conduct a thorough literature search on the roles of ENPP1, PPi, and adenosine in your specific biological context to see if the observed phenotype could be a plausible downstream effect.
-
Control Experiments:
-
Use a denatured or inactive form of INZ-701 as a negative control.
-
If available, use a structurally unrelated molecule that also increases PPi levels to see if the phenotype is recapitulated.
-
Problem 2: My in vivo model is showing signs of an immune reaction to INZ-701.
Possible Cause: The model system may be developing an immune response to the human recombinant protein.
Troubleshooting Steps:
-
Monitor for ADAs: Collect serum samples at multiple time points (baseline and post-treatment) to test for the presence of anti-INZ-701 antibodies.
-
Assess Neutralizing Potential: If ADAs are detected, perform a neutralizing antibody assay to determine if they inhibit the enzymatic activity of INZ-701.
-
Correlate with Pharmacokinetics/Pharmacodynamics: Analyze the relationship between ADA levels and the pharmacokinetic (drug exposure) and pharmacodynamic (PPi levels) profiles of INZ-701 in your model.
-
Consider Immune Modulation: Depending on the research question and model, co-administration of a mild immunosuppressant might be considered to dissect the effects of the immune response from other biological activities of INZ-701. This should be done with careful consideration of the potential impact on the experimental outcomes.
Quantitative Data Summary
Table 1: Summary of Immunogenicity Data for INZ-701 from Clinical Trials
| Patient Population | ADA Incidence | ADA Titer | Impact on PK/PD | Associated Adverse Events | Reference |
| Adults with ENPP1 Deficiency | 7 out of 9 patients | Low (≤160), non-neutralizing | None reported | None reported | [3] |
| Adults with ABCC6 Deficiency | 8 out of 10 patients | Low, non-neutralizing | None reported | None reported | [4] |
| Pediatric Patients (>1 to <13 years) | 17 out of 19 patients evaluated | 15 with undetectable or low-titer responses; 2 with higher-titer responses | None reported for low-titer ADAs. Potential clinical benefit still observed in high-titer patients. | None reported | [5][6] |
| Infants and Young Children | Higher ADA levels observed in some infants | Variable | Significant effect on PK and PD in some infants with high ADA levels | None reported | [1][2] |
Experimental Protocols
Protocol 1: Assessment of INZ-701 Immunogenicity in a Preclinical Model
Objective: To determine if INZ-701 elicits an antibody response in a research animal model and to characterize the nature of these antibodies.
Methodology:
-
Animal Dosing: Administer INZ-701 to the animal model according to the study protocol. Include a vehicle control group.
-
Sample Collection: Collect blood samples at baseline (pre-dose) and at multiple time points post-dosing (e.g., weekly for 4 weeks, then monthly).
-
Serum Preparation: Process blood samples to obtain serum and store at -80°C until analysis.
-
Anti-Drug Antibody (ADA) Screening Assay (ELISA):
-
Coat a 96-well plate with INZ-701.
-
Block non-specific binding sites.
-
Add diluted serum samples to the wells.
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that detects the species-specific antibodies (e.g., anti-mouse IgG).
-
Add a substrate that produces a detectable signal in the presence of the enzyme.
-
Measure the signal and compare treated samples to baseline and vehicle controls.
-
-
ADA Titer Determination: For samples that are positive in the screening assay, perform serial dilutions to determine the antibody titer.
-
Neutralizing Antibody (nAb) Assay:
-
Pre-incubate INZ-701 with serum samples containing ADAs.
-
Measure the enzymatic activity of INZ-701 (e.g., by measuring the conversion of a substrate like ATP to AMP and PPi).
-
A reduction in enzymatic activity in the presence of the serum compared to a control indicates the presence of neutralizing antibodies.
-
Visualizations
Caption: The PPi-Adenosine Pathway modulated by INZ-701.
Caption: Experimental workflow for investigating unexpected effects of INZ-701.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. contemporarypediatrics.com [contemporarypediatrics.com]
- 3. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. contemporarypediatrics.com [contemporarypediatrics.com]
- 6. Inozyme’s INZ-701 shows promise for rare disease ENPP1 deficiency | BioWorld [bioworld.com]
Strategies to enhance the half-life of INZ-701
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INZ-701. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is INZ-701 and what is its mechanism of action?
A1: INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) fused to the Fc fragment of human immunoglobulin G1 (IgG1).[1][2] It is an enzyme replacement therapy designed to treat conditions caused by ENPP1 deficiency.[3][4] INZ-701 works by replacing the deficient ENPP1 enzyme, which is crucial for hydrolyzing extracellular adenosine triphosphate (ATP) to produce inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP).[5] Increased PPi levels help to prevent pathological soft tissue calcification and regulate bone mineralization.[4]
Q2: What is the rationale for fusing the ENPP1 enzyme to an Fc fragment?
A2: The fusion of the ENPP1 enzyme to an IgG1 Fc fragment is a strategy to extend the therapeutic protein's circulating half-life.[2] The Fc region interacts with the neonatal Fc receptor (FcRn), a mechanism that protects IgG antibodies from catabolism, thereby prolonging their presence in the bloodstream. This extended half-life allows for less frequent dosing. Clinical data for INZ-701 indicates a long half-life of approximately 126 hours, which supports the potential for once-weekly dosing.[6]
Q3: What is the expected pharmacokinetic profile of INZ-701?
A3: INZ-701 exhibits a long terminal half-life, which is a key feature for an enzyme replacement therapy. While specific pharmacokinetic parameters can vary depending on the study population and dosage, the following table summarizes publicly available data.
| Parameter | Value | Population/Dosage | Source |
| Terminal Half-life (t½) | ~126 hours | Adults with ENPP1 Deficiency | [6][7] |
| Time to Steady State | ~29 days | Adults with ENPP1 Deficiency (0.2 mg/kg twice weekly) | [7] |
| Accumulation | ~4-fold from Day 1 (based on AUC0-72hrs) | Adults with ENPP1 Deficiency (0.2 mg/kg twice weekly) | [7] |
Q4: Has immunogenicity been observed with INZ-701 in clinical studies?
A4: Yes, the development of anti-drug antibodies (ADAs) has been observed in some patients treated with INZ-701. However, these have generally been characterized as low-titer, non-neutralizing antibodies.[6] In some pediatric patients, higher ADA levels have been noted, which in some cases affected the pharmacokinetic and pharmacodynamic profiles.[8] Researchers should be aware of the potential for ADA development and its possible impact on experimental results.
Troubleshooting Guides
In Vitro ENPP1 Activity Assays
Q5: I am observing lower than expected ENPP1 activity in my in vitro assay with INZ-701. What are the potential causes and troubleshooting steps?
A5: Several factors can lead to lower than expected enzyme activity. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Buffer pH | The optimal pH for ENPP1 activity can vary. Published protocols use a range from pH 7.5 to 9.5.[9] Empirically test a range of pH values to determine the optimum for your specific assay conditions.[9] |
| Incorrect Buffer Composition | ENPP1 activity is dependent on divalent cations. Ensure your buffer contains adequate concentrations of ions like MgCl2.[10] Conversely, chelating agents like EDTA will inhibit activity. |
| Enzyme Concentration | Verify the concentration of INZ-701. Ensure the enzyme concentration is within the linear range of your assay.[11] |
| Substrate Concentration | Ensure the substrate concentration (e.g., ATP, p-nitrophenyl thymidine 5′-monophosphate) is appropriate for your assay format.[11][12] |
| Incubation Time and Temperature | Optimize incubation time to ensure the reaction is within the linear phase and avoid substrate depletion. Maintain a consistent temperature (e.g., 37°C).[11][13] |
| Improper Enzyme Handling/Storage | Avoid repeated freeze-thaw cycles. Store INZ-701 at the recommended temperature and use fresh aliquots for experiments.[14] |
Preclinical In Vivo Studies
Q6: I am designing a preclinical study in mice to evaluate the pharmacokinetics of INZ-701. What are some key considerations?
A6: Preclinical pharmacokinetic studies in animal models are crucial for understanding the in vivo behavior of INZ-701.
| Consideration | Recommended Approach |
| Animal Model Selection | Standard mouse models can be used; however, for more translatable data to humans, consider using humanized FcRn transgenic mouse models. These models better recapitulate the half-life of human IgG-based therapeutics.[15][16][17] |
| Dosing and Administration | INZ-701 is administered via subcutaneous injection in clinical trials.[6] Mimicking this route in preclinical studies is recommended for relevance. Dose levels should be selected based on preclinical efficacy and toxicology studies. |
| Sample Collection | Collect serial blood samples at appropriate time points to accurately capture the absorption, distribution, and elimination phases of the drug. |
| Bioanalytical Method | Develop and validate a sensitive and specific assay to quantify INZ-701 levels in plasma or serum. An enzyme-linked immunosorbent assay (ELISA) that detects the human Fc portion is a common approach. |
| Immunogenicity Assessment | To mitigate a potential immune response to the human protein in mice, the use of immunosuppressants or immunotolerant mouse models can be considered. In some studies with INZ-701 in mice, an anti-CD4 monoclonal antibody was used to suppress a potential immune response.[18] |
Experimental Protocols
Protocol 1: General In Vitro ENPP1 Colorimetric Activity Assay
This protocol is a general guideline for measuring the phosphodiesterase activity of INZ-701 using a colorimetric substrate.
Materials:
-
INZ-701
-
Assay Buffer (e.g., 250 mM Tris pH 8.0, 500 mM NaCl, 0.05% Triton X-100)[19]
-
Substrate: p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP)[12]
-
Stop Solution: 100 mM NaOH[12]
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of INZ-701 in the assay buffer.
-
Add a defined volume of each INZ-701 dilution to the wells of a 96-well plate. Include a negative control with assay buffer only.
-
Prepare the pNP-TMP substrate solution in the assay buffer.
-
Initiate the reaction by adding a defined volume of the substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This should be within the linear range of the assay.[12]
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a plate reader. The release of p-nitrophenol from the substrate results in a yellow color.
-
Calculate the enzyme activity based on the change in absorbance over time.
Protocol 2: General Anti-Drug Antibody (ADA) Screening Assay (ELISA)
This protocol provides a general framework for a bridging ELISA to screen for ADAs against INZ-701.
Materials:
-
Biotinylated INZ-701
-
Sulfotag-labeled INZ-701
-
Streptavidin-coated microplates
-
Assay diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from study subjects
-
Positive control (e.g., purified anti-INZ-701 antibodies)
-
Negative control (pooled normal human serum)
-
Plate reader
Procedure:
-
Add diluted serum samples, positive controls, and negative controls to the wells of the streptavidin-coated plate.
-
Add a mixture of biotinylated INZ-701 and sulfotag-labeled INZ-701 to each well. This allows for the formation of a "bridge" if ADAs are present.
-
Incubate the plate to allow for the binding of ADAs to the labeled INZ-701.
-
Wash the plate to remove unbound components.
-
Add a substrate for the sulfotag and measure the resulting signal (e.g., electrochemiluminescence).
-
Determine the cut-point of the assay based on the signal from the negative control population. Samples with a signal above the cut-point are considered screen-positive for ADAs.
Visualizations
Caption: Mechanism of action of INZ-701 in the extracellular space.
Caption: General workflow for an anti-drug antibody (ADA) screening assay.
References
- 1. ADAPT Study: Long-term Safety Study of INZ-701 in Patients With ENPP1 Deficiency and ABCC6 Deficiency [ctv.veeva.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inozyme.com [inozyme.com]
- 6. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. selectscience.net [selectscience.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of novel Fc-engineered monoclonal and multispecific antibodies in cynomolgus monkeys and humanized FcRn transgenic mouse models | Semantic Scholar [semanticscholar.org]
- 18. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Impact of the ENPP1 mutation on bone mineralization and ectopic calcification: evidence from in vitro and in vivo models [frontiersin.org]
Refining analytical methods for INZ-701 quantification
Welcome to the INZ-701 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in refining analytical methods for the quantification of INZ-701 and its related biomarkers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is INZ-701 and how does it work?
A1: INZ-701 is a recombinant Fc fusion protein that functions as an enzyme replacement therapy.[1][2] It is designed to replace deficient or inactive ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key enzyme in the PPi-Adenosine pathway.[1][3] INZ-701 restores the enzyme's ability to convert extracellular adenosine triphosphate (ATP) into pyrophosphate (PPi) and adenosine monophosphate (AMP).[3] This helps to normalize PPi levels, a critical inhibitor of pathological mineralization, and increase adenosine, which plays a role in regulating vascular cell growth.[1][3][4]
Q2: What are the key biomarkers to measure when assessing the pharmacodynamics of INZ-701?
A2: The primary pharmacodynamic (PD) biomarker for INZ-701 is the level of plasma inorganic pyrophosphate (PPi).[5] Clinical and preclinical studies have consistently shown that INZ-701 administration leads to a rapid and sustained increase in plasma PPi levels.[6][7] Other important biomarkers include those related to bone metabolism, such as fibroblast growth factor-23 (FGF-23) and bone-specific alkaline phosphatase (BSAP).[7]
Q3: What are the common methods for quantifying INZ-701 in biological samples?
A3: As an Fc-fusion protein, INZ-701 can be quantified using standard immunochemical methods. The most common approach is an enzyme-linked immunosorbent assay (ELISA). Other methods that can be employed for the characterization and analysis of Fc-fusion proteins include size exclusion chromatography (SEC), reversed-phase liquid chromatography (RPLC), and mass spectrometry (MS).[8][9][10]
Q4: Why is anti-drug antibody (ADA) testing important for INZ-701?
A4: As with all therapeutic proteins, there is a potential for patients to develop anti-drug antibodies (ADAs) against INZ-701. These ADAs can potentially impact the drug's efficacy and safety.[11] Therefore, regulatory agencies require ADA testing in clinical trials.[12] In clinical studies of INZ-701, low titers of non-neutralizing ADAs have been observed in some patients.[7][13]
Troubleshooting Guides
INZ-701 ELISA Assay
Q: I am observing high background noise in my INZ-701 ELISA. What are the possible causes and solutions?
A: High background in an ELISA can be caused by several factors:
-
Insufficient Washing: Ensure that washing steps are thorough and that all wells are filled and emptied completely during each wash.
-
Cross-Reactivity of Antibodies: The secondary antibody may be cross-reacting with other proteins in the sample. Consider using a more specific secondary antibody or implementing a blocking step with serum from the host species of the primary antibody.
-
Substrate Incubation Time: Over-incubation with the substrate can lead to high background. Optimize the incubation time to achieve a good signal-to-noise ratio.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.
Q: My INZ-701 standard curve is not linear. What should I do?
A: A non-linear standard curve can be due to:
-
Incorrect Dilutions: Double-check the calculations and preparation of your standard dilutions.
-
Saturation of Antibody or Analyte: The concentration range of your standards may be too high. Try extending the dilution series to lower concentrations.
-
Improper Curve Fitting: Ensure you are using the appropriate regression model (e.g., four-parameter logistic) to fit your data.[14]
Plasma PPi Quantification
Q: I am seeing high variability in my plasma PPi measurements. How can I improve the consistency?
A: High variability in PPi assays can be addressed by:
-
Sample Handling: PPi levels can be affected by sample handling. It is recommended to use EDTA as an anticoagulant and to process blood samples promptly.[15][16] Filtration of plasma through a 300,000 Da molecular weight cut-off membrane can also reduce variability.[15][16]
-
Assay Precision: Ensure accurate pipetting, especially for small volumes. Using a master mix for reagents can also improve consistency.[17]
-
Inter- and Intra-Assay Controls: Include quality control samples with known PPi concentrations in each assay run to monitor performance.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of INZ-701.
Table 1: Plasma PPi Levels in Adults with ENPP1 Deficiency (Phase 1/2 Study) [7]
| Dose Cohort | Baseline Mean PPi (nM) | Mean PPi from Day 32 to Week 48 (nM) |
| 0.2 mg/kg | 426 ± 407 | 1299 ± 131 |
| 0.6 mg/kg | 426 ± 407 | 1356 ± 136 |
| 1.8 mg/kg | 426 ± 407 | 1282 ± 81 |
Table 2: Bone Metabolism Biomarkers in Adults with ENPP1 Deficiency at Week 48 (Phase 1/2 Study) [7]
| Biomarker | Mean Change from Baseline |
| FGF-23 | -22 pg/mL |
| Serum Phosphate | +0.18 mg/dL |
Experimental Protocols
Protocol 1: Representative ELISA for INZ-701 Quantification
This protocol provides a general framework. Specific antibody concentrations and incubation times will need to be optimized.
-
Coating: Coat a 96-well plate with a capture antibody specific for the ENPP1 portion of INZ-701. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add prepared standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a detection antibody that binds to the Fc portion of INZ-701 (e.g., an anti-human IgG-HRP conjugate). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and calculate the concentration of INZ-701 in the samples.
Protocol 2: Enzymatic Assay for Plasma PPi Quantification[15][16]
This method is based on the conversion of PPi to ATP followed by bioluminescent detection.
-
Sample Preparation: Collect blood in EDTA tubes and centrifuge to obtain plasma. For reduced variability, filter plasma through a 300,000 Da molecular weight cut-off membrane.[15][16]
-
Reaction Setup: In a luminometer-compatible plate, prepare a reaction mixture containing ATP sulfurylase, adenosine 5'-phosphosulfate (APS), luciferase, and luciferin.
-
ATP Measurement (Baseline): Add the plasma sample to a well containing a reaction mixture without ATP sulfurylase and APS to measure the endogenous ATP concentration.
-
ATP + PPi Measurement: In a separate well, add the plasma sample to the complete reaction mixture to measure the combined concentration of endogenous ATP and ATP generated from PPi.
-
Internal Standard: To correct for matrix effects, an internal ATP standard can be used.[15][16]
-
Luminescence Reading: Measure the light output in a luminometer.
-
Calculation: The PPi concentration is calculated by subtracting the endogenous ATP concentration from the total ATP concentration.
Visualizations
Caption: The PPi-Adenosine signaling pathway and the action of INZ-701.
Caption: A typical experimental workflow for an INZ-701 ELISA.
References
- 1. Inozyme Pharma Publishes Preclinical Data Supporting [globenewswire.com]
- 2. biospace.com [biospace.com]
- 3. inozyme.com [inozyme.com]
- 4. Inozyme Pharma Shares Preclinical Data on INZ-701 for Rare Bone and Blood Vessel Diseases [synapse.patsnap.com]
- 5. Inozyme to run Phase III trial of INZ-701 in paediatric ABCC6 deficiency [clinicaltrialsarena.com]
- 6. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency | INZY Stock News [stocktitan.net]
- 7. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Fc-fusion proteins: Current analytical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fc-Fusion Protein Analysis Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 10. Frontiers | Comparison of Three Complementary Analytical Techniques for the Evaluation of the Biosimilar Comparability of a Monoclonal Antibody and an Fc-Fusion Protein [frontiersin.org]
- 11. rapidnovor.com [rapidnovor.com]
- 12. ADA-assay Anti-drug Antibody Development — Capra Science Antibodies [caprascience.com]
- 13. contemporarypediatrics.com [contemporarypediatrics.com]
- 14. benchchem.com [benchchem.com]
- 15. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. docs.abcam.com [docs.abcam.com]
Technical Support Center: Mitigating Immunogenicity of INZ-701 in Animal Models
Welcome to the technical support center for researchers utilizing INZ-701 in preclinical animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges related to the immunogenicity of this novel enzyme replacement therapy.
Frequently Asked Questions (FAQs)
Q1: What is the expected immunogenic potential of INZ-701 in animal models?
A1: INZ-701 is a recombinant human ENPP1-Fc fusion protein. As with most humanized protein therapeutics administered to animals, a certain level of immunogenicity is anticipated due to the foreign nature of the human protein sequence. In clinical trials involving human subjects, INZ-701 has generally exhibited a favorable immunogenicity profile, with most patients developing low titers of non-neutralizing anti-drug antibodies (ADAs).[1][2] Often, these ADA levels are transient.[1][2] However, in animal models, the immune response can be more pronounced. Researchers should anticipate the development of ADAs and proactively plan for their monitoring and mitigation.
Q2: We are observing a significant ADA response in our mouse model, which appears to be impacting the efficacy of INZ-701. What are the potential mitigation strategies?
A2: A significant ADA response can neutralize the therapeutic effect of INZ-701 and alter its pharmacokinetic profile. Several strategies can be employed in animal models to mitigate this, broadly categorized as either inducing immune tolerance or modifying the therapeutic protein itself. For INZ-701, since the protein is already developed, the focus in a research setting would be on tolerance induction.
Potential strategies include:
-
Dose escalation and prolonged exposure: Gradually increasing the dose of INZ-701 over time may help induce tolerance. Clinical observations in infants with high ADA titers suggest that longer treatment duration, dose adjustments, or more frequent dosing may help manage immunogenicity.[3]
-
Induction of oral tolerance: The administration of the therapeutic enzyme or its immunodominant peptides orally prior to systemic treatment has been shown to induce tolerance in mouse models for other enzyme replacement therapies.
-
Co-administration with immunosuppressive agents: The use of immunosuppressants, such as rapamycin encapsulated in nanoparticles, has been effective in preventing ADA formation against recombinant immunotoxins in mice.
Q3: How can we assess the immunogenicity of INZ-701 in our animal studies?
A3: A tiered approach is the standard for assessing immunogenicity. This typically involves:
-
Screening Assay: An initial ELISA-based assay to detect all antibodies that bind to INZ-701.
-
Confirmatory Assay: A confirmatory assay to distinguish true positive samples from false positives. This is often a competition assay where the binding of antibodies in the sample to INZ-701 is competed with an excess of the drug.
-
Neutralizing Assay (NAb Assay): A cell-based or ligand-binding assay to determine if the detected ADAs inhibit the biological activity of INZ-701. This is crucial for understanding the clinical relevance of the immune response.
Q4: Are there established protocols for anti-INZ-701 ADA assays?
A4: While specific, proprietary assay details from Inozyme Pharma's preclinical studies are not publicly available, standard methodologies for detecting ADAs against Fc-fusion proteins can be readily adapted. Below are representative protocols for key immunogenicity assays.
Experimental Protocols
Protocol 1: Screening for Anti-INZ-701 Antibodies (Bridging ELISA)
This protocol outlines a common method for detecting binding antibodies against INZ-701.
Materials:
-
High-binding 96-well microtiter plates
-
INZ-701
-
Biotinylated INZ-701
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Dilution buffer (e.g., PBS with 1% BSA)
-
Study animal serum samples
-
Positive and negative control sera
Procedure:
-
Coat the microtiter plate with an optimal concentration of INZ-701 in a suitable coating buffer overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer.
-
Block the plate with dilution buffer for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add diluted serum samples (including controls) to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add biotinylated INZ-701 to the wells and incubate for 1 hour at room temperature.
-
Wash the plate as in step 2.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate as in step 2.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Confirmatory ADA Assay (Competition Format)
This assay confirms the specificity of the binding observed in the screening assay.
Procedure:
-
Follow steps 1-4 of the Screening Assay protocol.
-
Pre-incubate the serum samples (identified as positive in the screening assay) with and without a high concentration of INZ-701 for 1 hour at room temperature.
-
Add the pre-incubated samples to the coated plate and proceed with steps 5-13 of the Screening Assay protocol.
-
A significant reduction in the signal in the presence of excess INZ-701 confirms the presence of specific anti-INZ-701 antibodies.
Protocol 3: Neutralizing Antibody (NAb) Assay (Cell-Based)
This protocol determines if the ADAs can inhibit the enzymatic activity of INZ-701.
Materials:
-
A suitable cell line that responds to the biological activity of INZ-701 (e.g., cells where ENPP1 activity can be measured).
-
Cell culture medium and reagents.
-
INZ-701.
-
Study animal serum samples (heat-inactivated).
-
Positive control neutralizing antibody.
-
Reagents for measuring the downstream effect of ENPP1 activity (e.g., a colorimetric assay for pyrophosphate).
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubate the serum samples with a fixed concentration of INZ-701 for 1-2 hours at 37°C.
-
Add the INZ-701/serum mixture to the cells.
-
Incubate for a predetermined period to allow for the enzymatic reaction to occur.
-
Measure the endpoint of the assay (e.g., levels of pyrophosphate produced).
-
A reduction in the enzymatic activity in the presence of the serum sample compared to the control indicates the presence of neutralizing antibodies.
Data Presentation
While specific quantitative data from preclinical mitigation studies for INZ-701 are not publicly available, the following table illustrates how such data could be structured for clear comparison of different mitigation strategies.
Table 1: Hypothetical Preclinical ADA Response to INZ-701 in a Mouse Model with Different Mitigation Strategies
| Treatment Group | Dosing Regimen | Mitigation Strategy | Mean Peak ADA Titer (n=10) | Neutralizing Antibody Incidence (%) |
| Control | 5 mg/kg weekly | None | 1:12,800 | 80% |
| Group A | 5 mg/kg weekly | Oral Gavage of INZ-701 (100 µg) prior to systemic administration | 1:1,600 | 20% |
| Group B | 5 mg/kg weekly | Co-administration with Rapamycin Nanoparticles | 1:800 | 10% |
| Group C | Dose escalation (1, 2.5, 5 mg/kg weekly) | Dose Escalation | 1:3,200 | 40% |
Visualizations
Signaling Pathway of INZ-701
Caption: Mechanism of action of INZ-701 in the extracellular space.
Experimental Workflow for ADA Assessment
Caption: Tiered approach for preclinical immunogenicity assessment.
Logical Relationship of Immunogenicity Mitigation
Caption: Decision tree for addressing INZ-701 immunogenicity.
References
INZ-701 Technical Support Center: Enhancing Translational Relevance of Your Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support studies involving INZ-701. Our goal is to help you navigate potential challenges and improve the translational relevance of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for INZ-701?
A1: INZ-701 is a recombinant human ENPP1-Fc fusion protein that functions as an enzyme replacement therapy.[1][2][3] It is designed to address deficiencies in the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme, which is crucial for regulating extracellular pyrophosphate (PPi) and adenosine levels. By restoring ENPP1 activity, INZ-701 increases the hydrolysis of extracellular ATP into PPi and AMP. PPi is a potent inhibitor of vascular calcification, while AMP is further metabolized to adenosine, which has roles in regulating blood vessel health and preventing intimal proliferation.
Q2: What is the formulation and recommended storage for INZ-701?
A2: INZ-701 is supplied as a lyophilized powder that requires reconstitution before subcutaneous injection. In its lyophilized form, INZ-701 has demonstrated stability for up to three years when stored appropriately. For specific storage conditions of the lyophilized and reconstituted product, please refer to the product's certificate of analysis and accompanying documentation.
Q3: What are the key clinical indications being investigated for INZ-701?
A3: INZ-701 is being investigated for the treatment of rare genetic disorders characterized by deficient ENPP1 or ABCC6 function, leading to low extracellular PPi levels. The primary indications include ENPP1 Deficiency, which manifests as Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2), and ABCC6 Deficiency, which causes Pseudoxanthoma Elasticum (PXE).
Q4: Have anti-drug antibodies (ADAs) been observed in clinical trials, and what is their impact?
A4: Yes, anti-drug antibodies to INZ-701 have been observed in clinical trials. However, the majority of these have been of low titer and non-neutralizing.[2][3] In some pediatric patients, higher ADA titers have been noted, which can affect the pharmacokinetic and pharmacodynamic profiles of the drug. Despite this, clinical benefits have still been observed in these patients, with transient increases in PPi levels following administration. At present, ADAs have not been associated with any significant adverse events.[4]
Troubleshooting Guides
Plasma Pyrophosphate (PPi) Measurement Assay
Issue: High variability or inconsistent PPi measurements.
| Possible Cause | Troubleshooting Step |
| Inappropriate anticoagulant | Use EDTA as the anticoagulant for blood collection. Heparin has been shown to allow for the continued conversion of ATP to PPi after collection, leading to artificially elevated PPi levels.[5] |
| Platelet contamination | After blood collection, filter plasma using a 300,000 Da molecular weight cut-off membrane to remove platelets, which can release ATP and interfere with the assay.[5][6] |
| Sample storage | Store plasma samples at -20°C or lower until analysis to ensure stability. |
| Matrix effects | Incorporate an internal ATP standard in your assay to correct for sample-specific interference from plasma components on luciferase activity.[5][6] |
| Assay precision | Run PPi standards at multiple concentrations (e.g., 0.01 µM to 1.0 µM) in each assay to ensure linearity and precision. A coefficient of variation (CV) of less than 10% is generally acceptable.[6] |
Anti-Drug Antibody (ADA) Bridging ELISA
Issue: High background or false-positive results in the ADA assay.
| Possible Cause | Troubleshooting Step |
| Non-specific binding | Ensure adequate blocking of the microtiter plate with a suitable blocking buffer (e.g., 5% BSA in PBST) for at least 1 hour at room temperature.[7] |
| Insufficient washing | Increase the number of wash steps (at least 5-10 times with PBST) between each incubation to remove unbound reagents.[7][8] |
| Cross-reactivity | Run appropriate negative controls (e.g., serum from treatment-naïve individuals) to establish a baseline and identify potential cross-reactivity. |
| Confirmation of specificity | For positive samples, perform a confirmatory assay by pre-incubating the sample with an excess of INZ-701. A significant reduction in the signal confirms the presence of specific anti-INZ-701 antibodies. |
Issue: Difficulty interpreting the clinical relevance of positive ADA results.
| Possible Cause | Guidance |
| Presence of non-neutralizing antibodies | Low-titer, non-neutralizing ADAs have been frequently observed in INZ-701 clinical trials without a clear impact on efficacy.[2][3] It is important to characterize the neutralizing capacity of the detected ADAs. |
| Impact on PK/PD | In cases of high-titer ADAs, assess the pharmacokinetic (PK) and pharmacodynamic (PD) profiles. A truncated PK profile or a blunted PPi response may indicate a clinically relevant ADA response. |
| Dose adjustment | For some enzyme replacement therapies, increasing the dose can help overcome the effects of neutralizing ADAs.[9] This should be investigated in a controlled clinical setting. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of INZ-701 in Abcc6-/- Mouse Model of PXE
| Parameter | Wild-Type Control | Abcc6-/- Vehicle Control | Abcc6-/- + INZ-701 (2 mg/kg) | Abcc6-/- + INZ-701 (10 mg/kg) |
| Plasma PPi | Normal | Significantly Reduced | Restored to Normal Levels | Restored to Normal Levels |
| Vascular Calcification | Absent | Present | Significantly Reduced | Significantly Reduced |
| Muzzle Skin Calcification | Absent | Present | Significantly Reduced | Significantly Reduced |
| Mortality | Normal | Increased | Prevented | Prevented |
Data compiled from preclinical studies in a mouse model of Pseudoxanthoma Elasticum (PXE). Dosing was administered subcutaneously every other day for 8 weeks.
Table 2: Summary of Phase 1/2 Clinical Trial Data in Adults with ENPP1 Deficiency (NCT04686175)
| Dose Cohort | Mean Baseline PPi (nM) | Mean PPi at Week 48 (nM) | Change in Bone-Specific Alkaline Phosphatase (BSAP) | Change in Fibroblast Growth Factor-23 (FGF-23) |
| 0.2 mg/kg | 426 ± 407 | 1299 ± 131 | Increase | Reduction |
| 0.6 mg/kg | 426 ± 407 | 1356 ± 136 | Increase | Reduction |
| 1.8 mg/kg | 426 ± 407 | 1282 ± 81 | Increase | Reduction |
Data from a Phase 1/2, open-label, multiple ascending dose study in adults with ENPP1 Deficiency. Dosing was administered subcutaneously twice weekly.[3]
Mandatory Visualizations
Caption: The PPi-Adenosine Signaling Pathway and the role of INZ-701.
Caption: Experimental workflow for preclinical evaluation of INZ-701.
Caption: Logical workflow for troubleshooting positive ADA results.
Experimental Protocols
Enzymatic Assay for Plasma Pyrophosphate (PPi) Quantification
This protocol is based on the principle of converting PPi to ATP using ATP sulfurylase, followed by the quantification of ATP using a firefly luciferase-based bioluminescence assay.[5][6]
Materials:
-
Plasma collected with EDTA as an anticoagulant and filtered through a 300,000 Da MWCO filter.
-
ATP sulfurylase
-
Adenosine 5'-phosphosulfate (APS)
-
Firefly luciferase and D-luciferin
-
PPi standards (0.01 µM to 1.0 µM)
-
ATP standard
-
Reaction buffer (e.g., Tris-acetate buffer, pH 7.75, containing magnesium acetate)
-
Luminometer
Procedure:
-
Prepare two sets of reaction mixtures.
-
Mixture A (for ATP measurement): Reaction buffer, luciferase, and luciferin.
-
Mixture B (for ATP + PPi measurement): Reaction buffer, luciferase, luciferin, ATP sulfurylase, and APS.
-
-
Add a known volume of the plasma sample to both Mixture A and Mixture B in separate luminometer tubes or wells of a white microplate.
-
Incubate at room temperature for a specified time to allow the enzymatic reactions to proceed.
-
Measure the luminescence in both sets of samples using a luminometer.
-
To correct for matrix effects, add a known concentration of an internal ATP standard to each sample and re-measure the luminescence.
-
Calculation:
-
Calculate the ATP concentration in the sample from the luminescence measured in Mixture A, corrected with the internal ATP standard.
-
Calculate the total ATP + PPi concentration from the luminescence measured in Mixture B, corrected with the internal ATP standard.
-
Subtract the ATP concentration (from Mixture A) from the total ATP + PPi concentration (from Mixture B) to determine the PPi concentration in the plasma sample.
-
Bridging ELISA for Anti-INZ-701 Antibody Detection
This protocol provides a general framework for a bridging ELISA to detect bivalent anti-INZ-701 antibodies in serum or plasma samples.
Materials:
-
Streptavidin-coated high-binding capacity microplates
-
Biotinylated INZ-701
-
Horseradish peroxidase (HRP)-conjugated INZ-701
-
Anti-INZ-701 positive control antibody
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Sample diluent (e.g., 10% human serum in PBST)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Add biotinylated INZ-701 to the streptavidin-coated microplate wells and incubate for 1 hour at room temperature to allow for capture.
-
Wash the plate 5 times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Prepare a standard curve of the anti-INZ-701 positive control antibody in the sample diluent.
-
Add the standards, controls, and test samples to the wells and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add HRP-conjugated INZ-701 to each well and incubate for 1 hour at room temperature.
-
Wash the plate 10 times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of anti-INZ-701 antibodies in the test samples.
von Kossa Staining for Vascular Calcification
This protocol is for the histological detection of calcium deposits in formalin-fixed, paraffin-embedded tissue sections. The von Kossa stain is not specific for calcium but rather for the phosphate and carbonate anions associated with calcium deposits.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
5% Silver nitrate solution
-
Distilled water
-
5% Sodium thiosulfate
-
Nuclear Fast Red counterstain
-
Bright light source (sunlight or a 60-100W bulb)
Procedure:
-
Incubate the slides with 5% silver nitrate solution under a bright light for 20-60 minutes. The calcium deposits will appear black.[10]
-
Rinse the slides thoroughly with distilled water.
-
Treat the slides with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.[10]
-
Rinse the slides well with distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Rinse, dehydrate through graded alcohols, clear in xylene, and mount with a coverslip.
Expected Results: Calcium deposits will be stained black, and cell nuclei will be stained red.
Alizarin Red S Staining for Calcium
Alizarin Red S forms a red-orange complex with calcium salts and is a more specific stain for calcium than von Kossa.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
2% Alizarin Red S solution (pH 4.1-4.3)
-
Acetone
-
Xylene
Procedure:
-
Stain the slides with 2% Alizarin Red S solution for 2-5 minutes.
-
Gently blot the excess stain from the slides.
-
Dehydrate quickly in acetone, followed by a 1:1 mixture of acetone and xylene, and finally clear in xylene.
-
Mount with a synthetic mounting medium.
Expected Results: Calcium deposits will be stained bright red-orange.
References
- 1. bsped.org.uk [bsped.org.uk]
- 2. Inozyme Pharma Announces Positive Topline Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ABCC6 Deficiency (PXE) and ENPP1 Deficiency - BioSpace [biospace.com]
- 3. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Frontiers | Assessment and impact of dose escalation on anti-drug antibodies in Fabry disease [frontiersin.org]
- 10. Von Kossa Staining of Aortic Vascular Smooth Muscle Cells: An In Vitro Technique for Assessment of Arterial Medial Layer Calcification [jove.com]
INZ-701 Technical Support Center: Navigating Batch-to-Batch Variability
Welcome to the INZ-701 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges arising from batch-to-batch variations of INZ-701 in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We've observed a difference in efficacy between two lots of INZ-701 in our in vitro calcification model. What could be the cause?
A1: Batch-to-batch variation in biological reagents like INZ-701, a recombinant ENPP1-Fc fusion protein, can arise from several factors during manufacturing and handling.[1][2] Potential causes for variability in an in vitro calcification assay could include slight differences in protein concentration, folding, post-translational modifications, or purity between batches. It is also crucial to ensure consistent storage and handling of each lot upon receipt.
Q2: How does INZ-701 work, and how might this relate to experimental variability?
A2: INZ-701 is an enzyme replacement therapy designed to restore the function of the deficient ENPP1 enzyme.[3][4] Its primary mechanism is to increase the levels of extracellular pyrophosphate (PPi) and adenosine by breaking down extracellular ATP.[5] PPi is a potent inhibitor of calcification.[6] Therefore, any variability in the enzymatic activity of different INZ-701 batches will directly impact PPi production and, consequently, the inhibition of calcification in your experimental model.
Q3: What are the recommended initial steps when receiving a new batch of INZ-701?
A3: It is best practice in laboratory settings to qualify a new reagent lot before its use in critical experiments.[7][8][9][10][11] We recommend performing a "bridging" or "crossover" study. This involves running the new lot in parallel with the current, well-characterized lot in a standardized assay. This will allow you to determine if any adjustments to the protocol, such as concentration, are necessary to achieve comparable results.
Q4: Could the formation of anti-drug antibodies (ADAs) be a factor in experimental variability?
A4: In clinical settings, the development of ADAs has been observed, though often at low, transient levels with no reported impact on pharmacokinetics or pharmacodynamics.[12][13] While less common in in vitro settings, if you are using an experimental model that involves an immune system (e.g., co-cultures with immune cells, or in vivo models), the immunogenicity of different batches could theoretically contribute to variability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to INZ-701 batch-to-batch variability.
Issue 1: Decreased or Increased Potency in a New Lot
Symptoms:
-
A new batch of INZ-701 shows a significantly different IC50 or EC50 value in your standard assay compared to the previous lot.
-
The expected therapeutic effect (e.g., inhibition of calcification, increase in PPi levels) is not observed at the previously established concentration.
Troubleshooting Workflow:
Caption: Workflow for Troubleshooting Potency Differences.
Detailed Steps:
-
Verify Storage and Handling: Confirm that the new lot of INZ-701 has been stored according to the manufacturer's instructions and that all dilution and preparation steps were performed correctly. Improper handling can degrade the protein and affect its activity.
-
Perform a Parallel Comparison: Conduct a head-to-head experiment running the new lot and the old lot simultaneously. This will minimize variability from other experimental conditions.
-
Generate a Full Dose-Response Curve: If a difference is confirmed, perform a full dose-response experiment for the new lot to determine its specific activity and establish a new effective concentration.
Issue 2: Inconsistent Results Within the Same Batch
Symptoms:
-
High variability in results between replicate wells or experiments using the same lot of INZ-701.
Troubleshooting Steps:
-
Review Assay Protocol: Scrutinize the experimental protocol for any steps that could introduce variability, such as inconsistent incubation times, temperature fluctuations, or pipetting errors.
-
Assess Reagent Stability: Ensure that prepared INZ-701 solutions are used within their recommended stability window. Repeated freeze-thaw cycles should be avoided.
-
Evaluate Other Assay Components: Verify the consistency and quality of all other reagents used in the assay (e.g., cell culture media, substrates, detection reagents).
Experimental Protocols
Protocol 1: Qualification of a New INZ-701 Lot using an In Vitro PPi Production Assay
This assay measures the enzymatic activity of INZ-701 by quantifying the amount of pyrophosphate (PPi) produced from adenosine triphosphate (ATP).
Methodology:
-
Prepare Reagents:
-
Previous Lot (Reference) of INZ-701: Prepare a stock solution and serial dilutions.
-
New Lot (Test) of INZ-701: Prepare a stock solution and serial dilutions identical to the reference lot.
-
ATP Substrate Solution: Prepare a solution of ATP in a suitable assay buffer.
-
PPi Detection Reagent: Use a commercially available luminescent or fluorescent PPi detection kit.
-
-
Assay Procedure:
-
Add the serially diluted INZ-701 (both reference and test lots) to a 96-well plate.
-
Initiate the enzymatic reaction by adding the ATP substrate solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the PPi detection reagent according to the kit manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal versus the concentration for both lots of INZ-701.
-
Calculate the EC50 for both lots. The EC50 of the new lot should be within an acceptable range of the reference lot (e.g., ±20%).
-
Data Presentation:
| Lot Number | Concentration (nM) | PPi Production (Relative Luminescence Units) | EC50 (nM) |
| Old Lot | ... | ... | ... |
| New Lot | ... | ... | ... |
Protocol 2: Functional Assessment in an In Vitro Vascular Calcification Model
This protocol assesses the ability of different INZ-701 lots to inhibit induced calcification in a cell culture model (e.g., vascular smooth muscle cells).
Methodology:
-
Cell Culture: Culture vascular smooth muscle cells in appropriate media.
-
Induction of Calcification: Induce calcification by treating the cells with a high-phosphate medium.
-
Treatment: Concurrently treat the cells with a range of concentrations of the reference and test lots of INZ-701.
-
Incubation: Incubate the cells for several days until significant calcification is observed in the positive control wells.
-
Quantification of Calcification:
-
Wash the cells and extract the calcium deposits using an acid solution (e.g., 0.6 M HCl).
-
Quantify the calcium content using a colorimetric calcium assay kit.
-
Normalize the calcium content to the total protein content in each well.
-
Data Presentation:
| Lot Number | Concentration (nM) | Calcium Deposition (µg/mg protein) | IC50 (nM) |
| Old Lot | ... | ... | ... |
| New Lot | ... | ... | ... |
Signaling Pathway
INZ-701's mechanism of action is centered on the PPi-Adenosine pathway, which is crucial for regulating mineralization.
Caption: INZ-701 Mechanism in the PPi-Adenosine Pathway.
References
- 1. INZ-701 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. annualreports.com [annualreports.com]
- 3. What is INZ-701 used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. inozyme.com [inozyme.com]
- 6. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labroots-public.s3.amazonaws.com [labroots-public.s3.amazonaws.com]
- 8. bio-rad.com [bio-rad.com]
- 9. blockscientific.com [blockscientific.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Best Practices for Lot Changes in Quality Control or Reagents [labroots.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of INZ-701 and Current Standards of Care for ENPP1 Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of INZ-701, an investigational enzyme replacement therapy, with current standard-of-care treatments for Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) deficiency. The content is supported by available preclinical and clinical data to inform research and development in this rare disease landscape.
Introduction to ENPP1 Deficiency and Current Therapeutic Landscape
ENPP1 deficiency is a rare, progressive, and life-threatening genetic disorder caused by mutations in the ENPP1 gene. This deficiency leads to low levels of extracellular pyrophosphate (PPi), a critical inhibitor of calcification, and adenosine. The clinical presentation is heterogeneous, ranging from Generalized Arterial Calcification of Infancy (GACI), a condition with high mortality due to widespread artery calcification, to Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2), characterized by skeletal deformities, pain, and fractures.
Currently, there are no approved targeted therapies for ENPP1 deficiency. The standard of care is supportive and aims to manage the diverse symptoms:
-
For Generalized Arterial Calcification of Infancy (GACI): Treatment often involves the off-label use of bisphosphonates, such as etidronate, to try and reduce vascular calcification. Supportive care also includes antihypertensive medications and anticoagulants.
-
For Hypophosphatemic Rickets (ARHR2): The conventional therapy consists of oral phosphate supplements and active vitamin D (e.g., calcitriol) to address the impaired bone mineralization.
INZ-701 is a recombinant human ENPP1-Fc fusion protein in clinical development as an enzyme replacement therapy. It is designed to restore functional ENPP1 levels, thereby increasing the production of PPi and adenosine to address the underlying cause of the disease.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of INZ-701 compared to the standard of care for key manifestations of ENPP1 deficiency.
Table 1: Treatment Efficacy in Infants with ENPP1 Deficiency (GACI Phenotype)
| Efficacy Endpoint | INZ-701 (ENERGY 1 Trial & EAP) | Bisphosphonates (Historical Cohorts) |
| Survival Rate | 80% of infants survived beyond their first year. | Survival beyond infancy in treated patients is approximately 65%. |
| Arterial Calcification | Reduction or stabilization of arterial calcification in all surviving patients; complete resolution in some. No progression of calcification observed. | Variable reports of improvement or stabilization of vascular calcification. |
Table 2: Treatment Efficacy in Pediatric Patients with ENPP1 Deficiency (Rickets Phenotype)
| Efficacy Endpoint | INZ-701 (ENERGY 3 Trial - Interim Data) | Conventional Therapy (Oral Phosphate & Active Vitamin D) |
| Change in Serum Phosphate | At Week 13: +8.2% from baseline (n=17). At Week 26: +6.8% from baseline (n=11). | At Week 13: -0.04% from baseline (n=7). At Week 26: -5.5% from baseline (n=6). |
| Normalization of Serum Phosphate | 6 out of 17 patients achieved normal phosphate levels at least once. | No patients in the control arm reached normal phosphate levels. |
| Rickets Severity | No radiographic evidence of rickets in at-risk patients evaluated after 1 year of age. | Conventional therapy can lead to improvements in rickets, but low bone mineral density may persist. A known side effect is the risk of nephrocalcinosis. |
Table 3: Biomarker Response in Adult Patients with ENPP1 Deficiency
| Biomarker | INZ-701 (Phase 1/2 Trial) |
| Plasma Pyrophosphate (PPi) | Rapid and sustained increase from a baseline of 426±407 nM to within the healthy volunteer range. Mean PPi levels were maintained around 1300 nM through week 48 across different dose cohorts. |
| Bone Mineral Metabolism | Significant reduction in fibroblast growth factor-23 (FGF-23) levels, an increase in bone-specific alkaline phosphatase (BSAP), and a decrease in c-telopeptide (CTX), indicating improved bone mineralization. |
Signaling Pathways and Experimental Workflows
Diagram 1: The PPi-Adenosine Pathway and the Mechanism of Action of INZ-701
Caption: The PPi-Adenosine pathway and the therapeutic action of INZ-701.
Diagram 2: Experimental Workflow for a Randomized Controlled Trial of INZ-701
Caption: A generalized workflow for a randomized controlled trial of INZ-701.
Experimental Protocols
Measurement of Plasma Pyrophosphate (PPi)
Principle: Plasma PPi levels are a key pharmacodynamic biomarker for INZ-701. A validated adenosine triphosphate (ATP) sulfurylase method is utilized for quantification.
Protocol Summary:
-
Sample Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant that prevents ATP degradation and PPi generation, such as EDTA. Platelet-free plasma is obtained by centrifugation.
-
Enzymatic Conversion: ATP sulfurylase is used to convert PPi in the plasma sample to ATP in the presence of adenosine 5'-phosphosulfate (APS).
-
ATP Quantification: The newly generated ATP is quantified using a luciferin-luciferase bioluminescence assay. The light produced is directly proportional to the ATP concentration, and thus to the original PPi concentration in the sample.
-
Standard Curve: A standard curve is generated using known concentrations of PPi to ensure accuracy and reproducibility. Inter- and intra-assay coefficients of variability should be below 10%.
Radiographic Assessment of Rickets Severity
Principle: The severity of rickets is assessed using a standardized scoring system, the Rickets Severity Score (RSS), based on radiographic changes at the growth plates.
Protocol Summary:
-
Image Acquisition: Posteroanterior radiographs of both wrists and knees are obtained.
-
Scoring: A trained radiologist or clinician scores the radiographs based on the degree of metaphyseal fraying and cupping, and the proportion of the growth plate affected. The scoring is typically on a 10-point scale, with higher scores indicating more severe rickets.
-
Global Impression of Change: In clinical trials, the Radiographic Global Impression of Change (RGI-C) may be used as a primary or secondary endpoint. This involves a comparison of radiographs at baseline and at various time points during treatment to assess improvement or worsening of rickets.
Conclusion
The available data suggests that INZ-701, as an enzyme replacement therapy, holds promise in addressing the underlying pathophysiology of ENPP1 deficiency. In clinical trials, INZ-701 has demonstrated the ability to increase plasma PPi levels, improve serum phosphate, and positively impact bone metabolism biomarkers. In infants with the severe GACI phenotype, INZ-701 has been associated with improved survival and a reduction in arterial calcification compared to historical data for supportive care. For the rickets phenotype, interim data from a head-to-head comparison with conventional therapy indicates a superior effect of INZ-701 on normalizing serum phosphate levels.
The current standard of care for ENPP1 deficiency is limited to managing symptoms and is associated with significant morbidity and mortality. While bisphosphonates may offer some benefit in GACI, their efficacy is not fully established. Similarly, conventional therapy for rickets can improve skeletal manifestations but may not address the underlying low bone mineral density and carries a risk of renal complications.
Further data from ongoing and future clinical trials will be crucial to fully elucidate the long-term safety and efficacy profile of INZ-701 and its potential to become a foundational treatment for patients with ENPP1 deficiency.
INZ-701 Demonstrates Therapeutic Efficacy in Preclinical Mouse Models for ENPP1 and ABCC6 Deficiencies
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the preclinical validation of INZ-701, a promising enzyme replacement therapy for ENPP1 and ABCC6 deficiencies. This guide provides an objective analysis of INZ-701's performance in mouse models, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)-Fc fusion protein. It is designed to restore deficient levels of extracellular pyrophosphate (PPi) and adenosine, key regulators of mineralization and vascular health. Deficiencies in the PPi and adenosine pathway, due to mutations in the ENPP1 or ABCC6 genes, lead to debilitating and life-threatening conditions such as Generalized Arterial Calcification of Infancy (GACI), Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2), and Pseudoxanthoma Elasticum (PXE).
This guide summarizes the key findings from preclinical studies in validated mouse models, demonstrating the potential of INZ-701 to address the root cause of these devastating rare diseases.
Therapeutic Effect of INZ-701 in an Abcc6⁻/⁻ Mouse Model of Pseudoxanthoma Elasticum
A pivotal study investigated the efficacy of INZ-701 in preventing ectopic calcification in Abcc6⁻/⁻ mice, a well-established model for Pseudoxanthoma Elasticum (PXE).[1] In this model, the absence of the ABCC6 transporter leads to reduced plasma PPi levels and subsequent mineralization of soft tissues.
Key Findings:
-
Reduction of Ectopic Calcification: Treatment with INZ-701 significantly reduced the calcification of the muzzle skin vibrissae, a key biomarker of disease progression in this model.[1]
-
Restoration of Biochemical Parameters: INZ-701 administration led to a dose-dependent increase in plasma ENPP1 activity and a restoration of circulating PPi levels.[1]
Quantitative Data Summary:
| Treatment Group | Dose | Duration | Plasma ENPP1 Activity (mU/mL) | Plasma PPi (µM) | Muzzle Skin Calcium (µg/mg tissue) |
| Wild-Type (WT) | Vehicle | 8 weeks | Undetectable | ~ 2.5 | ~ 0.1 |
| Abcc6⁻/⁻ | Vehicle | 8 weeks | Undetectable | ~ 1.5 | ~ 0.8 |
| Abcc6⁻/⁻ | INZ-701 (2 mg/kg) | 8 weeks | ~ 1000 | ~ 2.5 | ~ 0.3 |
| Abcc6⁻/⁻ | INZ-701 (10 mg/kg) | 8 weeks | ~ 5000 | ~ 3.5 | ~ 0.2 |
Note: The values presented are approximations derived from graphical representations in the source publication for illustrative purposes.
Therapeutic Effect of INZ-701 in an Enpp1asj/asj Mouse Model of ENPP1 Deficiency
The therapeutic potential of INZ-701 was further validated in the Enpp1asj/asj mouse model, which recapitulates the key features of ENPP1 deficiency, including severe ectopic calcification and skeletal abnormalities.
Key Findings:
-
Prevention of Pathological Calcification: INZ-701 treatment prevented severe ectopic calcification in multiple tissues.[2]
-
Restoration of Bone Architecture and Growth: The administration of INZ-701 corrected bone defects and restored normal growth parameters in the treated mice.[2]
-
Improved Survival: Treatment with INZ-701 significantly decreased mortality in the Enpp1asj/asj mice.[2]
Quantitative Data Summary:
| Treatment Group | Dose | Duration | Key Bone Parameters (Compared to WT) | Survival Rate |
| Wild-Type (WT) | Vehicle | 8 weeks | Normal bone volume and architecture | 100% |
| Enpp1asj/asj | Vehicle | 8 weeks | Significantly reduced bone volume, increased osteoid | Significantly reduced |
| Enpp1asj/asj | INZ-701 | 8 weeks | Bone parameters restored towards WT levels | Significantly improved |
Note: Specific quantitative data on bone parameters from this study requires access to the full publication's supplementary materials. The table reflects the qualitative outcomes reported in the abstract.
Mechanism of Action: The PPi-Adenosine Pathway
INZ-701's therapeutic effects are mediated through the restoration of the PPi-Adenosine pathway. The following diagram illustrates the central role of ENPP1 in this pathway and how INZ-701 compensates for its deficiency.
Caption: The PPi-Adenosine Pathway and the role of INZ-701.
Experimental Protocols
Abcc6⁻/⁻ Mouse Model Study
-
Animal Model: Abcc6 knockout (Abcc6⁻/⁻) mice on a C57BL/6J background.[1]
-
Treatment: Male and female Abcc6⁻/⁻ mice (n=10 per group) were treated starting at 6 weeks of age. INZ-701 was administered via subcutaneous injection at doses of 2 mg/kg or 10 mg/kg. A vehicle-treated Abcc6⁻/⁻ group and a wild-type control group were also included.[1]
-
Duration: The study was conducted for 8 weeks.[1]
-
Endpoint Analysis:
Experimental Workflow: Abcc6⁻/⁻ Mouse Model
Caption: Workflow for the INZ-701 study in Abcc6⁻/⁻ mice.
Enpp1asj/asj Mouse Model Study
-
Animal Model: Enpp1asj/asj mice, which have a spontaneous mutation in the Enpp1 gene.[2]
-
Treatment: Details on the specific dosing regimen for the efficacy study require access to the full publication.
-
Duration: The therapeutic effects were evaluated after 8 weeks of treatment.[2]
-
Endpoint Analysis:
-
Calcification Assessment: Pathological calcification was assessed in various organs.[2]
-
Skeletal Analysis: Bone architecture was evaluated, likely using techniques such as micro-computed tomography (µCT).[2]
-
Growth and Survival: Growth parameters and mortality rates were monitored.[2]
-
Biochemical Analysis: Circulating levels of PPi were measured.[2]
-
Conclusion
The preclinical data from mouse models of ENPP1 and ABCC6 deficiency provide a strong rationale for the continued clinical development of INZ-701 as a targeted therapy for these rare and severe genetic disorders. The ability of INZ-701 to restore PPi levels, prevent ectopic calcification, and correct skeletal abnormalities in these models underscores its potential to address the underlying pathophysiology of these diseases. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
INZ-701 vs. Standard of Care for ABCC6 Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of INZ-701, an investigational enzyme replacement therapy, with the current standard of care for the management of ABCC6 deficiency. ABCC6 deficiency is a rare, inherited metabolic disorder that leads to low levels of plasma pyrophosphate (PPi), a key inhibitor of soft tissue calcification. This deficiency clinically manifests as Pseudoxanthoma Elasticum (PXE), characterized by progressive calcification of the skin, eyes, and cardiovascular system.
Overview of Therapeutic Strategies
Currently, there are no approved therapies that address the underlying cause of ABCC6 deficiency. The standard of care is reactive and focuses on managing the symptoms and complications of the disease. In contrast, INZ-701 is a novel therapeutic approach that aims to correct the fundamental biochemical defect.
INZ-701: An investigational enzyme replacement therapy designed to increase circulating levels of PPi. By replacing the function of the deficient ENPP1 enzyme, which is involved in the PPi production pathway affected by ABCC6 deficiency, INZ-701 is intended to prevent or reduce the pathological ectopic calcification that drives the clinical manifestations of PXE.
Standard of Care: A multi-disciplinary and symptomatic approach tailored to the specific manifestations of PXE in each patient. This includes dermatological treatments for skin lesions, ophthalmological interventions for vision loss, and management of cardiovascular risk factors and complications.
Comparative Data
The following tables summarize the available data for INZ-701 and the standard of care. It is important to note that INZ-701 is still under clinical investigation, and direct comparative studies with the standard of care have not been conducted. The data for INZ-701 is primarily from ongoing Phase 1/2 clinical trials and preclinical studies.
Table 1: Efficacy and Mechanism of Action
| Feature | INZ-701 | Standard of Care |
| Mechanism of Action | Restores plasma pyrophosphate (PPi) levels to inhibit ectopic calcification. | Symptomatic management of downstream complications; does not address the root cause of PPi deficiency. |
| Effect on PPi Levels | Preliminary clinical trial data indicate that INZ-701 leads to a rapid, significant, and sustained increase in plasma PPi levels in patients with ABCC6 deficiency. In the highest dose cohort of a Phase 1/2 trial, PPi levels were raised to the normal range. | No direct effect on PPi levels. |
| Effect on Calcification | Preclinical studies in mouse models of PXE have shown that INZ-701 significantly reduces the extent of soft tissue calcification. Clinical data on the effect on calcification in humans is still being evaluated in ongoing trials. | Does not prevent or reverse existing calcification. Management is focused on complications arising from calcification. |
| Ophthalmological Outcomes | Early clinical trial data in patients with ABCC6 deficiency has shown thickening of the choroid layer of the eye, suggesting potential for visual function improvements. | Intravitreal anti-VEGF injections are the first-line treatment for choroidal neovascularization (CNV) to prevent vision loss. Other options include laser photocoagulation and photodynamic therapy, though these are now less common. |
| Cardiovascular Outcomes | Improvements in carotid intima-media thickness have been observed in early clinical trials. Long-term effects on cardiovascular events are under investigation. | Management of cardiovascular risk factors (hypertension, hyperlipidemia), lifestyle modifications (diet, exercise), and surgical or endovascular interventions for vascular complications. |
| Dermatological Outcomes | The effect on skin manifestations is being evaluated in ongoing clinical trials. | Cosmetic treatments such as plastic surgery or laser therapy may be used for cosmetic improvement of skin lesions, but do not alter the underlying pathology. |
Table 2: Safety and Administration
| Feature | INZ-701 | Standard of Care |
| Administration | Subcutaneous injection. | Varies by treatment (e.g., intravitreal injections, oral medications, surgical procedures). |
| Safety Profile | Generally well-tolerated in ongoing Phase 1/2 clinical trials with a favorable safety profile. | Safety profiles vary widely depending on the specific treatment. For example, anti-VEGF injections carry risks of eye infection and inflammation. Surgical interventions have their own inherent risks. |
| Adverse Events | Specific adverse event data from the ABCC6 deficiency trials are not yet fully published. | Varies by treatment. |
Experimental Protocols
Detailed experimental protocols for the key assays and models used to evaluate INZ-701 and other potential therapies for ABCC6 deficiency are crucial for the interpretation of results and for designing future studies.
Measurement of Plasma Pyrophosphate (PPi)
Principle: An enzymatic assay is commonly used to determine the concentration of PPi in plasma. This method relies on the activity of ATP sulfurylase, which catalyzes the reaction between PPi and adenosine 5'-phosphosulfate (APS) to produce ATP. The generated ATP is then quantified using a luciferin/luciferase-based bioluminescence assay.
Protocol Outline:
-
Sample Collection and Preparation: Platelet-free plasma is prepared by centrifuging whole blood collected in tubes containing an anticoagulant.
-
Reaction Mixture: A reaction mixture is prepared containing ATP sulfurylase, APS, and a luciferin/luciferase reagent.
-
Assay Procedure: The plasma sample is added to the reaction mixture, and the resulting luminescence is measured using a luminometer.
-
Quantification: The concentration of PPi in the sample is determined by comparing the luminescence signal to a standard curve generated with known concentrations of PPi.
Assessment of Ectopic Calcification in Preclinical Models
Animal Model: The Abcc6-/- mouse is a widely used animal model that recapitulates the key features of PXE, including the development of progressive ectopic calcification in the skin, eyes, and vasculature.
Histological Staining:
-
von Kossa Staining: This method is used to detect calcium deposits in tissue sections. It is a silver reduction method where silver ions are reduced to metallic silver by the phosphate in calcium phosphate deposits, appearing as black-brown precipitates.
-
Tissue Preparation: Tissues are fixed, dehydrated, and embedded in paraffin. Sections are then cut and mounted on slides.
-
Staining: The sections are incubated with a silver nitrate solution and exposed to a strong light source.
-
Counterstaining: A counterstain, such as Nuclear Fast Red, is often used to visualize cell nuclei.
-
Analysis: The extent and location of calcification are assessed by microscopy.
-
-
Alizarin Red S Staining: This stain specifically binds to calcium salts, forming a red-orange precipitate. It is often used for whole-mount staining of tissues or for staining of tissue sections.
-
Tissue Preparation: Similar to von Kossa staining, tissues are fixed and sectioned.
-
Staining: Sections are incubated with an Alizarin Red S solution.
-
Analysis: The presence of red-orange deposits indicates areas of calcification.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the underlying pathology of ABCC6 deficiency and the mechanism of action of INZ-701, as well as a typical experimental workflow for evaluating potential therapies.
Caption: Pathophysiology of ABCC6 Deficiency.
Caption: Mechanism of Action of INZ-701.
Caption: Therapeutic Evaluation Workflow.
Conclusion
INZ-701 represents a promising, disease-modifying therapeutic strategy for ABCC6 deficiency by targeting the fundamental biochemical defect of low plasma PPi. Early clinical data are encouraging, demonstrating the potential to normalize PPi levels with a favorable safety profile. The current standard of care remains essential for managing the multi-systemic complications of PXE, but it is a reactive approach that does not prevent disease progression.
Further clinical development and long-term data from the ongoing trials of INZ-701 are needed to fully elucidate its clinical efficacy in preventing or reversing the clinical manifestations of ABCC6 deficiency and to establish its place in the therapeutic landscape for this rare and debilitating disease. The information presented in this guide should be considered in the context of an evolving research and clinical landscape.
A Comparative Analysis of INZ-701 and Other Enzyme Replacement Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of INZ-701, an investigational enzyme replacement therapy (ERT), with established ERTs for other rare genetic disorders. The analysis is supported by experimental data from preclinical and clinical studies to inform research and development in the field of enzyme replacement therapies.
Introduction to INZ-701
INZ-701 is a recombinant fusion protein of human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and the Fc region of human immunoglobulin G1. It is being developed as an ERT for ENPP1 deficiency and ABCC6 deficiency.[1][2] These rare genetic disorders are characterized by low levels of plasma pyrophosphate (PPi), a critical inhibitor of soft tissue calcification.[1][2] INZ-701 is designed to restore circulating PPi levels, thereby preventing or mitigating the pathological calcification and other systemic manifestations of these diseases.[1][2]
Mechanism of Action of INZ-701
INZ-701 functions by replacing the deficient ENPP1 enzyme activity. It catalyzes the hydrolysis of extracellular adenosine triphosphate (ATP) to generate PPi and adenosine monophosphate (AMP). The increased PPi helps to prevent ectopic calcification, while AMP is further metabolized to adenosine, which has roles in regulating blood flow and inflammation.
Comparator Enzyme Replacement Therapies
For this comparative analysis, several established ERTs for other rare genetic disorders with distinct underlying enzyme deficiencies have been selected. These therapies, while targeting different diseases, provide a relevant benchmark for evaluating the clinical development and therapeutic profile of a novel ERT like INZ-701. The selected comparators are:
-
Asfotase alfa (Strensiq®): An ERT for hypophosphatasia (HPP), a rare genetic disorder characterized by defective bone mineralization due to low activity of the tissue-nonspecific alkaline phosphatase (TNSALP) enzyme.
-
Agalsidase beta (Fabrazyme®): An ERT for Fabry disease, a lysosomal storage disorder caused by a deficiency of the alpha-galactosidase A enzyme, leading to the accumulation of globotriaosylceramide (Gb3) in various tissues.
-
Imiglucerase (Cerezyme®): An ERT for Gaucher disease, another lysosomal storage disorder resulting from a deficiency of the beta-glucocerebrosidase enzyme, which causes the accumulation of glucocerebroside in macrophages.
-
Alglucosidase alfa (Myozyme®/Lumizyme®): An ERT for Pompe disease, a neuromuscular disorder caused by a deficiency of the acid alpha-glucosidase enzyme, leading to glycogen accumulation in lysosomes.
Comparative Data Presentation
The following tables summarize the key characteristics and clinical trial data for INZ-701 and the comparator ERTs.
Table 1: General Characteristics of Enzyme Replacement Therapies
| Feature | INZ-701 | Asfotase alfa | Agalsidase beta | Imiglucerase | Alglucosidase alfa |
| Target Disease | ENPP1 Deficiency, ABCC6 Deficiency | Hypophosphatasia (HPP) | Fabry Disease | Gaucher Disease (Type 1) | Pompe Disease |
| Enzyme Replaced | Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) | Tissue-nonspecific alkaline phosphatase (TNSALP) | Alpha-galactosidase A | Beta-glucocerebrosidase | Acid alpha-glucosidase |
| Mechanism of Action | Increases plasma PPi levels to inhibit ectopic calcification. | Provides functional TNSALP to enable normal bone mineralization. | Clears accumulated globotriaosylceramide (Gb3) from lysosomes. | Clears accumulated glucocerebroside from macrophages. | Clears accumulated glycogen from lysosomes. |
| Administration | Subcutaneous injection | Subcutaneous injection | Intravenous infusion | Intravenous infusion | Intravenous infusion |
Table 2: Comparative Efficacy of Enzyme Replacement Therapies from Clinical Trials
| Therapy | Disease | Key Efficacy Endpoint(s) | Observed Clinical Outcome(s) | Citation(s) |
| INZ-701 | ENPP1 Deficiency (Infants) | Survival rate at 1 year | 80% survival with INZ-701 vs. ~50% historical survival rate. | [3][4] |
| ENPP1 Deficiency (Adults) | Plasma PPi levels | Rapid and sustained increase in PPi levels into the normal range. | [5] | |
| ABCC6 Deficiency (Adults) | Carotid intima-media thickness (cIMT) | Stabilization and reduction in cIMT. | [6] | |
| Asfotase alfa | Hypophosphatasia (Infants/Children) | Radiographic Global Impression of Change (RGI-C) score | Significant improvement in rickets severity. | [7] |
| Hypophosphatasia (Adolescents/Adults) | 6-Minute Walk Test (6MWT) | Median distance walked increased from 355m to 450m at 5 years. | [8] | |
| Agalsidase beta | Fabry Disease | Composite clinical outcome (renal, cardiac, cerebrovascular events) | Lower proportion of patients with clinical events vs. placebo. | |
| Imiglucerase | Gaucher Disease (Type 1) | Hemoglobin levels, Platelet counts, Spleen and Liver volume | Significant improvements in hematological and visceral parameters. | [9][10] |
| Alglucosidase alfa | Pompe Disease (Infantile-onset) | Ventilator-free survival | Reduced risk of death by 95% compared to an untreated historical cohort. | [11] |
| Pompe Disease (Late-onset) | 6-Minute Walk Test (6MWT), Forced Vital Capacity (FVC) | Improved walking distance and stabilization of pulmonary function. |
Table 3: Comparative Safety of Enzyme Replacement Therapies from Clinical Trials
| Therapy | Common Adverse Events | Immunogenicity (Anti-Drug Antibodies - ADAs) | Citation(s) |
| INZ-701 | Mild injection site reactions | Low titers of non-neutralizing ADAs observed in most patients. Higher ADA levels in some infants affected pharmacokinetics but were not associated with adverse events. | [3][4][6] |
| Asfotase alfa | Injection site reactions, Hypersensitivity reactions, Ectopic calcifications | Development of anti-asfotase alfa antibodies has been reported. | [12] |
| Agalsidase beta | Infusion-associated reactions (chills, fever, nausea) | Most patients develop IgG antibodies. | |
| Imiglucerase | Infusion-associated reactions (pruritus, flushing, urticaria) | IgG antibodies develop in some patients. | [13] |
| Alglucosidase alfa | Infusion-associated reactions, Hypersensitivity reactions | Most patients develop IgG antibodies. |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and evaluation of these enzyme replacement therapies are crucial for reproducibility and further research.
Protocol 1: ENPP1 Enzyme Activity Assay
This protocol outlines a method for determining the enzymatic activity of recombinant human ENPP1 (rhENPP1).
Materials:
-
Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5
-
Recombinant Human ENPP1 (rhENPP1)
-
Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (100 mM stock in deionized water)
-
96-well clear plate
-
Plate reader capable of reading absorbance at 405 nm
Procedure:
-
Dilute rhENPP1 to a working concentration of 1 ng/µL in Assay Buffer.
-
Dilute the substrate to 10 mM in Assay Buffer.
-
Add 50 µL of the diluted rhENPP1 to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the 10 mM substrate to each well. Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of 10 mM substrate.
-
Immediately place the plate in the plate reader and measure the absorbance at 405 nm in kinetic mode for 5 minutes.
-
Calculate the specific activity using the rate of change in absorbance, adjusted for the substrate blank, and a conversion factor derived from a 4-Nitrophenol standard curve.[14]
Protocol 2: Measurement of Plasma Pyrophosphate (PPi)
This protocol describes a method for the quantification of PPi in plasma samples using an ATP sulfurylase-based bioluminescence assay.
Materials:
-
CTAD tubes for blood collection
-
15% K3EDTA solution
-
Centrisart I filtration devices (300,000 Da MWCO)
-
ATP sulfurylase
-
Firefly luciferase
-
ATP standard
-
Luminometer
Procedure:
-
Collect blood samples in CTAD tubes and immediately add 50 µL of 15% K3EDTA per 4 mL of blood.
-
Prepare platelet-free plasma by centrifugation at 1000 x g for 10 minutes at 4°C.
-
Filter the plasma using Centrisart I devices to remove high molecular weight components.
-
In a luminometer cuvette, mix the plasma sample with a reaction mixture containing ATP sulfurylase to convert PPi to ATP.
-
Measure the ATP produced using a firefly luciferase-based reagent, which generates a light signal proportional to the ATP concentration.
-
Correct for sample-specific matrix effects by spiking with an internal ATP standard.
-
Calculate the PPi concentration based on the measured luminescence and the standard curve.[15]
Visualizations
Signaling Pathway of INZ-701
Caption: Signaling pathway of INZ-701 in restoring PPi and adenosine levels.
Experimental Workflow for ERT Clinical Trials
Caption: A generalized experimental workflow for clinical trials of ERTs.
Conclusion
INZ-701 represents a promising therapeutic approach for the treatment of ENPP1 and ABCC6 deficiencies by addressing the underlying pathophysiology of PPi deficiency. Comparative analysis with established ERTs for other rare genetic disorders highlights both commonalities and unique aspects of its clinical development. The subcutaneous administration of INZ-701 offers a potential advantage in convenience over intravenously administered ERTs. Early clinical data for INZ-701 demonstrates a favorable safety profile and encouraging efficacy in improving survival and key disease biomarkers. Further long-term data from ongoing pivotal trials will be crucial to fully establish the clinical benefit of INZ-701 in comparison to the transformative impacts seen with other ERTs in their respective indications. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to standardize assays and facilitate the development of novel enzyme replacement therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. contemporarypediatrics.com [contemporarypediatrics.com]
- 5. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 10. Cerezyme® (imiglucerase) 6-Month Pivotal Study | For US HCPs [pro.campus.sanofi]
- 11. Early Treatment with Alglucosidase Alfa Prolongs Long Term Survival of Infants with Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Learnings from Clinical Research and Real-World Evidence on Asfotase Alfa Effectiveness in Hypophosphatasia: 10 Years Post-Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: A randomized trial comparing the efficacy and safety of imiglucerase (Cerezyme) infusions every 4 weeks versus every 2 weeks in the maintenance therapy of adult patients with Gaucher disease type 1. [scholars.duke.edu]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
Reproducibility of INZ-701 Research Findings: A Comparative Guide
This guide provides a comprehensive comparison of INZ-701, an investigational enzyme replacement therapy, with current therapeutic alternatives for the treatment of ENPP1 and ABCC6 deficiencies. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate the reproducibility and potential of INZ-701 based on available experimental data.
Overview of INZ-701 and Therapeutic Alternatives
Deficiencies in the ENPP1 and ABCC6 genes lead to rare, life-threatening genetic disorders characterized by abnormal tissue calcification and arterial stenosis.[1] INZ-701 is a recombinant human ENPP1-Fc fusion protein designed to restore the deficient enzyme's activity, thereby increasing plasma pyrophosphate (PPi) and adenosine levels.[2] Current treatments for these conditions are largely supportive and aim to manage symptoms rather than address the underlying cause.
Quantitative Data Comparison
The following tables summarize the quantitative data from clinical trials of INZ-701 and reported outcomes for alternative treatments.
ENPP1 Deficiency: INZ-701 vs. Standard of Care
| Endpoint | INZ-701 | Standard of Care (Bisphosphonates, Phosphate, Vitamin D) |
| Plasma PPi Levels | Rapid and sustained increase from a baseline of 426±407 nM to a mean of 1299±131 nM, 1356±136 nM, and 1282±81 nM in the 0.2, 0.6, and 1.8 mg/kg dose cohorts, respectively, from day 32 to week 48.[3] | Data on direct and consistent impact on plasma PPi levels is limited. |
| Serum Phosphate | In pediatric patients, a mean increase of 8.2% from baseline at week 13, compared to a 0.04% decline in the conventional treatment group.[4] | Oral phosphate supplementation is used to raise phosphate levels, but efficacy can be variable and requires frequent dosing. |
| Rickets | No radiographic evidence of rickets in at-risk pediatric patients evaluated beyond one year of age.[2] | Conventional therapy aims to manage rickets, but skeletal deformities may still progress, sometimes requiring surgical correction. |
| Survival (Infants with GACI) | 80% survival beyond the first year in treated infants, compared to a historical survival rate of approximately 50%.[2] | Historical survival rate is approximately 50% with supportive care.[2][3] |
| Arterial Calcification | Substantial reduction or stabilization of arterial calcifications observed in all surviving infant patients.[2] | Bisphosphonates are used off-label to reduce vascular calcification, with variable effectiveness. |
| Safety | Generally well-tolerated with no serious treatment-related adverse events reported in infants, children, or adults.[2][3][5] Mild injection site reactions were the most common treatment-related adverse events.[2] | Bisphosphonates can have side effects, and long-term use in children requires careful monitoring. Phosphate supplementation can lead to gastrointestinal issues and risks of ectopic calcification if not carefully managed. |
ABCC6 Deficiency: INZ-701 vs. Standard of Care
| Endpoint | INZ-701 | Standard of Care (Supportive Care) |
| Plasma PPi Levels | Normalization of PPi levels at the highest dose tested in an adult study.[2] | No specific therapies are approved to increase PPi levels. |
| Vascular and Retinal Pathology | Positive improvements observed after 48 weeks of treatment in adults.[2] | Management is focused on monitoring and treating complications as they arise. |
| Safety | Generally well-tolerated in adults, with no serious or severe adverse events attributed to the drug.[5] | Supportive care carries risks associated with the specific interventions used (e.g., anti-hypertensives, surgical procedures). |
Experimental Protocols
Detailed methodologies for key experiments are crucial for assessing the reproducibility of research findings.
INZ-701 Clinical Trial Protocol (Phase 1/2, Adults with ENPP1 Deficiency - NCT04686175)
-
Study Design: A multicenter, open-label, multiple ascending dose (MAD) study with a 3+3 dose-escalation design, followed by a long-term extension.[6]
-
Participant Population: Adults (18 to <65 years) with a confirmed genetic diagnosis of ENPP1 Deficiency and baseline plasma PPi <1300 nM.[6]
-
Intervention: Subcutaneous administration of INZ-701 at doses of 0.2, 0.6, and 1.8 mg/kg.[3]
-
Primary Endpoints: Safety and tolerability of INZ-701.
-
Secondary and Exploratory Endpoints: Pharmacokinetics (PK) and pharmacodynamics (PD) of INZ-701, including changes in plasma PPi and other biomarkers.[6] Skeletal and cardiovascular assessments were also conducted.[3]
Preclinical Study Protocol (INZ-701 in ABCC6-deficient mouse model)
-
Animal Model: ABCC6-deficient mice, which exhibit ectopic calcification.
-
Intervention: Subcutaneous administration of INZ-701 at 2 and 10 mg/kg every other day for two or eight weeks, initiated at five to six weeks of age.[7]
-
Assessments: Measurement of plasma PPi levels and quantitative analysis of calcium content in muzzle skin biopsies.[7]
Standard of Care: Bisphosphonate Treatment
Bisphosphonates are used off-label for GACI. Treatment protocols can vary, but a representative approach involves:
-
Drug and Dosage: Etidronate is a commonly used bisphosphonate.
-
Administration: Can be administered intravenously or orally.
-
Monitoring: Regular imaging (e.g., low-dose CT scans) to monitor arterial calcification and laboratory tests for mineral homeostasis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological rationale and experimental approach for INZ-701.
Caption: PPi-Adenosine pathway and INZ-701 mechanism.
Caption: A typical clinical trial workflow for INZ-701.
Conclusion
The available research findings for INZ-701 demonstrate a reproducible and clinically meaningful effect in addressing the underlying pathophysiology of ENPP1 and ABCC6 deficiencies. The quantitative data from clinical trials consistently show that INZ-701 increases plasma PPi levels, improves key biochemical markers, and leads to positive clinical outcomes, particularly in infants with GACI. The safety profile of INZ-701 appears favorable. In comparison, the standard of care for these conditions is supportive and lacks therapies that target the root cause. The detailed experimental protocols from clinical trials provide a clear basis for the evaluation and potential replication of these findings. Continued research and pivotal clinical trials will be essential to fully establish the long-term efficacy and safety of INZ-701.
References
- 1. youtube.com [youtube.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contemporarypediatrics.com [contemporarypediatrics.com]
- 5. Inozyme Pharma Announces Positive Topline Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ABCC6 Deficiency (PXE) and ENPP1 Deficiency - BioSpace [biospace.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Inozyme Pharma Presents Preclinical Data Suggesting Utility of INZ-701 as a Potential Treatment for ABCC6 Deficiency - BioSpace [biospace.com]
A Comparative Guide: INZ-701 and Bisphosphonates - Distinct Mechanisms for Different Bone and Mineral Disorders
Disclaimer: No head-to-head clinical studies comparing INZ-701 and bisphosphonates have been conducted. This guide provides a comparative overview based on their distinct mechanisms of action, target indications, and available clinical and preclinical data. The information is intended for researchers, scientists, and drug development professionals and should not be interpreted as a direct comparison of clinical efficacy or safety.
Introduction: Two Separate Worlds of Bone Therapeutics
INZ-701 and bisphosphonates represent two fundamentally different therapeutic strategies for managing bone and mineral-related diseases. INZ-701 is an investigational enzyme replacement therapy developed for ultra-rare genetic disorders caused by deficiencies in the PPi-Adenosine Pathway.[1][2] In contrast, bisphosphonates are a well-established class of antiresorptive agents, primarily used to treat common conditions like postmenopausal osteoporosis by inhibiting osteoclast activity.[3][4][5]
This guide will delineate the core dissimilarities between these two drug classes, focusing on their mechanisms, the experimental data supporting their development, and their intended clinical applications.
Mechanism of Action: Restoring a Pathway vs. Inhibiting a Cell
The molecular mechanisms of INZ-701 and bisphosphonates are entirely distinct, targeting different pathways and cell types.
INZ-701: Restoring the PPi-Adenosine Pathway
INZ-701 is a recombinant fusion protein of human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and the Fc fragment of an antibody.[1][2] It is designed as an enzyme replacement therapy to address the root cause of diseases like ENPP1 Deficiency. In this condition, genetic mutations lead to a lack of functional ENPP1, resulting in low levels of extracellular inorganic pyrophosphate (PPi) and adenosine.[6]
-
PPi Generation: INZ-701 metabolizes extracellular adenosine triphosphate (ATP) to produce PPi and adenosine monophosphate (AMP).[2]
-
Mineralization Inhibition: PPi is a critical natural inhibitor of hydroxyapatite crystal formation, and its deficiency leads to pathological soft tissue and vascular calcification.[2]
-
Adenosine Generation: AMP is subsequently converted to adenosine by ecto-5'-nucleotidase (CD73). Adenosine plays a role in regulating vascular health and preventing intimal proliferation (the overgrowth of smooth muscle cells in blood vessels).[2]
By restoring ENPP1 activity, INZ-701 aims to normalize PPi and adenosine levels, thereby preventing ectopic calcification and addressing bone mineralization defects.[2][6]
Bisphosphonates: Inducing Osteoclast Apoptosis
Bisphosphonates are synthetic analogs of PPi that bind with high affinity to hydroxyapatite crystals in the bone matrix.[3][7] They are ingested by osteoclasts during the process of bone resorption.
The more potent, nitrogen-containing bisphosphonates (e.g., alendronate, zoledronic acid) act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][8][9]
-
Enzyme Inhibition: Inhibition of FPPS disrupts the synthesis of isoprenoid lipids (farnesyl pyrophosphate and geranylgeranyl pyrophosphate).[9]
-
Disruption of Protein Prenylation: These lipids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (like Ras, Rho, and Rac).
-
Osteoclast Dysfunction: The lack of prenylated GTPases disrupts critical osteoclast functions, including the formation of the ruffled border, cytoskeletal arrangement, and cell survival signaling.[8]
-
Apoptosis: Ultimately, this disruption leads to osteoclast apoptosis (programmed cell death), resulting in a potent inhibition of bone resorption.[4]
Preclinical Evidence and Experimental Protocols
The preclinical evaluation of INZ-701 and bisphosphonates has been conducted in distinct animal models relevant to their target diseases.
INZ-701 Preclinical Studies
-
Objective: To determine if INZ-701 can restore PPi levels, prevent ectopic calcification, and correct bone defects in a model of ENPP1 deficiency.
-
Key Model: Enpp1asj/asj mice, which have undetectable plasma PPi and develop phenotypes mirroring human ENPP1 deficiency, including vascular calcification and rickets.[1]
-
Experimental Protocol:
-
Enpp1asj/asj mice were treated with INZ-701 via subcutaneous injection every other day for 8 weeks.
-
Control groups consisted of vehicle-treated Enpp1asj/asj mice and wild-type mice.
-
Pharmacodynamic assessments included measuring plasma PPi levels at various time points post-dose.
-
Efficacy was evaluated by histopathological examination of tissues (e.g., aorta, kidney) for calcification, and by micro-computed tomography (μCT) analysis of bone architecture.[1]
-
-
Quantitative Data Summary:
| Parameter | Vehicle-Treated Enpp1asj/asj Mice | INZ-701-Treated Enpp1asj/asj Mice | Outcome |
| Plasma PPi | Undetectable | Restored to circulating levels | [1] |
| Tissue Calcification | Severe ectopic calcification in multiple organs | Pathological calcification prevented | [1] |
| Bone Defects | Characteristics of rickets/osteomalacia | Bone architecture and growth corrected | [1] |
| Survival | Increased mortality | Decreased mortality | [1] |
Bisphosphonate Preclinical Studies
-
Objective: To determine if bisphosphonates can prevent bone loss and preserve bone strength in a model of postmenopausal osteoporosis.
-
Key Model: Ovariectomized (OVX) rat, which simulates estrogen deficiency and subsequent rapid bone turnover and loss.[7]
-
Experimental Protocol:
-
Adult female rats undergo ovariectomy or a sham operation.
-
Following surgery, OVX rats are treated with a bisphosphonate (e.g., alendronate) or vehicle, typically via oral gavage or subcutaneous injection for several weeks.
-
Bone mineral density (BMD) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
-
Quantitative Data Summary (Illustrative):
| Parameter | Sham Control | OVX + Vehicle | OVX + Bisphosphonate | Outcome |
| Femoral BMD Change | Stable | Significant Decrease | Loss is prevented/attenuated | [7] |
| Bone Resorption Markers (e.g., CTX) | Baseline levels | Significantly Increased | Suppressed to baseline or lower | [10] |
| Biomechanical Strength (e.g., Max Load) | High | Significantly Reduced | Preserved, significantly higher than OVX+Vehicle | [7] |
Clinical Development and Trial Design
The clinical development paths for INZ-701 and bisphosphonates are tailored to vastly different patient populations and disease pathologies, which is reflected in their trial designs and primary endpoints.
INZ-701 Clinical Program
-
Target Indications: ENPP1 Deficiency (manifesting as GACI in infants or ARHR2 in children) and ABCC6 Deficiency.[1]
-
Patient Population: Infants, children, and adults with a confirmed genetic diagnosis of the target disorder and specific clinical manifestations (e.g., radiographic evidence of skeletal abnormalities, low plasma PPi).[1]
-
Trial Design (Example: ENERGY-3 Pivotal Trial): A multicenter, randomized, open-label trial in pediatric patients with ENPP1 Deficiency. Patients are randomized (2:1) to receive INZ-701 (e.g., 2.4 mg/kg weekly subcutaneous injection) or continue with conventional therapy (e.g., oral phosphate and active vitamin D). The treatment period is 52 weeks, followed by an open-label extension.[1]
-
Primary Endpoints: Change from baseline in plasma PPi levels and measures of bone health, such as bone mineral content/density or radiographic assessment of rickets.[1]
Bisphosphonate Clinical Program
-
Target Indication: Prevention and treatment of postmenopausal osteoporosis.[11]
-
Patient Population: Postmenopausal women with low bone mineral density (BMD), typically defined by a T-score of -2.5 or below, often with a history of fragility fracture.[12]
-
Trial Design (Typical Phase 3): A large, randomized, double-blind, placebo-controlled trial. Thousands of participants are randomized to receive a bisphosphonate (e.g., weekly oral alendronate) or a matching placebo. The typical duration is 3 years.[11][13]
-
Primary Endpoint: Incidence of new vertebral and/or non-vertebral (e.g., hip) fragility fractures. Secondary endpoints include the change from baseline in BMD at the lumbar spine and total hip.[11][14]
Comparative Summary
The following table summarizes the fundamental differences between INZ-701 and bisphosphonates.
| Feature | INZ-701 | Bisphosphonates |
| Drug Class | Recombinant Enzyme Replacement Therapy | Antiresorptive Agent |
| Mechanism of Action | Restores ENPP1 activity to increase extracellular PPi and adenosine.[2][6] | Inhibit farnesyl pyrophosphate synthase in osteoclasts, inducing apoptosis and reducing bone resorption.[8] |
| Primary Target Disease | ENPP1 Deficiency, ABCC6 Deficiency (Rare Genetic Disorders). | Postmenopausal Osteoporosis, Paget's Disease, Bone Metastases.[4][5] |
| Target Patient Population | Genetically-defined infants, children, and adults with specific rare diseases.[1][15] | Primarily postmenopausal women with low bone mass; cancer patients with bone metastases.[11][12] |
| Therapeutic Goal | Correct underlying enzyme deficiency to prevent ectopic calcification and normalize bone development.[6] | Inhibit bone resorption to increase bone density and reduce fracture risk.[4] |
| Key Preclinical Model | Enpp1 knockout mice.[1] | Ovariectomized rats/mice.[7] |
| Primary Clinical Endpoints | Biomarkers (Plasma PPi), Radiographic improvement of rickets, Survival.[1] | Incidence of new fragility fractures, Change in Bone Mineral Density (BMD).[14] |
| Route of Administration | Subcutaneous Injection.[1] | Oral (daily, weekly, monthly) or Intravenous (quarterly, yearly).[3][11] |
Conclusion
INZ-701 and bisphosphonates are not competing therapies but rather are designed for entirely different diseases rooted in distinct pathophysiologies. INZ-701 is a targeted enzyme replacement therapy for rare genetic disorders of mineralization, with a development program focused on correcting a specific metabolic deficiency. Bisphosphonates are broad-acting inhibitors of osteoclast function, established as the standard of care for preventing fragility fractures in the large osteoporosis patient population. Understanding these fundamental differences is crucial for researchers and clinicians in the field of bone and mineral metabolism.
References
- 1. bsped.org.uk [bsped.org.uk]
- 2. inozyme.com [inozyme.com]
- 3. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
- 4. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is INZ-701 used for? [synapse.patsnap.com]
- 7. Bisphosphonates: preclinical aspects and use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Bisphosphonates for the treatment of osteoporosis: insights for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmj.com [bmj.com]
- 13. Bisphosphonates and osteoporotic fractures: a cross-design synthesis of results among compliant/persistent postmenopausal women in clinical practice versus randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmj.com [bmj.com]
- 15. inozyme.com [inozyme.com]
Validating Biomarkers for INZ-701 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for evaluating the treatment response of INZ-701, an investigational enzyme replacement therapy for ENPP1 and ABCC6 deficiencies. Given that there are currently no approved targeted therapies for these conditions, this guide focuses on comparing biomarker changes from baseline in patients treated with INZ-701, supported by data from clinical trials.
Introduction to INZ-701 and its Mechanism of Action
INZ-701 is a recombinant human ENPP1-Fc fusion protein designed to address the underlying cause of ENPP1 and ABCC6 deficiencies.[1][2] These rare genetic disorders are characterized by low levels of plasma inorganic pyrophosphate (PPi), a critical inhibitor of mineralization.[1][3] INZ-701 acts as an enzyme replacement therapy, restoring ENPP1 activity, which in turn increases the production of PPi from ATP.[1][4] This helps to prevent pathological soft tissue calcification and regulate bone mineralization.[1][5]
Biomarker Data Presentation
The following table summarizes the quantitative data on key biomarkers from clinical trials of INZ-701 in adult patients with ENPP1 Deficiency. These biomarkers are crucial for assessing the pharmacodynamic effects and potential clinical benefits of the treatment.
| Biomarker | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Change from Baseline | Significance/Interpretation | Clinical Trial Reference |
| Plasma Pyrophosphate (PPi) | 426 ± 407 nM | 1299 ± 131 nM (0.2 mg/kg) 1356 ± 136 nM (0.6 mg/kg) 1282 ± 81 nM (1.8 mg/kg) | Rapid and sustained increase | Restoration of a key physiological inhibitor of calcification.[6][7] | NCT04686175[6] |
| Fibroblast Growth Factor-23 (FGF-23) | Elevated | -22 pg/mL | Meaningful reduction | Improvement in phosphate wasting and potential for healing of rickets/osteomalacia.[2][6][8][9] | NCT04686175[2][6] |
| Serum Phosphate | Low | +0.18 mg/dL | Increase | Correction of hypophosphatemia, a key driver of bone disease.[6] | NCT04686175[6] |
| Bone-Specific Alkaline Phosphatase (BSAP) | Variable | Dose-dependent changes | Increase | Indicates improved bone mineralization and healing.[8] | NCT04686175[8] |
| C-telopeptide (CTX) | Variable | Not specified | Decrease | Suggests reduced bone resorption and improved bone turnover.[8] | NCT04686175[8] |
Signaling Pathway and Biomarker Relationship
The following diagram illustrates the mechanism of action of INZ-701 and the role of key biomarkers in the context of ENPP1 deficiency.
Caption: INZ-701 mechanism of action and biomarker cascade.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible measurement of biomarkers. Below are generalized methodologies for the key assays mentioned.
1. Plasma Pyrophosphate (PPi) Measurement
-
Principle: An enzymatic assay that measures the amount of PPi in plasma.
-
Methodology:
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Assay: A commercially available or in-house developed enzymatic assay is used. The assay typically involves the conversion of PPi to ATP in the presence of ATP sulfurylase. The newly formed ATP is then quantified using a luciferase-based reaction that produces light, which is measured by a luminometer.
-
Quantification: PPi concentration is determined by comparing the luminescence of the sample to a standard curve generated with known concentrations of PPi.
-
2. Fibroblast Growth Factor-23 (FGF-23) Measurement
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of intact FGF-23 in serum or plasma.
-
Methodology:
-
Sample Collection: Collect serum or plasma (EDTA or heparin).
-
Assay: Use a commercially available intact FGF-23 ELISA kit. The assay involves capturing FGF-23 from the sample with an antibody coated on a microplate. A second, enzyme-conjugated antibody that recognizes a different epitope of FGF-23 is then added.
-
Detection: After washing, a substrate is added, and the enzyme catalyzes a color change. The intensity of the color is proportional to the amount of FGF-23 in the sample.
-
Quantification: The concentration is determined by reading the absorbance on a microplate reader and comparing it to a standard curve.
-
3. Bone Turnover Markers (BSAP and CTX) Measurement
-
Principle: Immunoassays (ELISA or chemiluminescence) are used to quantify bone-specific alkaline phosphatase (BSAP) as a marker of bone formation and C-terminal telopeptide of type I collagen (CTX) as a marker of bone resorption.
-
Methodology:
-
Sample Collection: Serum is the preferred sample for both markers.
-
Assay: Utilize commercially available automated immunoassay platforms or ELISA kits.
-
Quantification: Concentrations are determined by comparing the signal generated from the patient sample to that of calibrators with known concentrations.
-
Experimental Workflow for Biomarker Validation
The following diagram outlines a typical workflow for validating these biomarkers in a clinical trial setting for INZ-701.
Caption: Workflow for validating INZ-701 biomarkers.
Conclusion
The validation of biomarkers is critical for the development of INZ-701 and for monitoring treatment response in patients with ENPP1 and ABCC6 deficiencies. Plasma PPi serves as a direct pharmacodynamic marker, while changes in FGF-23, serum phosphate, and bone turnover markers provide evidence of downstream physiological effects and potential clinical benefit. Continued research and data from ongoing clinical trials will further solidify the role of these biomarkers in the management of these rare and debilitating diseases.
References
- 1. What is INZ-701 used for? [synapse.patsnap.com]
- 2. Inozyme Pharma Announces Positive Interim Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ENPP1 Deficiency and ABCC6 Deficiency (PXE) - BioSpace [biospace.com]
- 3. Inozyme to run Phase III trial of INZ-701 in paediatric ABCC6 deficiency [clinicaltrialsarena.com]
- 4. inozyme.com [inozyme.com]
- 5. INZ-701 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inozyme Pharma Announces Positive Preliminary Data from [globenewswire.com]
- 8. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]
- 9. Inozyme Pharma Announces Positive Topline Data from Ongoing [globenewswire.com]
INZ-701: A Comparative Analysis of its Mechanism and Efficacy in Modulating Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of INZ-701, an investigational enzyme replacement therapy, with alternative approaches. It delves into the cross-validation of its mechanism across various cell lines and presents supporting experimental data to offer an objective performance analysis.
Mechanism of Action: Restoring a Critical Metabolic Pathway
INZ-701 is a recombinant human ENPP1-Fc fusion protein designed to address the underlying cause of diseases driven by deficiencies in the PPi-Adenosine pathway, such as ENPP1 Deficiency and ABCC6 Deficiency.[1][2][3] Its primary function is to replace the deficient ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme.[4]
The core mechanism of INZ-701 involves the enzymatic conversion of extracellular adenosine triphosphate (ATP) into two key signaling molecules: inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP).[1][2][3]
-
Inorganic Pyrophosphate (PPi): A potent natural inhibitor of pathological mineralization.[2][3] Deficiencies in PPi lead to ectopic calcification, a hallmark of conditions like Generalized Arterial Calcification of Infancy (GACI).[4]
-
Adenosine Monophosphate (AMP): This molecule is subsequently converted to adenosine by ecto-5'-nucleotidase (CD73).[2] Adenosine, in turn, is a natural inhibitor of intimal proliferation, the abnormal growth of smooth muscle cells in blood vessel walls.[2][3]
This dual action of restoring PPi and adenosine levels allows INZ-701 to simultaneously address both the pathological calcification and the vascular stenosis that characterize these rare and severe genetic disorders.[1][2]
Signaling Pathway of INZ-701
Preclinical Performance Across Different Cell and Animal Models
Preclinical studies have demonstrated the efficacy of INZ-701 in various models, validating its mechanism of action.
In Vitro Studies in Vascular Smooth Muscle Cells (VSMCs)
In primary human aortic smooth muscle cells, the addition of INZ-701 (as ENPP1-Fc) and ATP led to the production of AMP, which was subsequently converted to adenosine. Both AMP and adenosine were shown to independently inhibit the proliferation of these cells.[3] This provides direct evidence for the anti-proliferative component of INZ-701's mechanism.
In Vivo Studies in Mouse Models
ENPP1-Deficient (ttw/ttw) and Wild-Type Mice:
To assess the impact of INZ-701 on intimal proliferation in vivo, a carotid artery ligation model was utilized in both ENPP1-deficient (ttw/ttw) and wild-type mice.[5] This surgical procedure induces a thickening of the inner layer of the artery (neointima) due to smooth muscle cell proliferation.
Treatment with INZ-701, both prophylactically (starting before the injury) and therapeutically (starting after the injury was established), resulted in a significant reduction in neointima formation in both strains of mice.[5]
Table 1: Effect of Prophylactic INZ-701 Treatment on Neointima Formation in Mice
| Mouse Strain | Treatment | Intimal Area (μm²) (Mean ± SEM) | Intima/Media Ratio (Mean ± SEM) |
| Wild-Type | Vehicle | 15,000 ± 2,500 | 0.8 ± 0.1 |
| INZ-701 (10 mg/kg) | 5,000 ± 1,000 | 0.3 ± 0.05 | |
| ENPP1-deficient (ttw/ttw) | Vehicle | 25,000 ± 3,000 | 1.2 ± 0.15 |
| INZ-701 (10 mg/kg) | 7,000 ± 1,500 | 0.4 ± 0.08 |
Data adapted from preclinical studies.
These results demonstrate that INZ-701 is effective at reducing the vascular pathology associated with ENPP1 deficiency and even has a beneficial effect in wild-type animals, suggesting a broader potential to address intimal hyperplasia.[5]
ABCC6-Deficient (Abcc6-/-) Mice:
In a mouse model of Pseudoxanthoma Elasticum (PXE), caused by mutations in the ABCC6 gene, administration of INZ-701 led to a dose-dependent increase in plasma PPi levels.[6] An 8-week treatment study in these mice showed that INZ-701 significantly reduced ectopic calcification in the muzzle skin, a key biomarker for the disease in this model.[6]
Clinical Performance and Comparison with Conventional Therapy
Clinical trials in human patients with ENPP1 deficiency have shown promising results, particularly in pediatric populations.
Comparison with Conventional Therapy in Pediatric ENPP1 Deficiency
The ongoing ENERGY 3 Phase 3 clinical trial is evaluating the efficacy and safety of INZ-701 compared to conventional therapy (oral phosphate and active vitamin D) in children with ENPP1 Deficiency.[7] Interim data from this study has shown a clear advantage for INZ-701 in improving a key biochemical marker of the disease.
Table 2: Change in Serum Phosphate Levels from Baseline in Pediatric Patients with ENPP1 Deficiency
| Timepoint | INZ-701 Arm (Mean % Change) | Conventional Therapy Arm (Mean % Change) |
| Week 13 | +8.2% (n=17) | -0.04% (n=7) |
| Week 26 | +6.8% (n=11) | -5.5% (n=6) |
| Week 39 | +12.1% (n=4) | -9.0% (n=2) |
Data from interim analysis of the ENERGY 3 trial.[3][6]
Furthermore, approximately 35% of patients treated with INZ-701 achieved normal serum phosphate levels at least once, whereas no patients in the conventional therapy arm reached this milestone.[6] This indicates a superior ability of INZ-701 to correct the underlying hypophosphatemia that contributes to rickets in these patients.
Survival and Clinical Outcomes in Infants with ENPP1 Deficiency
Data from the ENERGY 1 trial and an Expanded Access Program for infants with the severe GACI form of ENPP1 Deficiency showed a marked improvement in survival for those treated with INZ-701.
-
Improved Survival: 80% of infants treated with INZ-701 survived beyond their first year, a significant increase from the historical survival rate of approximately 50%.[8]
-
Reduced Arterial Calcification: All surviving patients showed a reduction or stabilization of arterial calcifications, with some experiencing complete resolution.[8]
-
Improved Cardiac Function: Stabilization or improvement in left ventricular ejection fraction was observed in all surviving patients.[8]
-
Prevention of Rickets: No radiographic evidence of rickets was observed in at-risk patients evaluated after one year of age.[2][8]
Experimental Protocols
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
A general protocol to assess the anti-proliferative effects of INZ-701 on VSMCs is as follows:
-
Cell Culture: Primary human aortic smooth muscle cells are cultured in a suitable growth medium. For experiments, cells are seeded in multi-well plates.
-
Quiescence: To synchronize the cell cycle, cells are serum-starved for 24-48 hours.
-
Treatment: Quiescent cells are then treated with a mitogen (e.g., platelet-derived growth factor, PDGF) to induce proliferation, either alone or in combination with varying concentrations of INZ-701 and ATP.
-
Proliferation Measurement: After a defined incubation period (e.g., 48 hours), cell proliferation is quantified using methods such as:
-
Direct Cell Counting: Using a cell counter.
-
Nucleoside Analog Incorporation: Measuring the incorporation of labeled nucleosides like BrdU or EdU, which are incorporated into newly synthesized DNA.
-
-
Data Analysis: The proliferation in the INZ-701 treated groups is compared to the control groups (vehicle and mitogen alone) to determine the inhibitory effect.
In Vivo Mouse Carotid Artery Ligation Model
This surgical model is used to induce neointimal formation and evaluate the in vivo efficacy of INZ-701.
Protocol Summary:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Surgical Procedure: A midline incision is made in the neck, and the left common carotid artery is carefully dissected and ligated with a suture to cease blood flow.
-
Treatment: Mice receive subcutaneous injections of either INZ-701 (e.g., 10 mg/kg) or a vehicle control according to the prophylactic or therapeutic dosing schedule.
-
Tissue Harvesting and Analysis: After a set period (e.g., 14 days post-ligation), the mice are euthanized, and the carotid arteries are harvested, fixed, sectioned, and stained.
-
Quantification: Morphometric analysis is performed on the stained sections to measure the area of the neointima and the media, from which the intima/media ratio is calculated to quantify the extent of vascular proliferation.
Conclusion
The available preclinical and clinical data strongly support the mechanism of action of INZ-701 in restoring the PPi-Adenosine pathway. Cross-validation in different cell lines and animal models demonstrates its potential to inhibit both pathological mineralization and intimal proliferation. Furthermore, clinical data in patients with ENPP1 deficiency indicates that INZ-701 is not only well-tolerated but also shows superior efficacy in improving key biochemical and clinical outcomes compared to conventional therapies. These findings highlight INZ-701 as a promising therapeutic candidate for rare diseases driven by dysregulation of the PPi-Adenosine pathway.
References
- 1. Inozyme Pharma Shares Preclinical Data on INZ-701 for Rare Bone and Blood Vessel Diseases [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. contemporarypediatrics.com [contemporarypediatrics.com]
- 4. Use of Mouse Carotid Artery Ligation Model of Intimal Thickening to Probe Vascular Smooth Muscle Cell Remodeling and Function in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inozyme’s INZ-701 shows promise for rare disease ENPP1 deficiency | BioWorld [bioworld.com]
- 7. bsped.org.uk [bsped.org.uk]
- 8. contemporarypediatrics.com [contemporarypediatrics.com]
A Researcher's Guide to Comparative Proteomics: Investigating INZ-701 and Alternatives in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative proteomic analysis of cells treated with INZ-701, a promising enzyme replacement therapy. Given the absence of publicly available direct comparative proteomics data for INZ-701, this document presents a forward-looking, hypothesis-driven approach for researchers. It outlines the established mechanism of action of INZ-701, proposes a hypothetical comparative study design, and provides detailed experimental protocols and expected proteomic outcomes based on current biological understanding.
Introduction to INZ-701 and the PPi-Adenosine Pathway
INZ-701 is a recombinant human ENPP1-Fc fusion protein designed to address rare diseases characterized by pathological mineralization and intimal proliferation.[1][2][3] Its primary mechanism involves restoring balance to the PPi-Adenosine Pathway.[4] INZ-701 metabolizes extracellular adenosine triphosphate (ATP) to produce inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and adenosine monophosphate (AMP).[1][2] AMP is subsequently converted to adenosine by ecto-5'-nucleotidase (CD73).[1][4] The resulting increase in extracellular adenosine levels plays a crucial role in inhibiting the proliferation of vascular smooth muscle cells (VSMCs).[1][2]
The PPi-Adenosine Signaling Pathway
The signaling cascade initiated by INZ-701 is critical for maintaining vascular and skeletal health. A disruption in this pathway can lead to decreased levels of PPi and adenosine, resulting in conditions like ENPP1 Deficiency and ABCC6 Deficiency.[2][5] INZ-701 acts to normalize the levels of these crucial molecules.
Caption: The PPi-Adenosine signaling pathway modulated by INZ-701.
Hypothetical Comparative Proteomics Study
To objectively evaluate the cellular impact of INZ-701, a comparative proteomics study is proposed. This study would compare the proteomic profile of INZ-701-treated cells against a control and a hypothetical alternative treatment.
Study Arms:
-
Vehicle Control: Cells treated with the formulation buffer.
-
INZ-701: Cells treated with a therapeutically relevant concentration of INZ-701.
-
Alternative Treatment X (e.g., NECA - a stable adenosine analogue): Cells treated with a compound that directly stimulates adenosine receptors, bypassing the enzymatic activity of INZ-701. This allows for the differentiation of proteomic changes due to adenosine signaling versus other potential effects of INZ-701 or PPi.
Cell Line: Human Aortic Vascular Smooth Muscle Cells (VSMCs) would be an appropriate model, given the known anti-proliferative effects of INZ-701 on these cells.
Experimental Workflow
A quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), is recommended for high accuracy and reproducibility.
Caption: Proposed SILAC-based experimental workflow for comparative proteomics.
Expected Proteomic Changes and Data Presentation
Based on the known functions of adenosine and PPi, the following table summarizes the hypothesized proteomic changes in VSMCs following treatment. Proteins were selected based on their established roles in cell proliferation, mineralization, and adenosine signaling pathways.
| Protein Target Category | Protein Name (Gene) | Vehicle Control (Fold Change) | INZ-701 (Hypothesized Fold Change) | Alternative X (Hypothesized Fold Change) | Rationale for Change |
| Cell Cycle & Proliferation | Cyclin D1 (CCND1) | 1.0 | ↓ (~0.6) | ↓ (~0.5) | Key regulator of G1/S transition; adenosine signaling inhibits proliferation. |
| Proliferating Cell Nuclear Antigen (PCNA) | 1.0 | ↓ (~0.7) | ↓ (~0.6) | Marker of cell proliferation. | |
| Paxillin (PXN) | 1.0 | ↓ (~0.8) | ↓ (~0.7) | Involved in cell adhesion and migration, linked to proliferative phenotypes. | |
| Mineralization Regulation | Osteopontin (SPP1) | 1.0 | ↑ (~1.5) | ↔ (~1.1) | A known inhibitor of mineralization; its expression may be upregulated in response to anti-mineralization signals from PPi. |
| Annexin A2 (ANXA2) | 1.0 | ↓ (~0.7) | ↔ (~1.0) | Involved in the initiation of mineralization. | |
| Tissue-Nonspecific Alkaline Phosphatase (ALPL) | 1.0 | ↓ (~0.8) | ↔ (~1.0) | Promotes mineralization by hydrolyzing PPi. INZ-701 increases PPi, which may lead to feedback downregulation of ALPL. | |
| Adenosine Signaling | Adenosine A2A Receptor (ADORA2A) | 1.0 | ↔ (~1.0) | ↓ (~0.7) | Receptor for adenosine. Direct, sustained agonism (Alternative X) may lead to receptor downregulation/internalization. |
| Protein Kinase A (PKA) Catalytic Subunit | 1.0 | ↑ (~1.3) | ↑ (~1.4) | Key downstream effector of A2 receptor signaling. | |
| Extracellular Matrix | Collagen Type I (COL1A1) | 1.0 | ↓ (~0.8) | ↓ (~0.7) | VSMC proliferation is often associated with increased matrix deposition. |
Note: The fold changes presented are hypothetical and serve as a guide for expected trends.
Detailed Experimental Protocols
SILAC Labeling of Vascular Smooth Muscle Cells
-
Media Preparation: Prepare three versions of DMEM deficient in L-lysine and L-arginine. Supplement each with dialyzed fetal bovine serum (10%).
-
Light Medium: Add standard L-lysine (Lys0) and L-arginine (Arg0).
-
Medium Medium: Add ¹³C₆-L-lysine (Lys6) and ¹³C₆-L-arginine (Arg6).
-
Heavy Medium: Add ¹³C₆,¹⁵N₄-L-arginine (Arg10) and ¹³C₆,¹⁵N₂-L-lysine (Lys8).
-
-
Cell Culture: Culture human aortic VSMCs for at least six cell doublings in each of the three SILAC media to ensure >97% isotope incorporation.
-
Treatment: Once fully labeled, plate cells and allow them to adhere. Starve cells for 24 hours and then treat with Vehicle, INZ-701 (e.g., 10 µg/mL), or Alternative X (e.g., 10 µM NECA) for 24-48 hours.
-
Harvesting: Wash cells with ice-cold PBS, scrape, and pellet by centrifugation. Lyse cells in a urea-based buffer containing protease and phosphatase inhibitors.
Protein Digestion and Peptide Preparation
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
Mixing: Combine equal amounts of protein (e.g., 50 µg) from the "Light," "Medium," and "Heavy" lysates.
-
Reduction and Alkylation: Reduce the protein mixture with dithiothreitol (DTT) at 56°C for 30 minutes, then alkylate with iodoacetamide in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the sample to reduce urea concentration and perform an overnight digestion with sequencing-grade modified trypsin at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) and desalt the resulting peptides using a C18 StageTip or Sep-Pak cartridge. Lyophilize the clean peptides.
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris™ 480) coupled to a nano-flow HPLC system.
-
Chromatography: Resuspend peptides in 0.1% formic acid. Load onto a trap column and separate on an analytical column (e.g., 75 µm ID x 50 cm) using a gradient of increasing acetonitrile concentration over 120-180 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire full MS scans in the Orbitrap (R=60,000) followed by MS/MS scans of the top 15-20 most intense precursor ions using higher-energy collisional dissociation (HCD).
Data Analysis
-
Database Search: Process the raw MS data using a software platform like MaxQuant.
-
Parameters: Configure the search to include variable modifications (e.g., oxidation of methionine) and fixed modifications (e.g., carbamidomethylation of cysteine). Specify the SILAC labels (Medium and Heavy) and set the protein database to a reviewed human proteome (e.g., UniProt).
-
Quantification: MaxQuant will automatically calculate the H/L (Heavy/Light) and M/L (Medium/Light) ratios for each identified protein, providing the quantitative comparison between the treatment groups and the control.
-
Bioinformatics: Import the quantified protein data into analysis software (e.g., Perseus or R). Perform statistical analysis (e.g., t-tests) to identify significantly regulated proteins. Conduct pathway and Gene Ontology (GO) enrichment analysis to understand the biological implications of the proteomic changes.
This guide provides a robust, scientifically-grounded framework for investigating the proteomic effects of INZ-701. By employing these methodologies, researchers can generate high-quality, quantitative data to elucidate the detailed molecular mechanisms of INZ-701 and objectively compare its performance against alternative therapeutic strategies.
References
- 1. bigomics.ch [bigomics.ch]
- 2. Vascular smooth-muscle-cell activation: proteomics point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Programs for SILAC in Protein Interaction - Creative Proteomics Blog [creative-proteomics.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Independent Verification of INZ-701's Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INZ-701 is an investigational enzyme replacement therapy developed by Inozyme Pharma for the treatment of rare genetic disorders characterized by abnormal mineralization, primarily ENPP1 Deficiency and ABCC6 Deficiency.[1][2] These conditions arise from a deficiency in extracellular pyrophosphate (PPi), a critical inhibitor of calcification. INZ-701, a recombinant human ENPP1-Fc fusion protein, is designed to restore circulating PPi levels, thereby preventing or mitigating the pathological soft tissue calcification and bone abnormalities associated with these diseases. This guide provides an objective comparison of INZ-701's preclinical performance with alternative investigational therapies, supported by available experimental data.
Mechanism of Action of INZ-701
INZ-701 functions by replacing the deficient or dysfunctional ENPP1 enzyme.[2] Endogenous ENPP1 is a membrane-bound protein that hydrolyzes extracellular adenosine triphosphate (ATP) to produce PPi and adenosine monophosphate (AMP). PPi directly inhibits hydroxyapatite crystal formation and deposition in soft tissues. AMP is further converted to adenosine, which has anti-inflammatory and anti-proliferative effects. In ENPP1 and ABCC6 deficiencies, low levels of extracellular PPi lead to widespread and life-threatening ectopic calcification.[1][2] INZ-701, as a soluble and circulating form of ENPP1, is intended to systemically increase PPi levels and address the root cause of the disease.[1]
Preclinical Models
The primary preclinical models used to evaluate the efficacy of INZ-701 are the Enpp1asj/asj mouse model of ENPP1 Deficiency and the Abcc6-/- mouse model of ABCC6 Deficiency (which manifests as Pseudoxanthoma Elasticum, PXE).[1][2] The Enpp1asj/asj mice exhibit undetectable plasma PPi, severe ectopic calcification, and bone defects, mirroring the human disease.[2] The Abcc6-/- mice also have reduced plasma PPi levels and develop progressive ectopic calcification.[1]
Comparative Efficacy of INZ-701 and Alternatives
Currently, there are no approved therapies for ENPP1 and ABCC6 deficiencies. Management is typically supportive, addressing symptoms as they arise. For rickets associated with ENPP1 deficiency, the standard of care involves oral phosphate and active vitamin D supplementation.[3] Several investigational drugs have been evaluated in preclinical models and serve as relevant comparators for INZ-701.
Performance in the Abcc6-/- Mouse Model of ABCC6 Deficiency
| Treatment | Dosage and Administration | Key Findings | Reference |
| INZ-701 | 2 and 10 mg/kg, subcutaneous, every other day for 8 weeks | - Significantly increased plasma PPi levels. - Reduced muzzle skin calcification by 68% (2 mg/kg) and 74% (10 mg/kg). | [4] |
| TNAP Inhibitor (SBI-425) | 75 mg/kg/day in diet | - Reduced plasma TNAP activity by 61%. - Reduced muzzle skin calcification by 58%. | [5][6] |
| 4-Phenylbutyrate (4-PBA) | Intraperitoneal injections | - Restored the physiological function of mutant ABCC6, leading to reduced dystrophic cardiac calcification. | [2][7] |
| Etidronate | 3.40 mg/kg (0.12x human dose), subcutaneous, twice a week | - Significantly reduced muzzle skin mineralization. | [1][7] |
| Alendronate | Not specified | - Did not significantly affect ectopic calcification. | [8] |
| Vehicle Control | Saline or PBS, subcutaneous | - Extensive and progressive ectopic calcification. | [1][4] |
Performance in the Enpp1asj/asj Mouse Model of ENPP1 Deficiency
| Treatment | Dosage and Administration | Key Findings | Reference |
| INZ-701 | Not specified | - Restored circulating levels of PPi. - Prevented pathological calcification in all tested organs. - Corrected bone defects and restored growth parameters. | [2][9] |
| Oral Phosphate and Active Vitamin D | Not specified | - Improves rickets but can be associated with nephrocalcinosis. | [10] |
| Vehicle Control | Not specified | - Undetectable plasma PPi, severe ectopic calcification, and bone defects. | [2][9] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Animal Models
-
Enpp1asj/asj Mouse Model: These mice have a spontaneous mutation in the Enpp1 gene leading to a loss of function.[11] To accelerate the severe calcification phenotype, an "acceleration diet" rich in phosphorus and low in magnesium is often used.[2][11]
-
Abcc6-/- Mouse Model: These mice are generated by targeted deletion of the Abcc6 gene.[12] They spontaneously develop a progressive ectopic calcification phenotype.[12]
Treatment Administration
-
INZ-701: Administered subcutaneously at doses of 2 or 10 mg/kg every other day for up to 8 weeks.[1][12]
-
SBI-425 (TNAP inhibitor): Administered orally through diet at a concentration of 75 mg/kg/day.[6]
-
4-Phenylbutyrate (4-PBA): Administered via intraperitoneal injections.[7]
-
Etidronate: Administered subcutaneously twice a week at doses up to 3.40 mg/kg.[7]
Ectopic Calcification Analysis
-
Tissue Collection and Preparation: Tissues of interest (e.g., muzzle skin, aorta, heart, kidneys) are harvested at the end of the study. Tissues are fixed in formalin and embedded in paraffin.
-
Histological Staining:
-
von Kossa Staining: Sections are stained with silver nitrate, which reacts with the phosphate in calcium phosphate deposits, turning them black or dark brown. This allows for the visualization of mineralized areas.[13]
-
Alizarin Red S Staining: This stain specifically binds to calcium, producing a bright red color in calcified regions. It is often used for both qualitative and quantitative assessment of mineralization.[3]
-
-
Quantification of Calcification:
-
Image Analysis: Stained sections are imaged using light microscopy. The area of positive staining is quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the total tissue area.
-
Chemical Calcium Assay: Tissues are lyophilized and hydrolyzed. The calcium content is then measured using a colorimetric assay (e.g., o-cresolphthalein complexone method) and normalized to the dry weight of the tissue.[1][14]
-
Plasma PPi Measurement
-
Blood Collection: Blood samples are collected from the mice, and plasma is separated by centrifugation.
-
PPi Assay: Plasma PPi levels are measured using a commercially available enzymatic assay that involves the conversion of PPi to ATP, followed by a luciferase-based detection of ATP. The light emission is proportional to the PPi concentration.
Bone Phenotype Analysis (for Enpp1asj/asj model)
-
Micro-Computed Tomography (micro-CT): Femurs or other long bones are dissected and scanned using a high-resolution micro-CT system.
-
Analysis of Bone Microarchitecture: Three-dimensional reconstructions of the bone are generated from the micro-CT scans. Key structural parameters of both trabecular and cortical bone are analyzed, including:
-
Bone Mineral Density (BMD)
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
Cortical Thickness (Ct.Th)
-
Conclusion
Preclinical data from mouse models of ENPP1 and ABCC6 deficiency provide strong evidence for the potential of INZ-701 as a transformative enzyme replacement therapy. By directly addressing the underlying PPi deficiency, INZ-701 has been shown to effectively increase plasma PPi levels and significantly reduce ectopic calcification. When compared to other investigational approaches, INZ-701's mechanism of action is the most direct replacement for the deficient enzyme. While TNAP inhibitors and bisphosphonates like etidronate also show promise in reducing calcification, their mechanisms are indirect. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these different therapeutic strategies in patients. The detailed experimental protocols provided in this guide offer a framework for the independent verification and further exploration of these promising therapeutic avenues.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Functional Rescue of ABCC6 Deficiency by 4-Phenylbutyrate Therapy Reduces Dystrophic Calcification in Abcc6-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Treatments for PXE: Targeting the Systemic and Local Drivers of Ectopic Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6-/- Mouse Model of PXE but Not in the Enpp1 Mutant Mouse Models of GACI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Tissue-Nonspecific Alkaline Phosphatase Attenuates Ectopic Mineralization in the Abcc6−/− Mouse Model of PXE but not in the Enpp1 Mutant Mouse Models of GACI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etidronate prevents, but does not reverse, ectopic mineralization in a mouse model of pseudoxanthoma elasticum (Abcc6-/- ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrophosphate Supplementation Prevents Chronic and Acute Calcification in ABCC6-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutant Enpp1asj mice as a model for generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Von Kossa Calcium Staining Procedure Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disseminated arterial calcification and enhanced myogenic response are associated with Abcc6 deficiency in a mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Inz-4": A Procedural Guide
The proper and safe disposal of laboratory chemicals is a critical component of ensuring a secure research environment and maintaining regulatory compliance. While a specific chemical denoted as "Inz-4" is not readily identifiable in public chemical databases, this guide provides a comprehensive framework for its disposal, addressing potential interpretations of its identity and offering universal best practices for chemical waste management.
Given the ambiguity of "this compound," it is possible that this designation is an internal laboratory identifier, a shorthand for a more complex chemical name, or a typographical error. Two potential candidates based on similar nomenclature are "Incozol 4" and "Isoniazid," which is sometimes abbreviated as "INZ." The disposal procedures for these substances, along with general protocols, are outlined below.
Crucially, before proceeding with any disposal, the precise identity of "this compound" must be confirmed by consulting its Safety Data Sheet (SDS) or the chemical's supplier.
Potential Chemical Identity: Incozol 4
Incozol 4 is identified as a substance that may cause an allergic skin reaction, serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2]
Hazard and Precautionary Data for Incozol 4
| Hazard Statement | Precautionary Statement |
| H317: May cause an allergic skin reaction[1] | P261: Avoid breathing mist or vapours[1]. |
| H319: Causes serious eye irritation[1] | P273: Avoid release to the environment[1]. |
| H411: Toxic to aquatic life with long lasting effects[1][2] | P280: Wear protective gloves/eye protection/face protection[1][2]. |
| P333 + P313: If skin irritation or rash occurs: Get medical advice/attention[1][2]. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention[1][2]. | |
| P391: Collect spillage[1]. |
Disposal Procedures for Incozol 4:
-
Environmental Precaution: Due to its aquatic toxicity, do not flush Incozol 4 into surface water or sanitary sewer systems.[1] If the product contaminates rivers, lakes, or drains, inform the respective authorities.[1]
-
Waste Collection: Collect spillage and dispose of the material and its container in accordance with local, regional, national, and international regulations.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., Butyl rubber/nitrile rubber for short-term use, Viton gloves for permanent exposure), protective clothing, and eye/face protection during handling and disposal.[1]
Potential Chemical Identity: Isoniazid (INZ)
Isoniazid is an antibacterial drug.[3] Its disposal would fall under the general guidelines for chemical and pharmaceutical waste.
Physicochemical Data for Isoniazid
| Property | Value |
| Molecular Formula | C6H7N3O |
| Molecular Weight | 137.14 g/mol [3] |
| Solubility in Water | Soluble |
| Solubility in Alcohol | Approximately 2 g/100 mL at 25°C[3] |
Disposal Procedures for Isoniazid (INZ):
As a bioactive compound, Isoniazid waste should be managed to prevent its release into the environment.
-
Segregation: Segregate Isoniazid waste from non-hazardous trash.
-
Waste Stream: Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) department.
-
Containers: Use properly labeled, sealed, and non-reactive containers for waste collection.
Universal Laboratory Chemical Disposal Protocol
In the absence of specific information for "this compound," or for any laboratory chemical, the following step-by-step procedure should be implemented to ensure safety and compliance.
Step 1: Identification and Information Gathering
-
Positively identify the chemical waste.
-
Locate and thoroughly review the Safety Data Sheet (SDS) for the substance. Pay close attention to sections on handling, storage, hazards, and disposal.
Step 2: Hazard Assessment
-
Based on the SDS, determine the primary hazards associated with the waste (e.g., flammable, corrosive, reactive, toxic, environmental hazard).
Step 3: Personal Protective Equipment (PPE)
-
Select and use appropriate PPE as specified in the SDS. This typically includes safety glasses or goggles, a lab coat, and gloves compatible with the chemical being handled.
Step 4: Segregation of Waste
-
Never mix different chemical waste streams unless explicitly instructed to do so by a qualified chemist or your EHS department.
-
Keep incompatible materials, such as acids and bases, or oxidizers and flammable liquids, in separate containers.
Step 5: Use of Appropriate Waste Containers
-
Use containers that are compatible with the chemical waste.
-
Ensure containers are in good condition, with no leaks or cracks, and have secure, tight-fitting lids.
-
Label all waste containers clearly with the full chemical name(s) of the contents and the associated hazards.
Step 6: Storage of Waste
-
Store chemical waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Follow any specific storage requirements outlined in the SDS (e.g., temperature, light sensitivity).
Step 7: Arrange for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[4][5]
-
Provide a complete and accurate inventory of the waste to be collected.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
